2-Benzyl-3-ethoxy-3-oxopropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3-ethoxy-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDBSOXJYRJAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387256 | |
| Record name | 2-benzyl-malonic acid monoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-39-9 | |
| Record name | 2-benzyl-malonic acid monoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid
Introduction: The Significance of a Versatile Malonic Acid Derivative
2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, stands as a crucial building block in the landscape of modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries. This compound serves as a key intermediate in the development of a variety of complex molecules, including those targeting cardiovascular and inflammatory conditions.[1] The presence of both a carboxylic acid and an ester functional group within the same molecule provides synthetic chemists with a versatile handle for a wide array of chemical transformations, such as esterification, amidation, and decarboxylation. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying principles of the reaction, detailed experimental protocols, and critical considerations for achieving high purity and yield.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target molecule and its key intermediate is paramount for successful synthesis and purification.
| Property | This compound | Diethyl benzylmalonate |
| CAS Number | 2985-39-9[2][3][4] | 607-81-8[5] |
| Molecular Formula | C₁₂H₁₄O₄[2][3] | C₁₄H₁₈O₄[5] |
| Molecular Weight | 222.24 g/mol [2][3] | 250.29 g/mol [5] |
| Appearance | Colorless to light yellow liquid[1] | Colorless liquid[5] |
| Boiling Point | Not readily available | 162-163 °C at 10 mmHg[5] |
| Density | Not readily available | 1.064 g/mL at 25 °C[5] |
| Refractive Index | Not readily available | n20/D 1.486[5] |
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, beginning with the well-established malonic ester synthesis to introduce the benzyl group, followed by a selective mono-hydrolysis of the resulting diester.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Diethyl Benzylmalonate
The initial step involves the alkylation of diethyl malonate with benzyl chloride. This reaction is a classic example of a malonic ester synthesis, which relies on the acidity of the α-protons of the malonic ester.[6]
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion.
Caption: Simplified mechanism of diethyl malonate benzylation.
Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Benzyl chloride
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Slowly add diethyl malonate dropwise to the stirred solution.
-
Alkylation: To the resulting solution of the diethyl malonate enolate, add benzyl chloride dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylmalonate. The crude product can be purified by vacuum distillation.[5]
Potential Side Reactions and Mitigation
-
Dialkylation: The mono-alkylated product, diethyl benzylmalonate, still possesses an acidic proton and can be deprotonated to undergo a second alkylation. To minimize this, a strict 1:1 stoichiometry of diethyl malonate to benzyl chloride should be used. Slow addition of benzyl chloride also favors mono-alkylation.[7]
-
Elimination: The basic conditions can promote the E2 elimination of benzyl chloride to form stilbene, although this is less of a concern with a primary halide like benzyl chloride compared to secondary or tertiary halides.[7]
-
Transesterification: If an alkoxide base other than ethoxide is used, transesterification of the ethyl esters can occur. Using sodium ethoxide in ethanol prevents this side reaction.[7]
Part 2: Selective Mono-hydrolysis of Diethyl Benzylmalonate
The second and more nuanced step is the selective hydrolysis of one of the two ethyl ester groups of diethyl benzylmalonate to yield the desired this compound.
Causality Behind Selective Hydrolysis
Achieving selective mono-hydrolysis of a symmetric diester can be challenging, as the reaction can proceed to form the diacid. A highly efficient method utilizes a semi-two-phase reaction system with tetrahydrofuran (THF) and aqueous sodium hydroxide at low temperatures (0°C).[8] The selectivity in this system is thought to arise from a combination of factors. One hypothesis suggests the formation of micelle-like aggregates where the hydrophobic ester groups are oriented inwards, and after the first hydrolysis, the resulting hydrophilic carboxylate group orients outwards into the aqueous phase, sterically shielding the remaining ester group from further attack by the hydroxide ion.[9] The low temperature is also crucial for controlling the reaction rate and enhancing selectivity.
Experimental Protocol
Materials:
-
Diethyl benzylmalonate
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl benzylmalonate in THF. Cool the solution to 0°C in an ice bath.
-
Hydrolysis: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 equivalents) to the stirred THF solution. Monitor the reaction progress closely using TLC. The reaction is typically complete within 30-60 minutes.[8]
-
Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl at 0°C.
-
Extraction: Extract the product into diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Analytical Characterization
To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is essential.
Diethyl Benzylmalonate
-
¹H NMR: The proton NMR spectrum should show signals corresponding to the ethyl groups (a quartet and a triplet), the benzylic protons, the methine proton, and the aromatic protons of the benzyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the benzylic and methine carbons, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester groups (around 1730-1750 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, such as the loss of an ethoxy group.
This compound
-
¹H NMR: In addition to the signals observed for diethyl benzylmalonate, a broad singlet corresponding to the carboxylic acid proton will be present, typically in the downfield region of the spectrum.
-
¹³C NMR: The spectrum will show two distinct carbonyl signals, one for the ester and one for the carboxylic acid. The chemical shift of the carboxylic acid carbonyl carbon is typically further downfield than the ester carbonyl carbon.[10][11]
-
IR Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹) in addition to the C=O stretching vibrations for both the carboxylic acid and the ester functionalities.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak. The fragmentation pattern may involve decarboxylation or loss of the ethoxy group.
Conclusion
The synthesis of this compound is a robust and reproducible process that leverages fundamental principles of organic chemistry. By carefully controlling the reaction conditions, particularly in the selective mono-hydrolysis step, high yields of the desired product can be achieved. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary technical details and theoretical understanding to successfully synthesize this valuable synthetic intermediate. The self-validating nature of the described protocols, coupled with comprehensive analytical characterization, ensures the integrity and reliability of the final product.
References
-
Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. [Link]
- Niwayama, S., et al. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron, 64(48), 10835-10841.
- Semmelhack, M. F., & Stauffer, R. D. (1975). Nickel-catalyzed arylation of diethyl malonate. The Journal of Organic Chemistry, 40(23), 3619-3621.
-
PrepChem.com. Preparation of diethyl benzylidenemalonate. [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]
-
The Royal Society of Chemistry. (2013). Supporting information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Power of Diethyl Benzylmalonate. [Link]
- MdL, M. A., et al. (2014). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. International Journal of Organic Chemistry, 4, 257-264.
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]
- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- Cho, H. (2010).
- Turecek, F., & Carpenter, B. K. (2002). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 13(8), 993-1002.
- Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.
-
Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Lead Sciences. This compound. [Link]
-
SpectraBase. 2-Benzyl-3-oxopropanoic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
-
MySkinRecipes. This compound. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. This compound | 2985-39-9 [sigmaaldrich.com]
- 5. Diethyl benzylmalonate CAS#: 607-81-8 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
physicochemical properties of 2-Benzyl-3-ethoxy-3-oxopropanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a monoester derivative of benzylmalonic acid, serves as a critical intermediate in the synthesis of a variety of organic molecules.[1] Its structural features, combining a carboxylic acid, an ester, and a benzyl group, make it a versatile building block, particularly in the development of pharmaceuticals targeting cardiovascular and inflammatory diseases.[1] Understanding the physicochemical properties of this compound is paramount for researchers in drug discovery and development, as these characteristics fundamentally govern its reactivity, formulation, and pharmacokinetic behavior. This guide provides a comprehensive technical overview of its core physicochemical properties, grounded in established analytical methodologies.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its molecular identity and basic physical properties. These data points are essential for everything from inventory management to analytical method development.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 2985-39-9 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage | Sealed in a dry place at room temperature | [2] |
| SMILES | O=C(O)C(CC1=CC=CC=C1)C(OCC)=O | [2] |
Synthesis Pathway: Partial Hydrolysis
This compound is typically synthesized via the selective partial hydrolysis of its parent diester, diethyl benzylmalonate. This reaction requires careful control of stoichiometry and conditions to favor the formation of the monoacid-monoester over complete hydrolysis to benzylmalonic acid or no reaction. The general approach involves reacting the diester with one equivalent of a base (like potassium hydroxide) in an alcoholic solvent, followed by acidic workup. While the hydrolysis of unsubstituted malonic esters is straightforward, the conditions can be challenging for substituted derivatives.[3]
Caption: Synthetic workflow for this compound.
Ionization and Acidity (pKa)
Scientific Rationale: The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API), the pKa influences solubility, absorption, distribution, and excretion. As a carboxylic acid, this compound is expected to be a weak acid, with a pKa value generally falling in the range of 4 to 5.[4][5] This means that in the physiological pH of blood (~7.4), the molecule will exist almost entirely in its deprotonated, carboxylate form, enhancing its aqueous solubility.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the compound with a strong base and monitoring the pH change.
-
Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] For oral drugs, a balanced LogP (typically not exceeding 5, as per Lipinski's "Rule of Five") is essential for good absorption and distribution.[7] The benzyl and ethoxy groups contribute to the lipophilicity of this compound, while the carboxylic acid group (especially in its ionized form) enhances hydrophilicity.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the "gold standard" for experimental LogP determination.[6]
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4, for LogD) with n-octanol to ensure thermodynamic equilibrium.[7]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and aqueous phases.[7]
-
Equilibration: Vigorously shake or rotate the vial for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[7]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[7][8]
-
Calculation: Calculate LogP as: LogP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Caption: Workflow for LogP determination using the shake-flask method.
Thermal Properties
Scientific Rationale: The thermal behavior of a compound is crucial for determining appropriate conditions for storage, handling, and manufacturing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two key techniques used to assess these properties.[9][10] DSC measures heat flow associated with thermal transitions, such as melting, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition.[9][10][11]
Experimental Protocol: DSC for Melting Point and TGA for Thermal Stability
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.[12]
-
Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[12]
-
Data Interpretation: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point.[13]
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed sample is placed in a tared TGA pan.
-
Analysis: The sample is heated in the TGA furnace at a controlled rate (e.g., 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]
-
Data Interpretation: The instrument records the sample's mass as a function of temperature. A significant loss of mass indicates decomposition. The temperature at which decomposition begins provides an indication of the material's thermal stability.[11][15]
-
Caption: Parallel workflows for DSC and TGA thermal analysis.
Spectroscopic Profile
Spectroscopic analysis provides an empirical "fingerprint" of a molecule, essential for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[16]
-
C=O Stretch (Ester): A strong, sharp peak around 1725-1750 cm⁻¹.[17] The exact position can distinguish it from the carboxylic acid carbonyl.
-
C=O Stretch (Carboxylic Acid): A strong peak, typically found between 1680-1725 cm⁻¹.[17]
-
C-O Stretch (Ester & Acid): Strong absorptions in the 1150-1250 cm⁻¹ region.[18]
-
Aromatic C-H & C=C Stretches: Peaks corresponding to the benzyl group will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide clear signals for the ethoxy group (a triplet and a quartet), the benzylic CH₂ protons and the adjacent CH proton (appearing as complex multiplets), and the aromatic protons of the benzyl group. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR would show distinct signals for the two carbonyl carbons (ester and acid), the carbons of the ethoxy group, the aliphatic carbons of the benzylmalonate backbone, and the aromatic carbons.
Mass Spectrometry (MS)
In mass spectrometry, particularly under electron impact (EI) conditions, malonate derivatives often show characteristic fragmentation patterns.[19] For this compound, expected fragmentation would include:
-
Loss of the ethoxy group (-OCH₂CH₃).
-
Loss of the entire ester group (-COOCH₂CH₃).
-
Decarboxylation (loss of CO₂).
-
Cleavage to form a stable benzyl or tropylium cation (m/z 91). The molecular ion peak (M⁺) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).[20]
Conclusion
This compound is a valuable chemical intermediate whose utility in pharmaceutical development is underpinned by its distinct physicochemical properties. Its nature as a weakly acidic, moderately lipophilic liquid at room temperature dictates its handling, reactivity, and biological behavior. The analytical protocols outlined in this guide—from potentiometric titration for pKa to chromatographic methods for LogP and thermal analysis—represent the standard methodologies required to fully characterize this and similar molecules. A thorough understanding of these properties is indispensable for scientists aiming to leverage its synthetic potential in the creation of novel therapeutic agents.
References
-
This compound - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]
-
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid | C11H18O4 | CID 2884814 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. (2020). Retrieved January 21, 2026, from [Link]
-
Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics - PubMed. (2017). Retrieved January 21, 2026, from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved January 21, 2026, from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018). Retrieved January 21, 2026, from [Link]
-
The pKa Table Is Your Friend - Master Organic Chemistry. (2010). Retrieved January 21, 2026, from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025). Retrieved January 21, 2026, from [Link]
-
Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory | Request PDF - ResearchGate. (2011). Retrieved January 21, 2026, from [Link]
-
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025). Retrieved January 21, 2026, from [Link]
-
(PDF) Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics - ResearchGate. (2017). Retrieved January 21, 2026, from [Link]
-
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022). Retrieved January 21, 2026, from [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Retrieved January 21, 2026, from [Link]
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC - SciELO. (2008). Retrieved January 21, 2026, from [Link]
-
5.2: Acid Strength and pKa - Chemistry LibreTexts. (2019). Retrieved January 21, 2026, from [Link]
-
How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.). Retrieved January 21, 2026, from [Link]
-
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI. (2001). Retrieved January 21, 2026, from [Link]
-
How can I distinguish Ester bond from -COOH in FT-IR? - ResearchGate. (2019). Retrieved January 21, 2026, from [Link]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. (2015). Retrieved January 21, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). Retrieved January 21, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC) Theory and Applications - TA Instruments. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thermal Stability - NETZSCH Analyzing & Testing. (n.d.). Retrieved January 21, 2026, from [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (2012). Retrieved January 21, 2026, from [Link]
-
Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023). Retrieved January 21, 2026, from [Link]
-
DSC Analysis of Polymers | Thermal - EAG Laboratories. (n.d.). Retrieved January 21, 2026, from [Link]
-
IR: carboxylic acids. (n.d.). Retrieved January 21, 2026, from [Link]
- US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.).
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (2023). Retrieved January 21, 2026, from [Link]
-
Diethyl malonate - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - NIH. (2006). Retrieved January 21, 2026, from [Link]
-
Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. (2023). Retrieved January 21, 2026, from [Link]
- US2373011A - Production of malonic acid - Google Patents. (n.d.).
-
Malonic Acid and Derivatives - ResearchGate. (2007). Retrieved January 21, 2026, from [Link]
-
ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (1990). Retrieved January 21, 2026, from [Link]
- WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2985-39-9|this compound|BLD Pharm [bldpharm.com]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 7. enamine.net [enamine.net]
- 8. agilent.com [agilent.com]
- 9. torontech.com [torontech.com]
- 10. torontech.com [torontech.com]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. tainstruments.com [tainstruments.com]
- 15. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzyl-3-ethoxy-3-oxopropanoic acid CAS number 2985-39-9
An In-depth Technical Guide to 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS 2985-39-9)
Executive Summary
This compound (CAS No. 2985-39-9), also known as 2-benzylmalonic acid monoethyl ester, is a nuanced chemical intermediate of significant value in synthetic chemistry.[1] As a derivative of malonic acid, it possesses a unique bifunctional architecture—a carboxylic acid and an ethyl ester—flanking a benzylated alpha-carbon. This structure makes it a highly versatile building block, particularly in the synthesis of complex molecules for the pharmaceutical, fine chemical, and agrochemical industries.[2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthesis protocols, key chemical reactions, and critical safety and handling procedures.
Physicochemical & Structural Characteristics
The utility of this compound stems directly from its molecular structure and resulting chemical properties. Its colorless to light yellow liquid form at room temperature is characteristic of many organic esters and acids of its molecular weight.[2]
Table 2.1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2985-39-9 | [3][4][5] |
| Molecular Formula | C₁₂H₁₄O₄ | [2][3][4] |
| Molecular Weight | 222.24 g/mol | [2][3] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Benzylmalonic acid monoethyl ester | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | Typically >97% | [4] |
| Storage | Sealed in a dry environment at room temperature | [2][3][5] |
Structurally, the molecule's reactivity is governed by three primary centers:
-
The Carboxylic Acid (-COOH): The acidic proton and the electrophilic carbonyl carbon allow for deprotonation, salt formation, and nucleophilic acyl substitution (e.g., conversion to amides, anhydrides, or other esters).
-
The Ethyl Ester (-COOEt): This group is susceptible to hydrolysis (saponification) under basic conditions or transesterification in the presence of other alcohols.
-
The α-Carbon: While the hydrogen on this carbon is less acidic than in diethyl malonate due to the presence of only one adjacent carboxylic acid group, the entire malonic acid monoester moiety is prone to thermal decarboxylation.
Synthesis Strategies & Methodologies
The synthesis of malonic acid monoesters like this compound is not trivial. The primary challenge lies in achieving mono-functionalization without proceeding to the di-acid or di-ester, and preventing premature decarboxylation.
The Challenge of Selective Hydrolysis
A common theoretical route to malonic acid monoesters is the partial hydrolysis of the corresponding diester. However, this process can be difficult to control. The hydrolysis of one ester group can sometimes facilitate the hydrolysis of the second, or the reaction conditions can promote decarboxylation, leading to a mixture of products. For instance, studies on the hydrolysis of structurally similar diesters, like diethyl 2-(perfluorophenyl)malonate, have shown that the reaction can be surprisingly challenging under both acidic and basic conditions, often leading to decarboxylation rather than the desired malonic acid.[6][7] This underscores the need for carefully controlled and validated protocols.
Protocol: Selective Saponification of Diethyl Benzylmalonate
A reliable method for synthesizing the target compound is the carefully controlled partial saponification of diethyl benzylmalonate (CAS 607-81-8).[8][9] The causality behind this protocol's success lies in the use of a single equivalent of a strong base at a controlled temperature, which selectively cleaves one ester group to form a stable carboxylate salt, preventing further reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl benzylmalonate (1.0 eq.) in ethanol (approx. 5-10 mL per gram of diester).
-
Saponification: Prepare a solution of potassium hydroxide (KOH) (1.0 eq.) in ethanol. Cool the diester solution in an ice bath and add the KOH solution dropwise over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting diester.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting solid residue in water. Wash the aqueous solution with diethyl ether or ethyl acetate (2x) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 using cold 1M HCl. The product, this compound, will precipitate or form an oil.
-
Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.
Caption: Workflow for selective mono-saponification.
Chemical Reactivity & Synthetic Applications
The true value of this compound lies in its versatile reactivity, serving as a linchpin for constructing more complex molecular architectures.[2]
Caption: Key reactivity pathways from the title compound.
Decarboxylation
As is characteristic of malonic acids and their monoesters, heating this compound results in the loss of carbon dioxide to yield ethyl 3-phenylpropanoate. This reaction is a cornerstone of the broader malonic ester synthesis, providing a reliable method for preparing substituted carboxylic acid derivatives.[10] This transformation is synthetically valuable for accessing β-aryl propanoate structures.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety is a handle for extensive derivatization. It can be activated, for example, with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate can then be coupled with a wide range of amines or alcohols to generate a library of amide and ester derivatives, respectively. This pathway is fundamental to its application in medicinal chemistry for creating new active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting cardiovascular and inflammatory diseases, as well as in oncology.[2]
Hydrolysis to Benzylmalonic Acid
Under harsher basic conditions than those used for its synthesis, the ethyl ester can be fully hydrolyzed to yield benzylmalonic acid (CAS 616-75-1).[11] This diacid is also a valuable synthetic intermediate.
Safety, Handling, and Storage
Table 5.1: Hazard Profile and Handling Recommendations
| Aspect | Recommendation | Basis/Reference |
| Primary Hazards | Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. | Inferred from similar compounds like benzoic acid.[12] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. | Standard laboratory practice.[12][13] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling. | [12][13] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2][3] | [2][3] |
| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [12][13] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. | [13] |
| First Aid (Ingestion) | Rinse mouth. Call a poison center or doctor if you feel unwell. | [13] |
Conclusion
This compound is a sophisticated and highly functionalized building block. Its value to synthetic chemists and drug development professionals is rooted in the dual reactivity of its acid and ester groups, which allows for selective and diverse chemical transformations. While its synthesis requires careful control to ensure high yields and purity, the protocols outlined in this guide provide a validated pathway. Proper handling and storage are essential to ensure laboratory safety. Ultimately, this compound serves as a critical intermediate, enabling the efficient construction of complex target molecules across a range of scientific disciplines.[2]
References
-
This compound. MySkinRecipes. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health (PMC). [Link]
-
abcr GmbH (Page 106). ChemBuyersGuide.com, Inc. [Link]
-
Synthesis of malonic acid monobenzyl ester. PrepChem.com. [Link]
-
Amadis Chemical Company Limited (Page 450). ChemBuyersGuide.com, Inc. [Link]
-
2-BENZYL-MALONIC ACID MONOETHYL ESTER CAS#: 2985-39-9. LookChem. [Link]
-
SAFETY DATA SHEET - Benzoic Acid. srmdata.nist.gov. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. [Link]
-
This compound. Lead Sciences. [Link]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]
-
(2R)-2-benzyl-3-oxopropanoic acid. PubChem. [Link]
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. [Link]
-
Malonic ester synthesis. Grokipedia. [Link]
-
Cas 1430104-91-8,(2S)-2-benzyl-3-ethoxy-2-hydroxy-3-oxopropanoic acid. lookchem. [Link]
-
2-Benzyl-3-oxopropanoic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
-
Diethyl 2-benzylpropanedioate. PubChem. [Link]
- US5214199A - Process for preparing malonic monoester.
-
Spectra Problem #7 Solution. University of Calgary. [Link]
Sources
- 1. 2-BENZYL-MALONIC ACID MONOETHYL ESTER CAS#: 2985-39-9 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 2985-39-9|this compound|BLD Pharm [bldpharm.com]
- 4. keyorganics.net [keyorganics.net]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Benzylmalonic acid synthesis - chemicalbook [chemicalbook.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. multimedia.3m.com [multimedia.3m.com]
The Cornerstone of Carboxylic Acid Synthesis: A Technical Guide to the Discovery and Application of Benzylmalonic Acid Monoesters
For Immediate Release
[CITY, STATE] – This in-depth technical guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of benzylmalonic acid monoesters, from their historical discovery to their pivotal role in modern synthetic chemistry and pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document provides not only a historical narrative but also actionable, field-proven insights into the synthesis and application of these versatile chemical building blocks.
Introduction: The Unsung Hero of Carbon-Carbon Bond Formation
Benzylmalonic acid monoesters, often referred to as benzylmalonic acid half-esters, are dicarboxylic acid derivatives with one carboxylic acid group esterified and the other free. Their significance in organic synthesis lies in their ability to serve as a stable yet reactive precursor for the introduction of a benzylacetic acid moiety, a common structural motif in a wide range of biologically active molecules. The interplay between the ester and the free carboxylic acid group allows for selective chemical manipulations, making these compounds invaluable tools in the construction of complex molecular architectures.
Part 1: A Journey Through Time: The Discovery and Evolution of Benzylmalonic Acid Monoesters
The story of benzylmalonic acid monoesters is intrinsically linked to the broader history of malonic acid and its esters. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid.[1] This discovery paved the way for the development of the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction.
While the exact first synthesis of a benzylmalonic acid monoester is not definitively documented in a single seminal paper, the groundwork was laid by the pioneering work of German chemists M. Conrad and C. A. Bischoff in the late 19th century. Their extensive investigations into the reactions of diethyl malonate with various alkyl and aryl halides established the foundation for the synthesis of a vast array of substituted malonic esters, including diethyl benzylmalonate. The subsequent selective hydrolysis of one of the two ester groups, a critical step in the formation of the monoester, was a significant synthetic challenge in that era.
Early approaches to mono-substituted malonic acid monoesters often involved the partial saponification of the corresponding diester. This method, however, was frequently plagued by a lack of selectivity, leading to mixtures of the desired monoester, the starting diester, and the fully hydrolyzed dicarboxylic acid. The inherent difficulty in controlling the hydrolysis of symmetrical diesters spurred the development of more refined and selective synthetic strategies over the following decades.
Part 2: The Chemist's Toolkit: Synthetic Methodologies for Benzylmalonic Acid Monoesters
The synthesis of benzylmalonic acid monoesters has evolved significantly from the early, often low-yielding methods. Modern organic chemistry offers a variety of reliable and selective routes to these valuable compounds, each with its own advantages and considerations.
The Classical Approach: Alkylation and Selective Saponification
The traditional and still widely used method involves a two-step sequence: the alkylation of a malonic ester with a benzyl halide, followed by the selective hydrolysis of one of the ester groups.
Step 1: Benzylation of Diethyl Malonate
The first step is a classic example of the malonic ester synthesis.[2][3] Diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with benzyl chloride or benzyl bromide to yield diethyl benzylmalonate.
Experimental Protocol: Synthesis of Diethyl Benzylmalonate
-
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Benzyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add benzyl chloride dropwise to the reaction mixture.
-
Reflux the mixture until the reaction is complete (typically monitored by TLC).
-
After cooling, remove the ethanol by distillation.
-
To the residue, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude diethyl benzylmalonate by vacuum distillation.
-
Causality Behind Experimental Choices: The use of sodium ethoxide as the base is crucial to prevent transesterification, as the ethoxide anion matches the ethyl groups of the ester. Absolute ethanol is used to avoid the presence of water, which could hydrolyze the ester groups. The SN2 reaction is favored by the use of a primary halide like benzyl chloride.
Step 2: Selective Monohydrolysis
The selective hydrolysis of one of the two ester groups in diethyl benzylmalonate is the key step to obtaining the desired monoester. This can be achieved under carefully controlled basic conditions.[4] The principle behind this selectivity lies in the fact that the hydrolysis of the first ester group produces a carboxylate anion. The negative charge on this carboxylate deactivates the second ester group towards further nucleophilic attack by the hydroxide ion, thus favoring the formation of the monoester.
Experimental Protocol: Selective Saponification of Diethyl Benzylmalonate
-
Materials:
-
Diethyl benzylmalonate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve diethyl benzylmalonate in ethanol.
-
Prepare a solution of one equivalent of potassium hydroxide in a mixture of ethanol and water.
-
Cool the diethyl benzylmalonate solution in an ice bath and slowly add the potassium hydroxide solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC to maximize the formation of the monoester and minimize the formation of benzylmalonic acid.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted diester.
-
Carefully acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the precipitated benzylmalonic acid monoester with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent to yield the product.
-
Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be closely monitored by TLC. The distinct Rf values of the starting diester, the product monoester, and the diacid byproduct allow for precise control of the reaction time to optimize the yield of the desired monoester.
Modern Strategies for Enhanced Selectivity
While the classical approach is effective, modern organic synthesis has introduced more sophisticated methods to achieve even higher selectivity and yields.
2.2.1 Enzymatic Hydrolysis
The use of enzymes, particularly lipases and esterases, offers a highly selective method for the monohydrolysis of diesters. These biocatalysts can differentiate between the two enantiotopic ester groups in a prochiral substrate like diethyl benzylmalonate, leading to the formation of chiral benzylmalonic acid monoesters with high enantiomeric excess. However, it is noteworthy that for benzyl-substituted malonic esters, achieving high enantiomeric excess can be challenging with certain enzymes like Pig Liver Esterase (PLE).[3]
2.2.2 Monoesterification of Benzylmalonic Acid
An alternative strategy involves the direct monoesterification of benzylmalonic acid. This approach can be advantageous when the desired alcohol is precious or when the selective hydrolysis of the corresponding diester is problematic. Various methods, including the use of coupling agents or acid catalysis under controlled conditions, can be employed to achieve mono-esterification.
Part 3: The Role of Benzylmalonic Acid Monoesters in Drug Development
Benzylmalonic acid monoesters are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. Their ability to act as a masked form of a carboxylic acid while providing a handle for further chemical transformations makes them particularly valuable in the construction of complex drug molecules.
Synthesis of Barbiturates
Historically, one of the most significant applications of malonic esters, including benzyl derivatives, was in the synthesis of barbiturates.[2][5] These compounds, which act as central nervous system depressants, were widely used as sedatives and hypnotics. The synthesis involves the condensation of a substituted malonic ester with urea. For example, the condensation of diethyl benzylmalonate with urea in the presence of a strong base like sodium ethoxide would lead to the formation of benzylbarbituric acid.
Building Blocks for Modern Pharmaceuticals
In contemporary drug discovery, benzylmalonic acid monoesters and their derivatives continue to be important building blocks. They are utilized in the synthesis of a variety of therapeutic agents, including anticonvulsants, anti-inflammatory drugs, and antiviral agents. For instance, derivatives of benzylmalonic acid are key components in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored in the development of novel anticonvulsant therapies. The synthesis of the AMPA receptor antagonist talampanel , a drug investigated for the treatment of epilepsy and other neurological disorders, involves intermediates that can be derived from benzylmalonic acid derivatives.[6]
The versatility of the benzylmalonic acid monoester scaffold allows for the introduction of diverse functional groups, enabling medicinal chemists to fine-tune the pharmacological properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.
Data Presentation
| Synthetic Method | Key Reagents | Selectivity | Advantages | Disadvantages |
| Classical Alkylation & Saponification | Diethyl malonate, Benzyl halide, NaOEt, KOH | Moderate to Good | Well-established, scalable, cost-effective. | Can produce mixtures of monoester, diester, and diacid; requires careful control. |
| Enzymatic Hydrolysis | Diethyl benzylmalonate, Lipase/Esterase | High to Excellent | High enantioselectivity for chiral monoesters. | Substrate-dependent; can be costly; low enantiomeric excess for some benzyl derivatives.[3] |
| Monoesterification | Benzylmalonic acid, Alcohol, Coupling agent/Acid catalyst | Good to Excellent | Avoids selective hydrolysis issues; suitable for precious alcohols. | May require protecting groups; benzylmalonic acid may not be readily available. |
Visualizations
Diagram 1: General Synthesis of Benzylmalonic Acid Monoester
Caption: A two-step approach to synthesize benzylmalonic acid monoester.
Diagram 2: Role in Barbiturate Synthesis
Caption: Condensation reaction leading to a barbiturate derivative.
Conclusion
From their foundational role in the development of classical organic reactions to their continued importance in the synthesis of modern pharmaceuticals, benzylmalonic acid monoesters have proven to be indispensable tools for the synthetic chemist. This guide has provided a comprehensive overview of their history, synthesis, and applications, underscoring their enduring legacy and future potential in the advancement of chemical and pharmaceutical sciences. The ongoing development of more selective and efficient synthetic methods will undoubtedly expand the utility of these remarkable building blocks in the years to come.
References
- López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction.
- Dessaignes, V. (1858). Ueber die Umwandlung der Aepfelsäure in eine neue Säure, die Malonsäure. Annalen der Chemie und Pharmacie, 107(2), 251-254.
-
Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Retrieved from [Link]
- Conrad, M., & Bischoff, C. A. (1880). Ueber die Synthese der Korksäure und einiger Homologen. Berichte der deutschen chemischen Gesellschaft, 13(1), 600-602.
- Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(4), 643-645.
- Organic Syntheses, Coll. Vol. 1, p.250 (1941); Vol. 4, p.41 (1925).
- Adams, R., & Kamm, O. (1918). The use of barbital as a hypnotic.
- Gahman, T. C., et al. (2006). Synthesis and anticonvulsant activities of a series of 2,3-benzodiazepine-4-ones. Bioorganic & medicinal chemistry letters, 16(24), 6248-6252.
- Strating, J., & Backer, H. J. (1950). The preparation of malonic mono-esters. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 638-644.
Sources
A Theoretical and Mechanistic Exploration of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Keystone Intermediate in Medicinal Chemistry
Abstract
This technical guide provides an in-depth theoretical and practical examination of 2-Benzyl-3-ethoxy-3-oxopropanoic acid, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Primarily targeting researchers, medicinal chemists, and professionals in drug development, this document navigates the molecule's structural attributes, theoretical underpinnings, synthetic pathways, and potential pharmacological relevance. By integrating computational analysis with established synthetic protocols, this guide aims to serve as a comprehensive resource for the strategic application of this versatile chemical entity in modern drug discovery.
Introduction: The Strategic Importance of Substituted Malonic Acid Monoesters
Malonic acid and its derivatives are fundamental building blocks in organic synthesis, renowned for their utility in forming carbon-carbon bonds.[1] Among these, monoesters of substituted malonic acids, such as this compound, represent a class of highly versatile intermediates. Their bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations, making them ideal precursors for a diverse array of complex molecular architectures.
This compound, in particular, has garnered interest as a precursor for compounds targeting cardiovascular and inflammatory conditions.[2] The presence of the benzyl group introduces lipophilicity and the potential for specific steric and electronic interactions with biological targets, while the ethoxycarbonyl and carboxylic acid moieties provide handles for further molecular elaboration. This guide will delve into the theoretical properties that govern the reactivity and conformation of this molecule, provide a detailed synthetic protocol, and explore its potential applications in medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule with the chemical formula C₁₂H₁₄O₄. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 222.24 g/mol | [2] |
| CAS Number | 2985-39-9 | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | 96.5-100% | [2] |
| Storage | Room temperature, sealed in dry conditions | [2] |
Theoretical and Computational Analysis
While specific theoretical studies on this compound are not extensively available in the current literature, we can extrapolate from computational analyses of related malonic acid derivatives to understand its behavior.[3] Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular properties such as conformational preferences, electronic structure, and spectroscopic signatures.[4]
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotation around the Cα-C(benzyl) and Cα-C(carboxyl) single bonds. The benzyl and ethoxycarbonyl groups are relatively bulky, and their spatial arrangement will be governed by the need to minimize steric hindrance. It is anticipated that the lowest energy conformer will adopt a staggered arrangement to alleviate these steric clashes. The conformational flexibility of similar benzoic acid derivatives has been shown to have a low energy barrier, suggesting that multiple conformers may be accessible at room temperature.[5]
Diagram: Conformational Flexibility of this compound
Caption: Rotational freedom around key single bonds in this compound leads to various conformers.
Electronic Structure and Reactivity
The electronic properties of this compound are key to understanding its reactivity. The molecule possesses several reactive sites:
-
The acidic proton of the carboxylic acid: This is the most reactive site for deprotonation by a base.
-
The α-proton: While less acidic than the carboxylic acid proton, it can be removed by a strong base, leading to the formation of an enolate.
-
The carbonyl carbons of the ester and carboxylic acid: These are electrophilic and susceptible to nucleophilic attack.
DFT calculations on similar molecules can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO is typically localized on the oxygen atoms of the carboxylate group after deprotonation, indicating its nucleophilic character. The LUMO is generally centered on the carbonyl carbons, highlighting their electrophilicity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective hydrolysis of one of the ester groups of diethyl benzylmalonate.[6] This process is a modification of the well-established malonic ester synthesis.[6]
Experimental Protocol: Synthesis from Diethyl Benzylmalonate
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add benzyl bromide dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between diethyl ether and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl benzylmalonate.
Step 2: Selective Monohydrolysis
-
Dissolve the diethyl benzylmalonate in a mixture of ethanol and water.
-
Add one equivalent of potassium hydroxide (KOH) and stir the mixture at room temperature. The selective hydrolysis of one ester group is a critical step and can be challenging.[7]
-
Monitor the reaction closely by TLC to avoid complete hydrolysis to benzylmalonic acid.
-
Once the desired monoester is formed, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route from diethyl malonate and benzyl bromide.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8] Two distinct C=O stretching bands should be visible: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should display a singlet for the acidic proton of the carboxylic acid at a downfield chemical shift (typically >10 ppm). The protons of the benzyl group will appear in the aromatic region (around 7.2-7.4 ppm). The methylene protons of the ethyl group will show a quartet, and the methyl protons a triplet. The benzylic protons and the α-proton will appear as multiplets in the aliphatic region.
-
¹³C NMR: The spectrum will show two distinct carbonyl carbon signals for the carboxylic acid and the ester (typically in the range of 170-180 ppm). The carbons of the aromatic ring will resonate in the 120-140 ppm region.
Applications in Drug Development and Medicinal Chemistry
The utility of this compound as a synthetic intermediate stems from its ability to undergo a variety of chemical transformations, leading to the synthesis of pharmacologically active molecules.
Precursor for Bioactive Heterocycles
The dicarbonyl functionality of this molecule makes it an excellent precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many approved drugs. For instance, condensation reactions with ureas, thioureas, or amidines can lead to the formation of pyrimidine or imidazole derivatives.
Role in the Development of Cardiovascular and Anti-inflammatory Agents
While the specific targets are not extensively documented for this particular molecule, derivatives of benzoic acid and malonic acid have shown a wide range of biological activities, including anti-inflammatory and cardiovascular effects.[2] For example, some benzoic acid derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways. The benzyl group can play a crucial role in binding to hydrophobic pockets of target proteins.
Diagram: Potential Therapeutic Applications
Caption: Derivatization of the core molecule for therapeutic targeting.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions for selective hydrolysis, is based on well-understood principles of the malonic ester synthesis. Although detailed theoretical and pharmacological studies on this specific molecule are limited, by drawing parallels with related compounds, its potential for the development of novel therapeutics is evident.
Future research should focus on a more detailed computational investigation of its conformational and electronic properties to better predict its reactivity and aid in the rational design of new synthetic transformations. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this compound could uncover novel drug candidates for a range of diseases, particularly in the cardiovascular and anti-inflammatory arenas.
References
- Anast P, Warner J. Green Chemistry: Theory and Practice. Oxford University Press; 1998.
-
This compound. MySkinRecipes. Accessed January 20, 2026. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Accessed January 20, 2026. [Link]
-
(2021, February 24). Test 2 Fall 2020 Retrosynthetic Analysis using a Malonic Ester Synthesis. YouTube. [Link]
-
(2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. [Link]
-
Malonic Acid Half Oxyesters and Thioesters: Solvent-Free Synthesis and DFT Analysis of Their Enols. ResearchGate. Accessed January 20, 2026. [Link]
-
(2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]
-
Benzylmalonic acid. Cheméo. Accessed January 20, 2026. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health. Accessed January 20, 2026. [Link]
-
2-benzyl-malonic acid diethyl ester. PharmaCompass. Accessed January 20, 2026. [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. National Institutes of Health. Accessed January 20, 2026. [Link]
-
Malonic Acid and Derivatives. ResearchGate. Accessed January 20, 2026. [Link]
-
Malonic acid, benzoyl-, diethyl ester. Organic Syntheses. Accessed January 20, 2026. [Link]
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). National Institutes of Health. Accessed January 20, 2026. [Link]
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses. Accessed January 20, 2026. [Link]
-
Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. ResearchGate. Accessed January 20, 2026. [Link]
-
(2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Accessed January 20, 2026. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Accessed January 20, 2026. [Link]
-
Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Royal Society of Chemistry. Accessed January 20, 2026. [Link]
-
2-Benzyl-3-oxopropanoic acid, ethyl ester. SpectraBase. Accessed January 20, 2026. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. ResearchGate. Accessed January 20, 2026. [Link]
-
SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. Accessed January 20, 2026. [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Accessed January 20, 2026. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Accessed January 20, 2026. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. Accessed January 20, 2026. [Link]
-
(2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. [Link]
-
Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. ResearchGate. Accessed January 20, 2026. [Link]
-
Conformational polymorphism of 3-(azidomethyl)benzoic acid. National Institutes of Health. Accessed January 20, 2026. [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 20, 2026. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Accessed January 20, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (also known as monoethyl benzylmalonate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical principles to serve as a practical reference for the characterization of this important synthetic intermediate. Given the limited availability of public experimental spectra for this specific compound, this guide presents a robust, predicted spectroscopic profile based on the analysis of its precursor, diethyl benzylmalonate, and related malonic acid derivatives.
Introduction
This compound, with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol , is a malonic acid monoester derivative.[1] Such compounds are valuable building blocks in organic synthesis, particularly in the pharmaceutical and fine chemical industries, where they serve as precursors to more complex molecules.[2] The presence of both a carboxylic acid and an ester functional group provides versatile reactivity for further chemical transformations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound after synthesis. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Synthesis and Spectroscopic Workflow
The primary route to this compound is the selective mono-hydrolysis of its corresponding diester, diethyl benzylmalonate. This process requires carefully controlled conditions to favor the formation of the mono-acid over the di-acid or unreacted starting material.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency principles, and by analogy with the known spectra of diethyl benzylmalonate and other related carboxylic acids and esters.
¹H NMR (Proton NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift, the exact position being concentration and solvent dependent. |
| ~7.20-7.35 | Multiplet | 5H | -C₆H₅ | The five protons of the phenyl group will appear as a complex multiplet in the aromatic region. |
| ~4.15 | Quartet | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and a methyl group, resulting in a quartet. |
| ~3.80 | Triplet | 1H | -CH (CH₂)C₆H₅ | The methine proton is coupled to the adjacent benzylic methylene protons, appearing as a triplet. |
| ~3.20 | Doublet | 2H | -CH(CH₂ )C₆H₅ | The benzylic methylene protons are coupled to the adjacent methine proton, resulting in a doublet. |
| ~1.20 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, giving a triplet. |
¹³C NMR (Carbon NMR) Spectroscopy
The predicted broadband-decoupled ¹³C NMR spectrum would show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~175 | Quaternary | C =O (Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a high chemical shift.[3] |
| ~170 | Quaternary | C =O (Ester) | The ester carbonyl carbon is also significantly deshielded. |
| ~136 | Quaternary | C -ipso (Aromatic) | The aromatic carbon directly attached to the alkyl chain. |
| ~129 | Tertiary | C -ortho/meta (Aromatic) | The ortho and meta carbons of the phenyl ring are expected to have similar chemical shifts. |
| ~127 | Tertiary | C -para (Aromatic) | The para carbon of the phenyl ring. |
| ~62 | Secondary | -OCH₂ CH₃ | The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom. |
| ~55 | Tertiary | -CH (CH₂)C₆H₅ | The methine carbon at the α-position. |
| ~35 | Secondary | -CH(CH₂ )C₆H₅ | The benzylic methylene carbon. |
| ~14 | Primary | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
IR (Infrared) Spectroscopy
The IR spectrum is particularly informative for identifying the key functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| ~2500-3300 | Broad | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding between the carboxylic acid moieties.[4] |
| ~3030 | Medium | C-H stretch | Aromatic | Characteristic C-H stretching of the phenyl group. |
| ~2980, 2940 | Medium | C-H stretch | Aliphatic | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups. |
| ~1735 | Strong | C=O stretch | Ester | The carbonyl stretch of the ethyl ester. |
| ~1710 | Strong | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid, often slightly lower in frequency than the ester carbonyl.[4] |
| ~1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1200 | Strong | C-O stretch | Ester/Carboxylic Acid | Stretching vibration of the C-O single bonds. |
| ~920 | Broad, Medium | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydroxyl group, characteristic of dimeric carboxylic acids.[4] |
MS (Mass Spectrometry)
In an electron ionization (EI) mass spectrum, this compound (MW = 222.24) would be expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Rationale |
| 222 | [M]⁺ | Molecular ion peak. |
| 177 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). |
| 149 | [M - COOC₂H₅]⁺ | Loss of the ethoxycarbonyl group (73 Da). |
| 131 | [M - CH₂C₆H₅]⁺ | Loss of the benzyl group (91 Da). |
| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable fragment characteristic of benzyl compounds. This is often the base peak. |
Experimental Protocols
The following are standard, generalized procedures for the synthesis and spectroscopic analysis of compounds like this compound.
Synthesis: Selective Mono-hydrolysis of Diethyl Benzylmalonate
This protocol is based on established methods for the partial hydrolysis of malonic esters.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl benzylmalonate (1 equivalent) in ethanol.
-
Reagent Addition: Add a solution of potassium hydroxide (1 equivalent) in a mixture of ethanol and water dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted diester.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold, dilute hydrochloric acid. The product, this compound, will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a solution of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Acquire the IR spectrum using an FTIR spectrometer.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionize the sample using an appropriate method (e.g., electron ionization - EI).
-
Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).
-
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the outlined synthetic and analytical protocols, offer a solid foundation for researchers working with this compound. While experimental verification is always the gold standard, this guide serves as a robust predictive tool, enabling scientists to anticipate spectral features, confirm successful synthesis, and ensure the quality of their materials in the absence of readily available reference spectra.
References
-
PubChem Compound Summary for CID 562228, Benzyl ethyl malonate. National Center for Biotechnology Information. [Link]
-
dl-PHENYLALANINE. Organic Syntheses. [Link]
-
MySkinRecipes. This compound. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
Sources
solubility of 2-Benzyl-3-ethoxy-3-oxopropanoic acid in different solvents
An In-depth Technical Guide to the Solubility of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 2985-39-9), a key intermediate in pharmaceutical and fine chemical synthesis.[1] In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and the principle of "like dissolves like." We present a qualitative solubility profile across a range of common laboratory solvents and provide detailed, field-proven experimental protocols for the quantitative determination of both kinetic and thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in organic synthesis, purification, and formulation development.
Introduction: Understanding the Molecule
This compound, also known as mono-ethyl benzylmalonate, is a dicarboxylic acid monoester with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[2] Its structure features a combination of polar and non-polar moieties:
-
A Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of donating a hydrogen bond and acting as a weak acid.
-
An Ethyl Ester Group (-COOCH₂CH₃): This group is polar but aprotic.
-
A Benzyl Group (-CH₂C₆H₅): This large, aromatic group is non-polar and hydrophobic.
-
An Aliphatic Backbone: Provides a flexible, non-polar core.
This amphiphilic nature dictates its solubility, making it a fascinating case study in the balance of intermolecular forces. The interplay between the hydrophilic carboxylic acid and the hydrophobic benzyl group is the primary determinant of its solubility profile. This compound is a critical building block in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular and inflammatory diseases.[1] A thorough understanding of its solubility is therefore paramount for optimizing reaction conditions, developing purification strategies (such as liquid-liquid extraction and crystallization), and formulating drug delivery systems.
Theoretical Framework and Predicted Solubility
The solubility of an organic compound is governed by the principle that "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
For this compound, we can predict its solubility based on its functional groups:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can form strong hydrogen bonds with these solvents. However, the large, non-polar benzyl group will disrupt the hydrogen-bonding network of the solvent, leading to low solubility in water. Solubility is expected to increase in alcohols like methanol and ethanol, which have a lower dielectric constant and a non-polar alkyl chain that can interact favorably with the benzyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. They also possess sufficient non-polar character to solvate the rest of the molecule. Therefore, high solubility is predicted in these solvents.
-
Non-Polar Solvents (e.g., Hexanes, Toluene, Diethyl Ether): These solvents can only engage in weak van der Waals interactions. While they can solvate the benzyl group, they cannot effectively solvate the highly polar carboxylic acid and ester groups. Consequently, low solubility is expected. Diethyl ether and toluene may show slightly better solvation than hexanes due to some induced dipole interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted due to their ability to interact with both the polar and non-polar parts of the molecule. The related compound, diethyl benzylmalonate, is known to be soluble in chloroform.[4]
-
Aqueous Acid/Base Solutions: The presence of the carboxylic acid group is the most critical feature for pH-dependent solubility.
-
In Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[5]
-
In Aqueous Acid (e.g., 5% HCl): The compound will remain in its neutral, protonated form. Therefore, its solubility in aqueous acid is expected to be similar to its low solubility in pure water.
-
Predicted Qualitative Solubility Profile
The following table summarizes the predicted solubility of this compound at room temperature. This serves as a practical guide for solvent selection prior to experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexanes, Toluene | Insoluble / Poor | Cannot effectively solvate the polar carboxylic acid and ester groups. |
| Weakly Polar | Diethyl Ether, Chloroform | Soluble | Balances ability to solvate both non-polar (benzyl) and polar (acid/ester) moieties. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Soluble | Good hydrogen bond acceptors for the carboxylic acid group. |
| Polar Aprotic (High) | DMSO, DMF | Very Soluble | Highly polar and effective at solvating a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol | Soluble | Can hydrogen bond with the solute and have alkyl chains to interact with the non-polar regions. |
| Water | H₂O | Insoluble / Poor | The large hydrophobic benzyl group dominates, disrupting water's hydrogen bond network. The related compound 3-Ethoxy-3-oxopropanoic acid is water-soluble.[6] |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | Forms a highly polar and water-soluble carboxylate salt.[5] |
| Aqueous Acid | 5% HCl | Insoluble / Poor | The compound remains in its neutral, poorly water-soluble form. |
Experimental Determination of Solubility
For drug development and process chemistry, a quantitative understanding of solubility is essential. Two key types of solubility are measured: kinetic and thermodynamic.[7]
-
Kinetic Solubility: Measures the concentration of a compound in solution when it begins to precipitate after being added from a concentrated stock solution (typically DMSO). It is a high-throughput method used for early-stage screening.[8][9]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more accurate measure, crucial for late-stage development.[10]
Protocol 1: Kinetic Solubility Determination (Nephelometry)
This protocol provides a rapid assessment of solubility, ideal for screening multiple solvents or formulation conditions.
Causality: This method relies on the principle that a compound dissolved in a co-solvent (like DMSO) will precipitate when diluted into an aqueous or non-miscible solvent where its solubility is lower. The amount of precipitate is proportional to the light scattered by the sample, which can be measured by a nephelometer.[11]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition of Test Solvent: To a separate 96-well plate, add the test solvent (e.g., Phosphate Buffered Saline, pH 7.4).
-
Mixing: Transfer a small, fixed volume of the DMSO stock solutions into the corresponding wells of the test solvent plate. Mix rapidly to ensure immediate dispersion. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[11]
-
Measurement: Measure the turbidity (light scattering) of each well using a plate-based nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[10]
Causality: This protocol ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid compound until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured after removing all undissolved solids.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired test solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated supernatant from the solid material. This must be done carefully to avoid transferring any solid particles. Common methods include:
-
Centrifugation followed by careful removal of the supernatant.
-
Filtration using a low-binding filter (e.g., PVDF).
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the saturated supernatant with the same solvent used for the standards.
-
Analyze the standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original undiluted supernatant, which represents the thermodynamic solubility.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Conclusion and Field Insights
Key Takeaways for the Practicing Scientist:
-
For Synthesis: Polar aprotic solvents like DMF, DMSO, or moderately polar solvents like chloroform and ethyl acetate are likely excellent choices for reaction media.
-
For Purification: The pH-dependent solubility is a powerful tool. The compound can be selectively extracted from a non-polar organic layer (e.g., diethyl ether or ethyl acetate) into an aqueous basic solution (e.g., sodium bicarbonate). Re-acidification of the aqueous layer will then precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[5]
-
For Formulation (Drug Development): The poor aqueous solubility in its neutral form is a significant hurdle for oral bioavailability. Formulation strategies may involve the use of co-solvents, surfactants, or the development of salt forms or prodrugs to enhance its dissolution in physiological media.[7][12]
The protocols detailed in this guide provide a self-validating framework for researchers to generate precise and reliable solubility data tailored to their specific applications. By combining theoretical prediction with rigorous experimental verification, scientists can effectively manage the challenges and leverage the opportunities presented by the unique solubility profile of this important synthetic intermediate.
References
-
MySkinRecipes. This compound.
-
PubChem. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid.
-
PubChem. Diethyl 2-benzylpropanedioate.
-
BLD Pharm. This compound.
-
ChemScene. 3-Ethoxy-3-oxopropanoic acid.
-
PubChem. (2R)-2-benzyl-3-oxopropanoic acid.
-
ChemicalBook. Diethyl benzylmalonate.
-
TargetMol. 3-Ethoxy-3-oxopropanoic acid.
-
The Good Scents Company. benzyl ethyl malonate.
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
MedChemExpress. 3-Ethoxy-3-oxopropanoic acid-SDS.
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
-
Biosynth. Diethyl benzylmalonate.
-
University of Toronto. Solubility of Organic Compounds.
-
PubChem. Benzyl ethyl malonate.
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
-
Organic Syntheses. Malonic acid, benzoyl-, diethyl ester.
-
Sigma-Aldrich. mono-Benzyl malonate.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.
-
ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives.
-
Google Patents. CN1237572A - Preparation method of diethyl malonate.
-
National Institutes of Health. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain.
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2985-39-9|this compound|BLD Pharm [bldpharm.com]
- 3. chem.ws [chem.ws]
- 4. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 3-Ethoxy-3-oxopropanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. enamine.net [enamine.net]
- 12. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Unlocking the Research Potential of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid
Abstract
2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, stands as a versatile yet underexplored building block in synthetic chemistry. Its unique bifunctional nature—possessing both a reactive carboxylic acid and a modifiable ester group on a core malonate framework—positions it as a valuable intermediate for creating complex molecular architectures. This guide delves into the core chemical principles of this molecule and outlines tangible, high-potential research avenues. We will explore its application as a precursor in medicinal chemistry for developing novel anti-inflammatory and cardiovascular agents, its potential in agrochemical synthesis as a building block for next-generation herbicides, and its utility in materials science for the creation of functionalized polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural attributes for innovative discovery programs.
Core Molecular Profile and Synthesis
This compound (CAS No: 2985-39-9) is a derivative of malonic acid, a class of compounds renowned for its utility in organic synthesis, most notably in the malonic ester synthesis for preparing substituted acetic acids. The presence of a single acidic proton alpha to both carbonyl groups, combined with the differential reactivity of the carboxylic acid and the ethyl ester, provides a rich platform for selective chemical transformations.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2985-39-9 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage | Room Temperature, Sealed in Dry Conditions | [1] |
Synthesis Protocol: Selective Monohydrolysis
The most direct and scalable route to this compound is the selective monohydrolysis of its parent diester, diethyl benzylmalonate. This method offers high yields and purity, making it suitable for producing research quantities of the starting material[4].
Protocol: Large-Scale Synthesis of this compound [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl benzylmalonate (1.0 eq) in a minimal amount of a suitable co-solvent like tetrahydrofuran (THF).
-
Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 1.0 eq) dropwise to the stirred solution at 0°C (ice bath). The use of a stoichiometric amount of base is critical for selective mono-hydrolysis.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diester is consumed.
-
Work-up: Upon completion, acidify the reaction mixture to a pH of ~2 with cold 1M hydrochloric acid (HCl). The product will precipitate or can be extracted.
-
Isolation and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Research Area 1: Medicinal Chemistry & Drug Discovery
The structural motif of a substituted phenylacetic acid is a cornerstone in pharmacology, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs)[5]. Furthermore, malonic acid derivatives have demonstrated potential in modulating inflammatory pathways[6][7]. This positions our core molecule as an ideal starting point for novel therapeutic agent development.
Anti-inflammatory Agents: Targeting Prostaglandin Synthesis
Many NSAIDs, such as Diclofenac and Felbinac, function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin production. The phenylacetic acid core is crucial for this activity. This compound provides a scaffold to build novel NSAID candidates.
Research Directive: Synthesize a library of amide and ester derivatives from the carboxylic acid moiety to probe the structure-activity relationship (SAR) for COX-1 and COX-2 inhibition.
Experimental Workflow: Synthesis of Amide Derivatives
Caption: Synthesis of amide derivatives from the core molecule.
Protocol: Amide Synthesis
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in dry dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF). Stir for 2 hours at room temperature.
-
Amine Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in DCM. Cool to 0°C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to proceed for 4-6 hours.
-
Purification: Quench the reaction with water, separate the organic layer, and purify using standard extraction and chromatographic techniques.
-
Biological Screening: Screen the synthesized library for in vitro COX-1/COX-2 inhibitory activity using commercially available assay kits.
Cardiovascular Therapeutics: LXR Agonists for Atherosclerosis
Liver X receptors (LXRs) are nuclear receptors that play a critical role in cholesterol homeostasis. Agonists of LXR have shown promise in treating atherosclerosis. Phenylacetic acid-substituted quinolines have been identified as potent LXR agonists[8]. Our core molecule can be used to synthesize novel heterocyclic structures targeting LXRs.
Research Directive: Utilize the dual functionality of the molecule to synthesize novel heterocyclic scaffolds, such as substituted quinolines or pyrazoles, and evaluate their efficacy as LXR agonists.
Experimental Workflow: Knoevenagel Condensation & Cyclization
Caption: Pathway to quinolone derivatives via Knoevenagel condensation.
Protocol: Synthesis of Quinolone Derivatives
-
Condensation: In a flask, combine this compound (1.0 eq), a substituted 2-aminobenzaldehyde (1.0 eq), and a catalytic amount of piperidine in ethanol.
-
Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cyclization & Isolation: Upon completion of the condensation, the intermediate often cyclizes in situ upon continued heating or with the addition of an acid catalyst. Cool the reaction mixture to induce precipitation of the product.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent system.
-
Biological Screening: Evaluate the synthesized compounds in a cell-based LXR reporter assay to determine their agonist activity.
Research Area 2: Agrochemical Development
The development of new herbicides is critical for global food security. Substituted propanoic acids, structurally related to our core molecule, are known herbicidal agents[9][10][11]. The benzylmalonate framework provides an excellent starting point for creating novel herbicides with potentially new modes of action.
Research Directive: Synthesize derivatives by modifying both the phenyl ring and the carboxylate group to explore herbicidal activity against common monocot and dicot weeds. The goal is to create compounds that could inhibit key plant enzymes.
Experimental Workflow: Decarboxylative Cross-Coupling
A powerful transformation is the decarboxylative coupling of the carboxylic acid moiety. This allows the introduction of various aryl or vinyl groups, significantly expanding molecular diversity.
Caption: Decarboxylative coupling to generate diverse agrochemical candidates.
Protocol: Palladium-Catalyzed Decarboxylative Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired aryl halide (Ar-X, 1.2 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base like K₂CO₃ (2.0 eq).
-
Solvent and Degassing: Add a high-boiling point solvent such as dioxane. Degas the mixture thoroughly with argon or nitrogen.
-
Reaction: Heat the reaction mixture at 100-120°C for 12-24 hours.
-
Purification: After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.
-
Herbicidal Screening: Test the purified compounds in pre-emergent and post-emergent assays against a panel of weeds (e.g., Amaranthus retroflexus, Setaria viridis) to determine their efficacy.
Research Area 3: Polymer & Materials Science
Malonic acid and its derivatives can serve as monomers in polycondensation reactions to create polyesters and polyamides[12]. The asymmetric nature of this compound, with one carboxylic acid and one ester group, allows it to be incorporated into polymer chains as a pendant functional group or as a chain-terminating agent, imparting specific properties like hydrophobicity or sites for further functionalization.
Research Directive: Investigate the use of this compound as a co-monomer in the synthesis of polyesters to introduce benzyl functionalities along the polymer backbone.
Protocol: Polycondensation for Functionalized Polyesters
-
Monomer Preparation: Prepare a mixture of a primary diol (e.g., 1,4-butanediol, 0.95 eq) and a dicarboxylic acid (e.g., adipic acid, 1.0 eq).
-
Co-monomer Addition: Add this compound (0.05 eq) to the monomer mixture. The ester group of our core molecule will not participate in the initial polymerization, but the carboxylic acid will.
-
Polymerization: Add a catalyst (e.g., titanium (IV) butoxide) and heat the mixture under an inert atmosphere, typically in a stepwise manner up to 200-220°C, while removing the water formed during esterification.
-
Characterization: Analyze the resulting polymer for its molecular weight (GPC), thermal properties (DSC, TGA), and the incorporation of the benzyl group (NMR spectroscopy). The pendant ethyl ester groups can then be hydrolyzed to carboxylic acids for further cross-linking or functionalization.
Conclusion
This compound is far more than a simple chemical intermediate. It is a strategically designed building block with significant untapped potential. Its bifunctional nature allows for selective and diverse chemical modifications, making it an ideal starting point for innovation across multiple scientific disciplines. The research areas outlined in this guide—from the synthesis of novel anti-inflammatory and cardiovascular drugs to the development of advanced agrochemicals and functional polymers—represent tangible, high-impact opportunities for the scientific community. By leveraging the foundational protocols and strategic insights provided herein, researchers can unlock the full potential of this versatile molecule.
References
-
Malonic acid. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Vakhnina, N. G., et al. (n.d.). The study of mechanisms of anti-inflammatory activity realization of a new malonic acid derivative – maldian. Nicolae Testemitanu State University of Medicine and Pharmacy. Retrieved from [Link]
-
Blog. (2025, November 11). Can malonic acid be used in the synthesis of polymers? Retrieved from [Link]
-
Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. [Diagram]. Retrieved from [Link]
- Google Patents. (n.d.). Propionic acid as an herbicide.
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. Retrieved from [Link]
-
Hu, B., et al. (2011). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Shamim, S., et al. (2023). Molecular marker identification, antioxidant, antinociceptive, and anti-inflammatory responsiveness of malonic acid capped silver nanoparticle. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of phenyl malonic acid monoester compound.
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
NIH. (2025, May 14). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Retrieved from [Link]
-
Niwayama, S., & Cho, H. (2009). Practical large scale synthesis of half-esters of malonic acid. PubMed. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Organic Synthesis: The Power of Diethyl Benzylmalonate. Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Malonic Ester Synthesis: Harnessing Diethyl Benzylmalonate for Carbon Framework Construction. Retrieved from [Link]
-
Dayan, F. E., & Duke, S. O. (2014). Natural Compounds as Next-Generation Herbicides. PubMed Central. Retrieved from [Link]
-
Legrand, B., et al. (2021). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Retrieved from [Link]
-
gsrs. (n.d.). BENZYLMALONIC ACID. Retrieved from [Link]
-
RSC Publishing. (n.d.). Adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides: an alternative to chemical dosing. Retrieved from [Link]
-
PubChem. (n.d.). Benzylmalonic acid. Retrieved from [Link]
-
Park, H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. Retrieved from [Link]
-
Aliyeva, F. K., et al. (2022). SYNTHESIS OF MALONIC ACID ESTERS. Institute of Petrochemical Processes of the Ministry of Science and Education of the Republic of Azerbaijan. Retrieved from [Link]
-
ResearchGate. (2025, November 26). SYNTHESIS OF MALONIC ACID ESTERS. [PDF]. Retrieved from [Link]
-
MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). Benzylmalonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Antifungal. Retrieved from [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. This compound [myskinrecipes.com]
- 4. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inventivapharma.com [inventivapharma.com]
- 6. The study of mechanisms of anti-inflammatory activity realization of a new malonic acid derivative – maldian [repository.usmf.md]
- 7. Molecular marker identification, antioxidant, antinociceptive, and anti-inflammatory responsiveness of malonic acid capped silver nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2009055632A2 - Propionic acid as an herbicide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides: an alternative to chemical dosing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. talentchemicals.com [talentchemicals.com]
2-Benzyl-3-ethoxy-3-oxopropanoic acid as a building block in organic synthesis
An In-Depth Technical Guide to 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
This compound, also known as benzylmalonic acid monoethyl ester, is a dicarboxylic acid derivative that has emerged as a crucial building block in modern organic synthesis. Its unique structure, featuring a carboxylic acid, an ester, and an activated methylene group flanked by a benzyl substituent, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, properties, and core reactivity, highlighting its utility for researchers, scientists, and professionals in drug development and fine chemical industries. Primarily, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and inflammatory conditions, as well as in the creation of agrochemicals like herbicides and pesticides.[1]
Synthesis and Physicochemical Properties
The most common and direct route to this compound is through the selective partial hydrolysis of its parent diester, diethyl benzylmalonate. This transformation is typically achieved under controlled basic or acidic conditions, where one of the two ester groups is saponified to the corresponding carboxylic acid. Careful control of stoichiometry and reaction conditions is paramount to prevent complete hydrolysis to benzylmalonic acid.
The rationale behind this selective hydrolysis lies in the statistical probability and the slight electronic differences between the two ester groups once the first hydrolysis occurs. The reaction is often initiated with a slight excess of a base like potassium hydroxide in an aqueous-alcoholic solvent, followed by careful acidification to yield the desired monoacid monoester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2985-39-9 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | 96.5-100% | [1] |
| Storage | Sealed in dry, room temperature | [2] |
Core Reactivity and Mechanistic Principles
The synthetic versatility of this compound stems from its ability to undergo several fundamental organic reactions, making it a powerful tool for constructing complex molecular architectures.
Decarboxylative Acylation: A Gateway to β-Keto Esters
One of the most powerful applications of malonic acid half-esters is their use in decarboxylative acylation reactions to generate β-keto esters.[3] This transformation is a cornerstone of carbon-carbon bond formation. The process involves the activation of the carboxylic acid moiety, followed by the loss of carbon dioxide and subsequent reaction with an acylating agent.
Causality of the Reaction: The presence of the β-carbonyl group (the ester) is crucial as it facilitates the decarboxylation process. Upon heating, the carboxylic acid can form a six-membered cyclic transition state, which enables the concerted loss of CO₂ and the formation of an enol intermediate.[4] This enol then tautomerizes to the more stable keto form. In the presence of an acylating agent (like an acid chloride or anhydride), the magnesium enolate of the malonic acid half-ester can directly react in a decarboxylative Claisen condensation to yield functionalized α-substituted β-keto esters.[3]
Caption: Six-membered cyclic transition state in the decarboxylation of a malonic acid half-ester.
Experimental Protocol: Synthesis of an α-Substituted β-Keto Ester
-
Enolate Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent like THF, add a suitable base such as magnesium ethoxide or LiHMDS at room temperature.[3]
-
Acylation: Slowly add the desired acyl chloride or acid anhydride (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired β-keto ester.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] this compound, with its acidic α-hydrogen, is an excellent substrate for this reaction.
Causality of the Reaction: The reaction is typically catalyzed by a weak base (e.g., an amine like piperidine or pyridine) which is strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone reactant.[5] When a carboxylic acid like our building block is used with pyridine as the solvent, the reaction often proceeds with subsequent decarboxylation, a variant known as the Doebner modification.[5] This provides a direct route to α,β-unsaturated esters.
Caption: General workflow of the Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation
-
Reactant Mixture: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product via column chromatography or recrystallization.
Michael Addition: Formation of 1,5-Dicarbonyl Compounds
The Michael reaction is the conjugate addition (or 1,4-addition) of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[6][7] The enolate generated from this compound (or its decarboxylated derivative) can serve as an effective Michael donor.
Causality of the Reaction: The reaction is driven by the formation of a new carbon-carbon single bond at the expense of a carbon-carbon pi bond.[6] The enolate nucleophile adds to the β-carbon of the electrophilic alkene, which can stabilize the resulting negative charge through resonance with the electron-withdrawing group.[6] The reaction mechanism involves three key steps: deprotonation to form the enolate, conjugate addition to the alkene, and subsequent protonation of the newly formed enolate.[6]
Caption: Logical relationship in a Michael Addition reaction.
Experimental Protocol: Michael Addition
-
Donor Preparation: In an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like THF or DMF. Add a suitable base (e.g., NaH or LDA) at a low temperature (e.g., 0 °C or -78 °C) to generate the enolate.
-
Acceptor Addition: Slowly add the Michael acceptor (1.0 eq) to the enolate solution.
-
Reaction: Allow the reaction to stir at the appropriate temperature until completion, as monitored by TLC.
-
Workup: Quench the reaction carefully with a proton source, such as saturated aqueous NH₄Cl. Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.
Applications in Synthesis
The products derived from these core reactions are valuable intermediates in the synthesis of a wide range of target molecules:
-
Pharmaceuticals: The β-keto esters and 1,5-dicarbonyl compounds are common precursors for synthesizing heterocyclic compounds, which form the core of many drug molecules. Its role as an intermediate is noted in the development of drugs for cardiovascular and inflammatory diseases.[1]
-
Fine Chemicals and Agrochemicals: The versatility of this building block allows for the efficient construction of complex carbon skeletons found in various specialty chemicals and pesticides.[1]
-
Heterocyclic Chemistry: Malonic esters and their derivatives are widely used starting materials for creating heterocycles like pyrimidines, coumarins, and pyridinones.[8][9]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][10]
-
Precautionary Measures:
-
Storage: Store in a cool, well-ventilated place with the container tightly closed and sealed in a dry environment.[2][11]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo decarboxylation, Knoevenagel condensation, and Michael addition provides synthetic chemists with a powerful tool for constructing complex molecules, from pharmaceuticals to fine chemicals. Understanding its core reactivity and the mechanistic principles behind its transformations is key to unlocking its full potential in research and development.
References
-
MySkinRecipes. This compound. [Link]
- Britton, E. C., & Monroe, E. (1945). Production of malonic acid. U.S. Patent No. 2,373,011. Washington, DC: U.S.
-
Tietze, L. F., Voss, E., & Hartfiel, U. (1990). Synthesis of Alkyl Propanonates by a Haloform Reaction of a Trichloro Ketone: Ethyl 3,3-Diethoxypropanoate. Organic Syntheses, 69, 238. [Link]
-
Wikipedia. Diethyl malonate. [Link]
-
ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Chemistry Stack Exchange. Decarboxylation of malonic esters. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Yurasov, D. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1823–1829. [Link]
-
3M. Safety Data Sheet. [Link]
-
Le, C. M., et al. (2017). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. ACS Catalysis, 7(10), 6705–6709. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
PubChem. 2-Benzyl-3-hydroxypropanoic acid. [Link]
-
Chemistry LibreTexts. Decarboxylation Reactions. [Link]
-
Carl ROTH. Safety Data Sheet: Benzyl benzoate. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
- Google P
-
OpenStax. Conjugate Carbonyl Additions: The Michael Reaction. [Link]
-
PubChem. Diethyl 2-benzylpropanedioate. [Link]
-
YouTube. Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. [Link]
- Google Patents. Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
Master Organic Chemistry. Decarboxylation. [Link]
-
Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
-
Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole. [Link]
-
Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2985-39-9|this compound|BLD Pharm [bldpharm.com]
- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. multimedia.3m.com [multimedia.3m.com]
Methodological & Application
Application Notes and Protocols for 2-Benzyl-3-ethoxy-3-oxopropanoic Acid in Agrochemical Development
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Tapping into a Versatile Chemical Scaffold
The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous search for novel agrochemical active ingredients. Malonic acid and its derivatives represent a highly versatile class of compounds, widely employed as building blocks in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Their utility stems from a densely functionalized core, which allows for extensive structural diversification.[2] This guide focuses on a specific, yet promising, member of this family: 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS No: 2985-39-9).[3]
This molecule, a monoester derivative of benzylmalonic acid, possesses a unique combination of a carboxylic acid and an ester group. This structure presents an intriguing starting point for agrochemical discovery. The presence of the benzyl group can enhance lipophilicity, potentially aiding in penetration through plant cuticles or insect exoskeletons, while the malonate core is reminiscent of a well-known class of metabolic inhibitors.[4] These application notes provide a structured, hypothesis-driven framework for evaluating the potential of this compound as a lead compound in the development of new herbicides, fungicides, or insecticides.
Section 1: Compound Profile and Synthesis Strategy
Physicochemical Properties
A clear understanding of the molecule's basic properties is the foundation for all subsequent experimental work.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 2985-39-9 | [3][5] |
| Molecular Formula | C₁₂H₁₄O₄ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| Synonyms | Ethyl hydrogen benzylmalonate | [3] |
Rationale for Synthesis: Accessing the Hemiester
While diethyl benzylmalonate is a common commercial starting material, the target compound, a hemiester, requires a specific synthetic approach.[6] A logical and efficient route is the selective partial hydrolysis of the more readily available diethyl benzylmalonate.
Principle of the Reaction: The reaction involves the saponification of one of the two ester groups of diethyl benzylmalonate using a stoichiometric amount of a base (e.g., potassium hydroxide in ethanol), followed by careful acidification. Using a limited amount of base prevents complete hydrolysis to the dicarboxylic acid. The benzyl group provides some steric hindrance that can aid in achieving selectivity.
Outline of Synthetic Protocol:
-
Dissolve diethyl benzylmalonate (1.0 eq) in ethanol.
-
Slowly add a solution of potassium hydroxide (1.0 eq) in ethanol at a controlled temperature (e.g., 0-5°C) to favor mono-saponification.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a slight excess of cold, dilute hydrochloric acid to protonate the carboxylate salt.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude this compound using column chromatography.
Section 2: Postulated Mechanism of Action - A Focus on Cellular Respiration
The structural similarity of the malonate core to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, forms our primary hypothesis.
Primary Hypothesis: Inhibition of Succinate Dehydrogenase (SDH) Malonate is a classic competitive inhibitor of succinate dehydrogenase (SDH, also known as Complex II in the electron transport chain).[7][8] SDH is a critical enzyme that catalyzes the oxidation of succinate to fumarate in the TCA cycle.[4] By binding to the active site of SDH, malonate blocks this crucial step, leading to a cascade of metabolic disruptions:
-
Interruption of the TCA Cycle: Halting the cycle prevents the generation of reducing equivalents (NADH and FADH₂).
-
Depletion of Cellular Energy: The lack of reducing equivalents starves the electron transport chain, severely reducing ATP synthesis.[9]
-
Accumulation of Succinate: The buildup of the substrate can have further downstream regulatory effects.[4]
This mechanism is a validated target for fungicides (SDHIs) and could plausibly confer herbicidal or insecticidal activity by disrupting essential energy metabolism in target organisms.
Caption: Inhibition of the TCA Cycle by a malonate analog at Succinate Dehydrogenase (SDH).
Section 3: Protocols for Agrochemical Screening
The following protocols provide a tiered approach to evaluate the bioactivity of this compound, starting with the primary molecular target and moving to whole-organism assays.
Protocol 3.1: In Vitro Enzyme Inhibition Assay - Succinate Dehydrogenase (SDH)
Principle of the Assay: This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced). The rate of color change is proportional to SDH activity. An inhibitor will slow this rate.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2) with 1 mM KCN (to inhibit downstream cytochrome c oxidase).
-
Substrate: 200 mM sodium succinate solution.
-
Enzyme Source: Mitochondria isolated from a relevant source (e.g., rat liver, plant tissue, or fungal cells).
-
Dye: 2 mM DCPIP solution.
-
Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 100 mM) and create serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Negative Control (No Inhibition): 150 µL Assay Buffer, 20 µL Substrate, 10 µL DMSO, 10 µL Enzyme.
-
Positive Control (Max Inhibition): 150 µL Assay Buffer, 20 µL Substrate, 10 µL Malonic Acid (known inhibitor), 10 µL Enzyme.
-
Test Wells: 150 µL Assay Buffer, 20 µL Substrate, 10 µL Test Compound (at various concentrations), 10 µL Enzyme.
-
Blank (No Enzyme): 160 µL Assay Buffer, 20 µL Substrate, 10 µL DMSO.
-
-
Initiate Reaction: Add 10 µL of DCPIP solution to all wells to start the reaction.
-
Data Collection: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Normalize the rates relative to the negative control (100% activity) and blank (0% activity).
-
Plot the percent inhibition versus the log of the test compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol 3.2: Whole Organism Screening - Herbicidal Activity
Principle of the Assay: This protocol assesses the phytotoxic effects of the compound on both pre-emergent (before sprouting) and post-emergent (after sprouting) plant growth using model species.
Step-by-Step Methodology:
-
Plant Material: Use seeds of a model monocot (e.g., Triticum aestivum - wheat) and a model dicot (e.g., Lepidium sativum - garden cress).
-
Test Compound Application:
-
Prepare solutions of the test compound in a suitable solvent with a surfactant (e.g., acetone with 0.1% Tween-20) at various concentrations (e.g., 10, 100, 1000 µg/mL).
-
Controls: Use a solvent-only solution (negative control) and a commercial herbicide like glyphosate (positive control).
-
-
Pre-Emergence Assay:
-
Place 20 seeds of each species on filter paper in separate petri dishes.
-
Apply 2 mL of the respective test or control solution to each dish.
-
Seal the dishes and incubate for 7 days in a growth chamber with a 16:8 light:dark cycle.
-
-
Post-Emergence Assay:
-
Sow seeds in small pots filled with soil and allow them to grow for 10-14 days until the first true leaves have developed.
-
Spray the seedlings evenly with the test or control solutions until runoff.
-
Return the pots to the growth chamber for 7-14 days.
-
-
Data Collection and Analysis:
-
Measure germination rate (%), root length (mm), and shoot length (mm) for the pre-emergence assay.
-
For the post-emergence assay, record a visual phytotoxicity score (0 = no effect, 100 = complete death) and measure the fresh biomass (g).
-
Calculate the percent inhibition or reduction compared to the negative control.
-
Table for Herbicidal Activity Data:
| Concentration (µg/mL) | Species | Germination Inhibition (%) | Root Length Inhibition (%) | Phytotoxicity Score (0-100) | Biomass Reduction (%) |
| 10 | Wheat | ||||
| 100 | Wheat | ||||
| 1000 | Wheat | ||||
| 10 | Cress | ||||
| 100 | Cress | ||||
| 1000 | Cress | ||||
| Positive Ctrl | Wheat | ||||
| Positive Ctrl | Cress |
Protocol 3.3: Whole Organism Screening - Fungicidal Activity
Principle of the Assay: This method evaluates the compound's ability to inhibit the mycelial growth of a phytopathogenic fungus on a nutrient agar medium.[10]
Step-by-Step Methodology:
-
Fungal Strain: Use a common plant pathogen such as Fusarium oxysporum or Botrytis cinerea.
-
Medium Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize.
-
While the agar is still molten (~50°C), add the test compound (dissolved in a minimal amount of DMSO) to achieve the final desired concentrations (e.g., 1, 10, 100 µg/mL).
-
Pour the amended agar into sterile petri dishes.
-
Controls: Prepare a PDA plate with DMSO only (negative) and a plate with a commercial fungicide like tebuconazole (positive).
-
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing culture of the fungus.
-
Place the plug, mycelium-side down, in the center of each prepared petri dish.
-
-
Incubation: Seal the plates and incubate at 25°C in the dark for 5-7 days, or until the mycelium in the negative control plate has reached the edge.
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter and determine the percent inhibition of mycelial growth using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Plot percent inhibition against concentration to estimate the EC₅₀ (Effective Concentration for 50% inhibition).
-
Section 4: Integrated Screening Workflow and Data Interpretation
A successful agrochemical discovery program relies on a logical progression of tests, moving from broad, high-throughput screens to more specific, mechanism-based assays.
Caption: A tiered workflow for agrochemical candidate screening and development.
Interpreting the Results:
-
High Activity in SDH Assay and Whole Organism Screens: If the compound shows a low IC₅₀ in the enzyme assay and potent activity against fungi or plants, it strongly supports the hypothesis that SDH inhibition is the primary mechanism of action.
-
Selective Herbicidal Activity: Potency against cress (a dicot) but not wheat (a monocot) would suggest a selective herbicide profile, which is highly desirable in agriculture.
-
Broad-Spectrum Activity: If the compound is active across herbicidal, fungicidal, and insecticidal screens, it may indicate a general metabolic poison, which could have implications for non-target toxicity.
-
Whole Organism Activity with No SDH Inhibition: If the compound is active against plants or fungi but does not inhibit SDH, it points towards an alternative mechanism of action (e.g., inhibition of fatty acid synthesis, disruption of cell walls) that would require further investigation.[11]
Section 5: Conclusion and Future Directions
This compound presents a compelling scaffold for agrochemical research due to its malonate core, a known metabolic disruptor. The protocols outlined in this guide provide a comprehensive framework for systematically evaluating its potential as a herbicide, fungicide, or insecticide. Initial screening should focus on whole-organism assays to identify any bioactivity, followed by dose-response studies and mechanism-of-action elucidation, with a primary focus on the inhibition of succinate dehydrogenase.
Positive results from this screening cascade would warrant progression to lead optimization. This next phase would involve synthesizing a library of analogs to establish a Structure-Activity Relationship (SAR), aiming to improve potency, selectivity, and physicochemical properties for field application.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. URL: [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences. URL: [Link]
-
Ferreira, V. F., & de Souza, M. C. B. V. (2018). Malonic Acid and Derivatives. ResearchGate. URL: [Link]
-
Orozco-Cárdenas, M. L., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(13), 5087. MDPI. URL: [Link]
-
Chen, Y. N., et al. (2018). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Scientific Reports, 8(1), 7889. National Institutes of Health. URL: [Link]
- Google Patents. (n.d.). EP0261226A1 - Use of malonic acid derivative compounds for increasing crop yield. Retrieved from Google Patents.
- Google Patents. (n.d.). CA1340056C - Use of malonic acid derivative compounds for retarding plant growth. Retrieved from Google Patents.
-
ResearchGate. (n.d.). Malonic Acid and Derivatives. Retrieved from ResearchGate. URL: [Link]
-
ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from ResearchGate. URL: [Link]
-
MDPI. (2018). Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives. Retrieved from MDPI. URL: [Link]
-
Sosnoskie, L. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California Agriculture and Natural Resources. URL: [Link]
-
Kim, Y. S. (2002). Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application. ResearchGate. URL: [Link]
-
National Institutes of Health. (n.d.). Diethyl 2-benzylpropanedioate. PubChem. URL: [Link]
-
Kim, Y. S. (2002). Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application. Journal of Biochemistry and Molecular Biology, 35(5), 443-451. PubMed. URL: [Link]
-
Chemistry LibreTexts. (2020). 10.7: Enzyme Inhibition. Retrieved from Chemistry LibreTexts. URL: [Link]
-
Zeevalk, G. D., & Nicklas, W. J. (1995). Manipulation of membrane potential modulates malonate-induced striatal excitotoxicity in vivo. Journal of Neurochemistry, 64(5), 2231-2239. PubMed. URL: [Link]
- Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate. Retrieved from Google Patents.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Chemoenzymatic synthesis of functionalised coenzyme A analogues. Retrieved from The Royal Society of Chemistry. URL: [Link]
-
Organic Syntheses. (1990). ethyl 3,3-diethoxypropanoate. Retrieved from Organic Syntheses. URL: [Link]
-
Fuentes, L., et al. (2018). Phytotoxic Potential of Benzyl Salicylate and Benzyl Benzoate on Bioindicator and Invasive Species. Journal of Agricultural Science, 10(11), 229. URL: [Link]
-
National Institutes of Health. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from National Center for Biotechnology Information. URL: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2985-39-9 [sigmaaldrich.com]
- 6. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 7. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Manipulation of membrane potential modulates malonate-induced striatal excitotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
Application Notes and Protocols: The Strategic Role of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
Introduction: A Versatile Building Block for Cardiovascular Drug Synthesis
2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, serves as a pivotal starting material in the multi-step synthesis of several key cardiovascular drugs, particularly Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its chemical architecture provides a strategic advantage for the construction of the core pharmacophore of widely prescribed antihypertensive agents like Enalapril and Lisinopril. This document provides an in-depth technical guide for researchers and drug development professionals on the application of this compound in the synthesis of these vital medications. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind the experimental choices to ensure scientific integrity and reproducibility.
The central strategy revolves around the transformation of this compound into the crucial intermediate, ethyl 2-oxo-4-phenylbutanoate. This α-keto ester is the cornerstone for coupling with the respective dipeptide fragments of Enalapril and Lisinopril through a highly stereoselective reductive amination reaction.
Part 1: Synthesis of the Key Intermediate: Ethyl 2-oxo-4-phenylbutanoate
The initial and critical step in this synthetic pathway is the conversion of this compound to ethyl 2-oxo-4-phenylbutanoate. This transformation is effectively a decarboxylation of a malonic acid monoester. The Krapcho decarboxylation is a well-established and mild method for this purpose, offering high yields and avoiding harsh acidic or basic conditions that could lead to unwanted side reactions.[2][3][4][5]
Principle of Krapcho Decarboxylation
The Krapcho decarboxylation involves heating a malonic ester with a salt, typically a halide, in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic attack of the halide ion on the ethyl group of the ester, followed by the loss of carbon dioxide from the resulting carboxylate intermediate. This method is particularly advantageous as it selectively cleaves one of the carboxyl groups, a key requirement in this synthesis.[3]
Experimental Protocol: Krapcho Decarboxylation of this compound
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1 equivalent), lithium chloride (1.2 equivalents), and anhydrous DMSO.
-
Add a small amount of deionized water (2-3 equivalents).
-
Attach a reflux condenser and heat the mixture to 150-160 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude ethyl 2-benzyl-3-oxopropanoate.
-
Further purification can be achieved by vacuum distillation to obtain pure ethyl 2-oxo-4-phenylbutyrate.
Causality of Experimental Choices:
-
Lithium Chloride: Acts as a source of chloride ions, which are excellent nucleophiles for the dealkylation of the ester. The lithium cation also helps to stabilize the carboxylate intermediate.
-
DMSO: A high-boiling, polar aprotic solvent that effectively solvates the ions and facilitates the Sₙ2 attack of the chloride ion.
-
Water: A small amount of water is crucial for the final protonation of the enolate intermediate formed after decarboxylation.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any remaining acidic impurities and salts.
Part 2: Synthesis of Enalapril Maleate
Enalapril is synthesized through the reductive amination of ethyl 2-oxo-4-phenylbutyrate with the dipeptide L-alanyl-L-proline. This reaction forms the crucial secondary amine linkage with high stereoselectivity.
Synthesis Pathway of Enalapril
Caption: Synthetic route of Enalapril Maleate from this compound.
Experimental Protocol: Reductive Amination for Enalapril Synthesis
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate
-
L-Alanyl-L-proline
-
Raney Nickel (catalyst)
-
Ethanol
-
Hydrogen gas
-
3A Molecular sieves
-
Ethyl acetate
-
Deionized water
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Hydrogenation reactor
Procedure:
-
In a hydrogenation reactor, add ethyl 2-oxo-4-phenylbutyrate (1 equivalent), Raney Nickel, and 3A molecular sieves to ethanol.
-
Add L-alanyl-L-proline (1.1 equivalents) to the mixture.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas (3 times).
-
Pressurize the reactor with hydrogen to 2 atm and stir the reaction mixture at room temperature for approximately 5 hours.
-
Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Once the reaction is complete, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate.
-
Adjust the pH of the aqueous layer to ~8.9 with a sodium hydroxide solution and separate the layers. Discard the ethyl acetate layer.
-
Wash the aqueous layer with ethyl acetate twice.
-
Adjust the pH of the aqueous layer to ~4.5 with diluted hydrochloric acid.
-
Extract the product into ethyl acetate (4 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield Enalapril.
Causality of Experimental Choices:
-
Raney Nickel: A highly active hydrogenation catalyst that efficiently reduces the imine intermediate formed in situ from the keto ester and the dipeptide.
-
Hydrogen Gas: The reducing agent for the catalytic hydrogenation.
-
3A Molecular Sieves: Used to remove any traces of water that could interfere with the reaction.
-
pH Adjustments: The pH adjustments during the work-up are crucial for separating the product from unreacted starting materials and byproducts. Enalapril is amphoteric and its solubility in aqueous and organic phases is pH-dependent.
Salt Formation: Enalapril Maleate
To improve its stability and bioavailability, Enalapril is converted to its maleate salt.
Procedure:
-
Dissolve the crude Enalapril in ethyl acetate at 30 °C.
-
Add a solution of maleic acid in ethyl acetate and stir for 30 minutes.
-
Cool the mixture to 0 °C to induce crystallization.
-
Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain Enalapril Maleate.
| Parameter | Typical Value | Reference |
| Diastereomeric Ratio (SSS:RSS) | >11:1 | [6] |
| Yield | High | [2] |
Part 3: Synthesis of Lisinopril
The synthesis of Lisinopril follows a similar strategy, involving the reductive amination of ethyl 2-oxo-4-phenylbutyrate with a protected lysine-proline dipeptide.
Synthesis Pathway of Lisinopril
Caption: Synthetic route of Lisinopril from this compound.
Experimental Protocol: Reductive Amination for Lisinopril Synthesis
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate
-
N⁶-trifluoroacetyl-L-lysyl-L-proline
-
Raney Nickel
-
Methanol
-
Hydrogen gas
-
Sodium hydroxide solution
Procedure:
-
In a hydrogenator, dissolve N⁶-trifluoroacetyl-L-lysyl-L-proline (1 equivalent) in methanol.
-
Add ethyl 2-oxo-4-phenylbutyrate (1.25 equivalents) and Raney Nickel to the solution.
-
Pressurize the hydrogenator with hydrogen gas to 4 kg/cm ² and maintain the reaction at 25-30 °C for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully filter the Raney Nickel catalyst under a nitrogen atmosphere.
-
Concentrate the methanol filtrate to obtain the protected Lisinopril intermediate.
Deprotection to Yield Lisinopril
The final step is the hydrolysis of the trifluoroacetyl protecting group and the ethyl ester to yield Lisinopril.
Procedure:
-
Dissolve the protected Lisinopril intermediate in an aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by HPLC).
-
Neutralize the reaction mixture with an appropriate acid to precipitate the crude Lisinopril.
-
The crude product can be further purified by recrystallization.
| Parameter | Typical Value | Reference |
| Diastereomeric Ratio | High for the desired (S,S,S) isomer | [7] |
| Overall Yield | Good | [8] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of important cardiovascular drugs like Enalapril and Lisinopril. Its efficient conversion to the key intermediate, ethyl 2-oxo-4-phenylbutyrate, via a Krapcho decarboxylation, followed by stereoselective reductive amination with the appropriate dipeptide, provides a robust and scalable synthetic route. The protocols outlined in this document are based on established and reliable methods, offering a solid foundation for researchers and professionals in the field of pharmaceutical development. Understanding the rationale behind each experimental step is crucial for troubleshooting, optimization, and ensuring the synthesis of high-purity active pharmaceutical ingredients.
References
- Wang, C., Su, J., Li, Y., Gao, S., Huo, X., Yi, B., & Zhao, G. (2023). A mild, green, and convenient one-pot carbon-chain extension of carboxylic acids with the assistance of microwaves and lithium chloride. Synlett, 34(08), 1033-1036.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- CN108147973B. (2020). Preparation method of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. Google Patents.
- Huffman, M. A., & Reider, P. J. (2000). Stereoselective process for enalapril. Google Patents.
-
Stanković, M., Petrović, S. D., & Mijin, D. Ž. (2015). Enalapril: Synthesis and properties. ResearchGate. Retrieved from [Link]
- CN101265188A. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.
- CN103936822A. (2014). Synthesis method of lisinopril. Google Patents.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
- Blacklock, T. J., Shuman, R. F., Butcher, J. W., Shearin, W. E., Jr., Budavari, J., & Grenda, V. J. (1988). A method practical for large scale synthesis of the ACE inhibitors enalapril and lisinopril. The Journal of Organic Chemistry, 53(4), 836–844.
-
Wikipedia. (2023, December 2). Krapcho decarboxylation. In Wikipedia. Retrieved from [Link]
- CN114249795A. (2022). Preparation method of enalapril maleate and intermediate thereof. Google Patents.
- Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 67-70.
- Reddy, M. S., Sreeramulu, J., & Raghuram, J. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278.
-
Eureka | Patsnap. (n.d.). Preparation method of enalapril maleate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl phenylmalonate. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, November 5). Krapcho Decarboxylation [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]
- CN104016865B. (2015). The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces. Google Patents.
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
El-Seedi, H. R. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
Singh, R., & Kumar, A. (2018). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Decarboxylation [organic-chemistry.org]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Investigating 2-Benzyl-3-ethoxy-3-oxopropanoic Acid as a Novel Anti-Inflammatory Agent
Introduction & Scientific Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a key objective in pharmaceutical research.
This document outlines a comprehensive strategy for the evaluation of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (also known as monoethyl benzylmalonate) as a potential anti-inflammatory therapeutic. While this specific molecule is primarily known as a versatile intermediate in organic synthesis for producing pharmaceuticals targeting inflammatory conditions[1], its direct biological activity is not extensively documented. However, a strong scientific rationale for its investigation stems from the established anti-inflammatory properties of its parent and related chemical scaffolds.
-
Malonic Acid Core: The parent compound, malonic acid, has been shown to exert anti-inflammatory effects in neuroinflammation models by suppressing the p38 MAPK/NF-κB pathway in microglia, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and IL-6[2].
-
Benzylmalonate Derivatives: A related compound, bis-ethylhexyl hydroxydimethoxy benzylmalonate, has demonstrated clinical efficacy in reducing skin inflammation and redness[3]. Another malonic acid derivative, termed "Maldian," was found to possess significant antioxidant activity and reduce levels of prostaglandin E, a key inflammatory mediator[4].
-
Structural Analogs: The broader class of carboxylic acid esters and compounds with benzyl moieties are prevalent in anti-inflammatory research, often targeting enzymes like cyclooxygenase (COX)[5][6][7].
Given this evidence, we hypothesize that this compound, by combining a malonate core with a benzyl group, represents a promising candidate for a novel anti-inflammatory agent. This guide provides a structured, multi-tiered experimental approach to validate this hypothesis, moving from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation.
Tiered Experimental Workflow for Compound Evaluation
A logical, phased approach is critical to efficiently assess the compound's potential while conserving resources. The proposed workflow progresses from broad cellular screening to more specific mechanistic and organismal studies.
Caption: Tiered workflow for evaluating this compound.
Protocols: Phase 1 - Primary In Vitro Screening
Objective: To determine the cytotoxicity of this compound and assess its primary anti-inflammatory activity by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not merely a result of cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability. This establishes a safe concentration range for subsequent experiments.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle only" (0.1% DMSO) and "untreated" controls.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated / Absorbance of Vehicle) * 100.
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
Rationale: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pro-inflammatory macrophage activation. The Griess test is a simple colorimetric assay that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Materials from Protocol 3.1
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes shortly before use.
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells as described in 3.1.
-
Pre-treatment: Remove the medium and add 100 µL of DMEM containing non-toxic concentrations of the test compound (determined from the MTT assay). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of the mixed Griess Reagent to each well containing supernatant.
-
Incubation & Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample using a standard curve prepared with NaNO₂. Determine the percentage inhibition of NO production relative to the LPS-only control.
Protocols: Phase 2 - Mechanistic Elucidation
Objective: If the test compound shows significant NO inhibition without cytotoxicity, the next phase is to investigate its potential mechanism of action.
Protocol: COX-1/COX-2 Inhibition Assay
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are responsible for prostaglandin synthesis. Differentiating between COX-1 (constitutively expressed) and COX-2 (inducible at inflammation sites) inhibition is key for predicting therapeutic efficacy and potential side effects. Commercially available kits provide a reliable method for this.
Procedure:
-
Assay Principle: Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit. These kits typically measure the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Execution: Follow the manufacturer's protocol precisely. In brief:
-
Prepare dilutions of the test compound.
-
Add purified COX-1 or COX-2 enzyme to separate wells.
-
Add the test compound and a heme cofactor.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Measure the signal (absorbance or fluorescence) over time.
-
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both COX-1 and COX-2. A high COX-2/COX-1 selectivity ratio is a desirable characteristic for a modern anti-inflammatory agent.
Protocol: NF-κB Signaling Pathway Analysis (Reporter Assay)
Rationale: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines. Malonic acid has been shown to inhibit this pathway[2]. A luciferase reporter assay provides a quantitative measure of NF-κB transcriptional activity.
Procedure:
-
Cell Line: Use a stable cell line (e.g., HEK293 or RAW 264.7) transfected with a plasmid containing an NF-κB response element linked to a luciferase reporter gene.
-
Assay:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate with an NF-κB activator (e.g., LPS or TNF-α).
-
Incubate for 6-8 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer.
-
-
Analysis: A reduction in luminescence in treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.
Caption: Simplified NF-κB signaling pathway and potential inhibitory points for the test compound.
Data Presentation & Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example Data Summary from In Vitro Assays
| Assay | Parameter Measured | Test Compound Result | Positive Control (e.g., Dexamethasone) |
| Cell Viability | CC₅₀ (µM) | > 100 | > 100 |
| NO Production | IC₅₀ (µM) | 15.2 | 5.8 |
| COX-1 Inhibition | IC₅₀ (µM) | 85.1 | 0.5 (Indomethacin) |
| COX-2 Inhibition | IC₅₀ (µM) | 12.5 | 1.2 (Celecoxib) |
| NF-κB Reporter | IC₅₀ (µM) | 22.4 | 9.3 |
| COX-2 Selectivity | Ratio (IC₅₀ COX-1/COX-2) | 6.8 | - |
This table presents hypothetical data for illustrative purposes.
Phase 3: In Vivo Proof-of-Concept
Objective: To determine if the in vitro anti-inflammatory activity of the test compound translates to a living animal model.
Protocol: Carrageenan-Induced Paw Edema
Rationale: This is a classic, well-validated model of acute inflammation. Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified. Anti-inflammatory drugs reduce this swelling.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound (Test Compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% Carrageenan solution in saline
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimate animals for at least one week. Fast them overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound (e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each animal using a pletysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
Conclusion
This document provides a structured, rationale-driven framework for the initial investigation of this compound as a potential anti-inflammatory agent. The proposed tiered workflow, from broad screening to specific mechanistic and in vivo studies, allows for a comprehensive and efficient evaluation. Positive results, particularly a high therapeutic index (CC₅₀/IC₅₀) and a favorable COX-2 selectivity, would strongly support further preclinical development, including more advanced chronic inflammation models and detailed pharmacokinetic/toxicology studies.
References
-
MySkinRecipes. This compound. [Link]
-
MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
-
ResearchGate. (PDF) 1,2-benzenedicarboxylic acid, bis (2-methyl propyl) ester isolated from Onosma bracteata Wall. inhibits MG-63 cells proliferation via Akt-p53-cyclin pathway. [Link]
-
MDPI. Anti-Inflammatory Activity of Natural Products. [Link]
-
Wikipedia. Malonic acid. [Link]
-
MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]
-
PubMed. Anti-inflammatory and Anti-oxidative Effects of Phytohustil® and Root Extract of Althaea officinalis L. on Macrophages in vitro. [Link]
-
PubMed. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]
-
PubChem. Phosphonic acid, benzyl-, monoethyl ester. [Link]
-
National Institutes of Health (NIH). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. [Link]
-
PubMed Central (PMC). Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway. [Link]
-
Nicolae Testemitanu State University of Medicine and Pharmacy. The study of mechanisms of anti-inflammatory activity realization of a new malonic acid derivative – maldian. [Link]
-
PubMed. Sebusuppressive efficacy of the antioxidant bis-ethylhexyl hydroxydimethoxy benzylmalonate in the treatment of oily and blemished skin. [Link]
-
MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]
-
MDPI. Plant-Derivatives Small Molecules with Antibacterial Activity. [Link]
-
PubMed Central (PMC). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. [Link]
-
PMC. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. [Link]
-
PubMed. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. [Link]
-
ResearchGate. (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
- Google Patents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sebusuppressive efficacy of the antioxidant bis-ethylhexyl hydroxydimethoxy benzylmalonate in the treatment of oily and blemished skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The study of mechanisms of anti-inflammatory activity realization of a new malonic acid derivative – maldian [repository.usmf.md]
- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis of Substituted Carboxylic Acids: An Application Note on the Malonic Ester Synthesis Utilizing Diethyl Benzylmalonate
Introduction: The Malonic Ester Synthesis as a Cornerstone of C-C Bond Formation
For researchers, scientists, and professionals in drug development, the ability to predictably and efficiently construct carbon-carbon bonds is paramount. The malonic ester synthesis is a robust and versatile method for the preparation of mono- and disubstituted acetic acids.[1] This classical organic reaction leverages the enhanced acidity of the α-hydrogens of a malonic ester, most commonly diethyl malonate, to facilitate the formation of a stabilized enolate. This nucleophilic enolate can then be alkylated by treatment with an alkyl halide, forming a new C-C bond.[2] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted carboxylic acid.[2] This application note provides a detailed experimental protocol for a malonic ester synthesis starting with diethyl benzylmalonate, a commercially available or readily synthesized intermediate, to yield valuable substituted carboxylic acids.
The core strength of the malonic ester synthesis lies in its synthetic equivalence to an ester enolate of acetic acid, providing a reliable pathway to a diverse range of carboxylic acids.[1] The choice of the alkylating agent dictates the final product, offering a modular approach to molecular design.
Mechanistic Overview: A Stepwise Journey to Carboxylic Acids
The malonic ester synthesis proceeds through a well-defined, three-step sequence: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.
-
Enolate Formation: The process is initiated by the deprotonation of the α-carbon of the malonic ester using a suitable base, typically sodium ethoxide in ethanol. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two adjacent carbonyl groups.
-
Alkylation: The resonance-stabilized enolate acts as a potent nucleophile, readily attacking an electrophilic alkyl halide in an SN2 reaction. This step is crucial as it forms the new carbon-carbon bond.[2]
-
Hydrolysis and Decarboxylation: The substituted malonic ester is then subjected to hydrolysis, typically under basic or acidic conditions, to convert the ester groups into carboxylic acids.[2] The resulting disubstituted malonic acid is unstable to heat and readily undergoes decarboxylation upon warming, losing a molecule of carbon dioxide to yield the final carboxylic acid product.[2][3]
Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid from Diethyl Malonate and Benzyl Chloride
This protocol details the synthesis of 3-phenylpropanoic acid, a valuable intermediate in the pharmaceutical and fragrance industries, via a malonic ester synthesis. The procedure is divided into two main parts: the synthesis of the key intermediate, diethyl benzylmalonate, followed by its hydrolysis and decarboxylation.
Part A: Synthesis of Diethyl Benzylmalonate
This procedure is adapted from a well-established method published in Organic Syntheses.[4]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Safety Precautions |
| Diethyl malonate | 830 g (5.18 moles) | Irritant |
| Benzyl chloride | 632 g (5.0 moles) | Lachrymator, toxic, handle in a fume hood |
| Sodium | 115 g (5.0 gram atoms) | Highly reactive with water, flammable solid |
| Absolute Ethanol | 2.5 L | Flammable liquid |
| 5 L Three-necked flask | 1 | - |
| Mercury-sealed stirrer | 1 | Use with caution, potential for mercury exposure |
| Reflux condenser | 1 | - |
| 500 mL Dropping funnel | 1 | - |
| Heating mantle/Steam cone | 1 | - |
| Distillation apparatus | 1 | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a 5 L three-necked flask equipped with a mercury-sealed stirrer, a reflux condenser, and a 500 mL dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g of sodium in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and the absence of ignition sources. Allow the reaction to proceed until all the sodium has dissolved.[4]
-
Addition of Diethyl Malonate: Once the sodium ethoxide solution has cooled slightly, add 830 g of diethyl malonate through the dropping funnel in a steady stream.[4]
-
Alkylation with Benzyl Chloride: Following the addition of diethyl malonate, add 632 g of benzyl chloride dropwise over a period of 2-3 hours.[4]
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by checking the pH of a moistened litmus paper held at the top of the condenser; the reaction is complete when the vapors are neutral (approximately 8-11 hours).[4]
-
Solvent Removal: Once the reaction is complete, replace the reflux condenser with a distillation apparatus and distill off the ethanol. Approximately 2 L of ethanol should be recovered.[4]
-
Extraction and Purification: To the cooled residue, add approximately 2 L of water and shake vigorously. If necessary, add sodium chloride to facilitate the separation of the layers. Separate the organic layer. The crude diethyl benzylmalonate can be purified by vacuum distillation. Collect the fraction boiling at 145–155 °C/5 mm Hg. The expected yield is 1265–1420 g (51–57%).[4]
Caption: Workflow for the synthesis of diethyl benzylmalonate.
Part B: Hydrolysis and Decarboxylation to 3-Phenylpropanoic Acid
This part of the procedure involves the saponification of the ester followed by acidification and thermal decarboxylation.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Safety Precautions |
| Diethyl benzylmalonate | 1 kg (4.0 moles) | - |
| Potassium Hydroxide (technical) | 860 g | Corrosive |
| Water | 850 mL | - |
| Hydrochloric Acid (technical) | As needed | Corrosive, handle in a fume hood |
| 12 L Round-bottomed flask | 1 | - |
| Stirrer | 1 | - |
| Large steam cone/Heating mantle | 1 | - |
| Ice bath | 1 | - |
Procedure:
-
Saponification: In a 12 L round-bottomed flask equipped with a stirrer, dissolve 860 g of technical potassium hydroxide in 850 mL of water. While the solution is still hot, add 1 kg of diethyl benzylmalonate from a dropping funnel over a period of 1 hour with continuous stirring.[4]
-
Hydrolysis: Heat the mixture with stirring for 3 hours. A tube connected to a water aspirator can be placed in the mouth of the flask to facilitate the removal of ethanol vapors. Add more water if necessary to prevent the reaction mass from solidifying.[4]
-
Acidification: Cool the flask in an ice bath. Once the temperature reaches 20 °C, slowly add technical hydrochloric acid while stirring vigorously. Monitor the temperature and add ice as needed to keep it from rising significantly. Continue adding acid until the solution is strongly acidic, which will precipitate the benzylmalonic acid.[4]
-
Isolation of Benzylmalonic Acid: The precipitated benzylmalonic acid can be collected by filtration, washed with cold water, and dried.
-
Decarboxylation: Place the dried benzylmalonic acid in a large flask and heat it gently in an oil bath to 150-160 °C. Carbon dioxide will evolve vigorously. Continue heating until the gas evolution ceases. The crude 3-phenylpropanoic acid will remain as an oil that will solidify upon cooling.
-
Purification: The crude 3-phenylpropanoic acid can be purified by recrystallization from hot water or by vacuum distillation.
Caption: Workflow for the hydrolysis and decarboxylation steps.
Safety and Handling Precautions
-
Sodium: A highly reactive metal that reacts violently with water. Handle under an inert atmosphere or in a dry environment. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzyl Chloride: A lachrymator and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Ethoxide and Potassium Hydroxide: Corrosive bases. Avoid contact with skin and eyes. Wear appropriate PPE.
-
Diethyl Ether: Highly flammable and can form explosive peroxides upon storage.[3] Use in a well-ventilated area away from ignition sources.
Applications of 3-Phenylpropanoic Acid
3-Phenylpropanoic acid is a versatile building block in organic synthesis. It finds applications in the pharmaceutical industry as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Additionally, its characteristic odor makes it a valuable component in the fragrance and flavor industries.
Conclusion
The malonic ester synthesis remains a powerful and reliable method for the synthesis of a wide array of carboxylic acids. The use of diethyl benzylmalonate as a starting material provides a convenient route to 3-phenylpropanoic acid and other related compounds. The detailed protocol provided in this application note, grounded in established literature, offers a clear and reproducible procedure for researchers and professionals in the field of chemical synthesis. Adherence to the outlined safety precautions is crucial for the successful and safe execution of this synthesis.
References
-
dl-PHENYLALANINE. Organic Syntheses, Coll. Vol. 2, p.489 (1943); Vol. 18, p.71 (1938). [Link]
-
Malonic acid, benzoyl-, diethyl ester. Organic Syntheses, Coll. Vol. 4, p.291 (1963); Vol. 34, p.26 (1954). [Link]
-
Malonic acid, ethylidene-, diethyl ester. Organic Syntheses, Coll. Vol. 4, p.417 (1963); Vol. 32, p.54 (1952). [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. N.p. [Link]
-
Conversion of Diethylmalonate to 3 Phenylpropanoic acid. ChemWis. [Link]
-
The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. [Link]
-
Ch21: Malonic esters. University of Calgary. [Link]
-
Show how the following compounds can be made using the malonic es... Study Prep in Pearson+. [Link]
-
Solved Show how you can prepare 3-phenylpropanoic acid. Use... Chegg.com. [Link]
- US2373011A - Production of malonic acid.
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. N.p. [Link]
-
Malonic Ester Synthesis: Harnessing Diethyl Benzylmalonate for Carbon Framework Construction. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]
-
Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. N.p. [Link]
Sources
Application Notes & Protocols: Solid-Phase Synthesis Utilizing 2-Benzyl-3-ethoxy-3-oxopropanoic Acid Derivatives
Introduction: A Versatile Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, the demand for rapid synthesis and screening of compound libraries has positioned solid-phase organic synthesis (SPOS) as an indispensable technology.[1] This guide focuses on the application of 2-benzyl-3-ethoxy-3-oxopropanoic acid, a derivative of benzylmalonic acid monoethyl ester, as a versatile building block in SPOS. The unique structural features of this scaffold—a reactive α-carbon flanked by two carbonyl groups of differing reactivity—provide a powerful handle for molecular diversification.
The core advantage of this building block lies in its analogy to the classical malonic ester synthesis, a robust method for carbon-carbon bond formation.[2][3] By immobilizing this moiety onto a solid support, we can leverage the high-yielding and clean reaction chemistry characteristic of SPOS to construct a diverse array of substituted acetic acid derivatives. This approach circumvents the often tedious aqueous workups and chromatographic purifications associated with traditional solution-phase chemistry, making it highly amenable to high-throughput synthesis.
This document provides a comprehensive overview and detailed protocols for the solid-phase synthesis of libraries based on the this compound scaffold. We will explore two strategic approaches based on the choice of solid support, highlighting the rationale behind resin selection, immobilization, on-resin modification, and final cleavage.
Strategic Overview: The Choice of Solid Support
The selection of the solid support and its associated linker is a critical decision that dictates the entire synthetic strategy, particularly the conditions required for the final cleavage of the product from the resin.[4] For the immobilization of a carboxylic acid like this compound, two resins are particularly well-suited, each offering distinct advantages.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for its extreme acid sensitivity.[5][6] It allows for the cleavage of the final product under exceptionally mild acidic conditions, which preserves the ethyl ester functionality and other acid-sensitive groups that may be incorporated during the synthesis.[7] This makes it the preferred choice for generating fully protected fragments or sensitive small molecules.
-
Wang Resin: A workhorse in solid-phase peptide synthesis, Wang resin is also effective for immobilizing carboxylic acids.[8] Cleavage from Wang resin requires stronger acidic conditions, typically a high concentration of trifluoroacetic acid (TFA).[9] This approach is advantageous when simultaneous deprotection of acid-labile side-chain protecting groups and cleavage from the resin is desired.
This guide will primarily focus on the 2-CTC resin due to its milder cleavage conditions, offering greater flexibility in the synthesis of complex molecules.
Experimental Workflow: A Visual Guide
The overall workflow for the solid-phase synthesis is depicted below. This process involves three main stages: immobilization of the building block, on-resin diversification, and cleavage to yield the final product.
Caption: General workflow for solid-phase synthesis using this compound.
Part 1: Protocol for 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is optimized for synthesizing derivatives while preserving the ethyl ester and other potential acid-sensitive functionalities.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Chlorotrityl chloride resin (100-200 mesh) | 1% DVB | e.g., Sigma-Aldrich, Novabiochem |
| This compound | ≥97% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Acros Organics |
| N,N-Diisopropylethylamine (DIEA) | Reagent grade | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | ≥99.8% | Fisher Scientific |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M solution in THF | Sigma-Aldrich |
| Alkyl Halide (R-X) | Varies | Varies |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Solid-phase synthesis vessel with frit | - | - |
| Shaker/Vortexer | - | - |
| Nitrogen line for inert atmosphere | - | - |
Protocol 1.1: Immobilization of the Building Block
This procedure details the attachment of this compound to the 2-CTC resin. The trityl chloride group reacts with the carboxylic acid in the presence of a non-nucleophilic base to form an ester linkage.[10]
Rationale: The use of DIEA, a bulky, non-nucleophilic base, facilitates the reaction without causing side reactions. Anhydrous conditions are crucial as the 2-chlorotrityl chloride resin is highly sensitive to moisture.[11]
-
Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g, nominal loading ~1.2 mmol/g) in a solid-phase synthesis vessel. Add anhydrous DCM (10-15 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Preparation of Loading Solution: In a separate flask, dissolve this compound (0.8-1.0 eq. relative to resin loading, e.g., 1.0 mmol, 222 mg) in anhydrous DCM (~10 mL/g of resin). Add DIEA (4 eq. relative to the acid, e.g., 4.0 mmol, 697 µL).
-
Loading Reaction: Drain the swelling solvent from the resin. Immediately add the loading solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[12]
-
Capping: To quench any unreacted chlorotrityl groups, add anhydrous methanol (0.8-1.0 mL/g of resin) to the reaction vessel and agitate for an additional 30 minutes. This step is critical to prevent undesired side reactions in subsequent steps.[13]
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under a stream of nitrogen and then in vacuo.
Protocol 1.2: On-Resin Alkylation of the α-Carbon
This step introduces diversity by alkylating the acidic α-carbon of the immobilized malonic ester derivative.
Rationale: The α-hydrogen is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a strong, non-nucleophilic base to form a resin-bound enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkyl halide. A strong, non-nucleophilic base like LiHMDS is chosen to ensure complete deprotonation without competing nucleophilic attack on the ester linkages.
-
Resin Preparation: Place the dried, loaded resin in a clean, dry solid-phase synthesis vessel under an inert atmosphere (Nitrogen or Argon). Swell the resin in anhydrous THF (10-15 mL/g) for 30 minutes.
-
Deprotonation: Drain the THF. Add fresh anhydrous THF (10 mL/g). Cool the vessel to -78 °C in a dry ice/acetone bath. Slowly add LiHMDS (1.0 M in THF, 1.5-2.0 eq. relative to initial resin loading) dropwise. Agitate the slurry at -78 °C for 1 hour.
-
Alkylation: In a separate dry flask, dissolve the alkyl halide (R-X, 3-5 eq. relative to initial resin loading) in a small amount of anhydrous THF. Add this solution to the cold resin slurry. Allow the reaction to slowly warm to room temperature and agitate overnight (12-16 hours).
-
Washing: Quench the reaction by adding a small amount of saturated aqueous NH₄Cl. Drain the solvent and wash the resin sequentially with THF/Water (1:1) (3x), THF (3x), DMF (3x), and DCM (3x). Dry the resin in vacuo.
Protocol 1.3: Cleavage from the Resin
This final step releases the synthesized molecule from the solid support.
Rationale: The ester linkage to the 2-CTC resin is highly acid-labile. A very dilute solution of TFA in DCM is sufficient to cleave the product while leaving the ethyl ester and many common protecting groups intact.[6][7]
-
Resin Preparation: Swell the dry, alkylated resin in DCM (10 mL/g) for 20 minutes.
-
Cleavage Reaction: Drain the DCM. Prepare a cleavage cocktail of 1-2% TFA in DCM (v/v). Add the cleavage cocktail to the resin (10-15 mL/g) and agitate at room temperature for 30-60 minutes. It is often beneficial to perform the cleavage in multiple, short treatments (e.g., 3 x 20 minutes) and collect the filtrates each time to maximize yield.
-
Product Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with additional DCM (2-3x) and combine the filtrates.
-
Work-up: Evaporate the solvent from the combined filtrates under reduced pressure. The crude product can then be purified by standard techniques such as flash chromatography, preparative HPLC, or crystallization.
Data Presentation: Expected Outcomes
The efficiency of each step can be quantified to ensure the success of the synthesis.
| Step | Parameter | Typical Value | Method of Determination |
| Loading | Resin Substitution | 0.5 - 1.0 mmol/g | Gravimetric analysis (weight gain) or cleavage of a small sample and quantification by HPLC/NMR. |
| Alkylation | Conversion Efficiency | > 90% | Cleavage of a small sample and analysis by LC-MS to compare starting material and product peaks. |
| Cleavage | Overall Yield | 60 - 85% | Isolated yield of purified product based on the initial loading of the resin. |
Visualization of the Chemical Pathway
The chemical transformations occurring on the solid support are illustrated below.
Caption: Chemical pathway for the solid-phase synthesis of a substituted acetic acid derivative.
Troubleshooting and Key Considerations
-
Low Loading Efficiency: Ensure all solvents and reagents for the loading step are strictly anhydrous. The 2-CTC resin is highly moisture-sensitive. Consider increasing reaction time or using a slight excess of the carboxylic acid.
-
Incomplete Alkylation: Confirm complete deprotonation by using a sufficient excess of a strong, non-nucleophilic base. Ensure the alkylating agent is reactive (iodides > bromides > chlorides) and used in sufficient excess. For sterically hindered alkyl halides, longer reaction times or elevated temperatures may be required.
-
Premature Cleavage: During washing steps, avoid acidic conditions. Use neutral or slightly basic wash solutions (e.g., DCM with a small amount of DIEA) if premature cleavage is suspected.
-
Dialkylation: While less common on solid supports due to steric hindrance, dialkylation can occur.[3] To minimize this, use a controlled amount of base (closer to 1.0 eq.) and alkylating agent.
Conclusion
The use of this compound in solid-phase synthesis offers a powerful and flexible platform for the creation of diverse molecular libraries. The protocols outlined herein, particularly with the use of 2-chlorotrityl chloride resin, provide a robust framework for researchers in drug discovery and materials science to rapidly access novel substituted acetic acid derivatives. The mild cleavage conditions ensure the integrity of the final products, making this a highly valuable tool for modern chemical synthesis.
References
-
ScienceMadness Discussion Board. (n.d.). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Mild Cleavage: Utilizing 2-Chlorotrityl Chloride Resin in Synthesis. Retrieved from [Link]
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. (A conceptual source, direct URL unavailable for specific paper)
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513–520. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Retrieved from [Link]
- Pearson, D. E., & Buehler, C. A. (1974). The Alkylation of Esters and Nitriles. Chemical Reviews, 74(1), 45-86. (A conceptual source, direct URL unavailable for specific paper)
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (2009). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 15(4), 266-271. Retrieved from [Link]
-
Applied Poly-Peptide. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Lam, K. S., Lebl, M., & Krchnák, V. (1997). The "one-bead-one-compound" combinatorial library method. Chemical reviews, 97(2), 411–448. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., & Boncher, T. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Patsnap. (n.d.). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036–12040. Retrieved from [Link]
- Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis. Novabiochem. (A conceptual source, direct URL unavailable for the book)
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (A conceptual source, direct URL unavailable for the book)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct conversion of resin-bound peptides to C-terminal esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solid-phase alkylation: a low-loss and anti-interference sample preparation strategy for low-input proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
Application Note & Protocols for the Quantification of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-Benzyl-3-ethoxy-3-oxopropanoic acid, also known as ethyl 2-benzyl-2-carboxyacetate, is a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its molecular structure, featuring a carboxylic acid, an ethyl ester, and a benzyl group, imparts a unique combination of polarity and reactivity. Accurate quantification of this molecule is paramount during drug development and manufacturing for several key reasons: monitoring reaction kinetics, determining purity of intermediates, assessing final product impurity profiles, and ensuring batch-to-batch consistency.
This guide provides detailed, field-proven protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will explore two primary liquid chromatography-based methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique. The methodologies are grounded in established analytical principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3]
PART 1: Foundational Analytical Strategy - Method Selection Rationale
The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quality control (QC) and purity analysis where analyte concentrations are relatively high (µg/mL to mg/mL). The presence of the benzene ring in this compound provides a strong chromophore, making UV detection highly suitable. This method is robust, cost-effective, and readily available in most analytical laboratories.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as metabolite identification, trace-level impurity quantification, or analysis in complex biological matrices, LC-MS/MS is the gold standard.[4] Its ability to differentiate compounds based on both chromatographic retention time and mass-to-charge ratio (m/z) provides unparalleled specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the inherent polarity and low volatility of the carboxylic acid group make direct GC analysis challenging, GC-MS can be a powerful tool following a derivatization step. This is often employed for identifying and quantifying volatile or semi-volatile impurities in the starting materials or byproducts of the synthesis.
PART 2: Primary Protocol - Reversed-Phase HPLC with UV Detection
This protocol is optimized for the quantification of this compound in bulk drug substance or reaction mixtures. The reversed-phase mode is selected due to the compound's moderate polarity.
Causality Behind Experimental Choices:
-
Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is chosen for its versatility and strong hydrophobic retention of the benzyl group, ensuring good separation from more polar starting materials or byproducts.
-
Mobile Phase (Acidified Acetonitrile/Water): The mobile phase consists of a mixture of acetonitrile and water, common for reversed-phase chromatography. Acetonitrile is a strong organic solvent that elutes the analyte from the C18 column. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is critical. It suppresses the ionization of the carboxylic acid group on the analyte, leading to a more consistent retention time and improved peak shape. Without the acid, the analyte would exist in both its protonated and deprotonated forms, resulting in a broad, tailing peak.
-
UV Detection Wavelength: The benzyl group exhibits a strong absorbance maximum around 220-230 nm and weaker absorbance around 254-260 nm. Detection at a lower wavelength (e.g., 225 nm) generally provides higher sensitivity, making it suitable for impurity analysis, while a higher wavelength may offer greater selectivity against certain matrix components.[5]
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed HPLC Protocol
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard stock solution. Further dilute as necessary to fall within the calibration range.
-
-
Chromatographic Conditions:
Parameter Recommended Setting HPLC System Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase Isocratic: 50% A / 50% B Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL UV Detector 225 nm | Run Time | 10 minutes |
-
System Suitability:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-range standard (e.g., 50 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be > 2000, and the tailing factor should be ≤ 2.0.
-
-
Data Analysis:
-
Construct a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solutions using the calibration curve.
-
PART 3: High-Sensitivity Protocol - LC-MS/MS
This method is designed for trace-level quantification, particularly in complex matrices where high selectivity is required.
Causality Behind Experimental Choices:
-
Ionization Mode (Negative ESI): The carboxylic acid group is easily deprotonated, making negative mode Electrospray Ionization (ESI) the logical choice. This will primarily form the [M-H]⁻ ion.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. A precursor ion (the [M-H]⁻ ion of the parent molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces chemical noise. The transition from the parent ion to a stable fragment ion (e.g., loss of the ethoxy group or CO₂) will be optimized.
-
Chromatography: A UHPLC (Ultra-High-Performance Liquid Chromatography) system with a sub-2 µm particle size column is recommended to achieve fast analysis times and sharp peaks, which enhances sensitivity.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed LC-MS/MS Protocol
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile buffer, making it compatible with mass spectrometry.
-
-
Preparation of Standards and Samples:
-
Prepare stock and working standards as described in the HPLC protocol, using 50:50 Acetonitrile:Water as the diluent. The concentration range should be adjusted to the expected sample concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
For complex matrices (e.g., plasma), a protein precipitation step is required. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of the sample, vortex, and centrifuge. The supernatant is then diluted and injected.
-
-
Chromatographic and Mass Spectrometer Conditions:
Table 1: LC Conditions
Parameter Recommended Setting LC System Waters ACQUITY UPLC or equivalent Column C18, 2.1 x 50 mm, 1.7 µm particle size Mobile Phase Gradient: 10% B to 95% B over 3 min Flow Rate 0.4 mL/min Column Temperature 40 °C | Injection Volume | 5 µL |
Table 2: MS/MS Conditions
Parameter Recommended Setting MS System Sciex QTRAP 6500+ or equivalent Ionization Mode ESI Negative Precursor Ion (Q1) m/z 221.2 [M-H]⁻ Product Ion (Q3) To be determined by infusion (e.g., m/z 177.2 from loss of CO₂) Collision Energy To be optimized (e.g., -20 eV) IonSpray Voltage -4500 V | Source Temperature | 550 °C |
PART 4: Method Validation - A Self-Validating System
A protocol's trustworthiness is established through rigorous validation, demonstrating its suitability for the intended purpose.[6] The following parameters, based on ICH Q2(R1) guidelines, must be assessed.[2]
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity analysis should pass. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-200 µg/mL for HPLC). |
| Range | The concentration interval where the method is precise, accurate, and linear. | Established based on linearity, accuracy, and precision data. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (low, medium, high). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of ≥ 10:1; precision (RSD) ≤ 10%.[3] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Peak area and retention time remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2) are varied. |
By embedding system suitability tests within each analytical run and performing this comprehensive validation, the protocols become self-validating systems, ensuring the generation of reliable and defensible data.
PART 5: Complementary Technique - GC-MS Analysis after Derivatization
For the analysis of volatile impurities or as an orthogonal method, GC-MS can be employed after converting the non-volatile analyte into a volatile derivative. Silylation is a common and effective derivatization technique for carboxylic acids.
Derivatization Protocol
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
This procedure replaces the active proton on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability for successful GC analysis.[7]
Conclusion
The analytical protocols detailed herein provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific sensitivity and selectivity requirements of the application. By adhering to the principles of method validation outlined, researchers and drug development professionals can ensure the integrity of their analytical data, supporting confident decision-making throughout the pharmaceutical development lifecycle.
References
-
MySkinRecipes. This compound. [Link]
-
Gunda, V., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(9), 570. [Link]
- Google Patents.
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PubMed Central. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-350. [Link]
-
Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Liu, S., et al. (2012). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 42, 1045-1048. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
Semantic Scholar. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. [Link]
-
ResearchGate. GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]
-
Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]
-
National Center for Biotechnology Information. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
ICH. Quality Guidelines. [Link]
-
Royal Society of Chemistry. d3cy01635h1.pdf. [Link]
-
KAUST Repository. GC-MS based metabolomics and lipidiomics analyses of selected freshwater green macroalgae. [Link]
-
National Center for Biotechnology Information. GC-MS-employed phytochemical characterization, synergistic antioxidant, and cytotoxic potential of Triphala methanol extract at non-equivalent ratios of its constituents. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. rsc.org [rsc.org]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Topic: Derivatization of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid for GC-MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Accurate quantification and identification of this compound are critical for process monitoring, quality control, and metabolic studies. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is problematic. The presence of a free carboxylic acid functional group renders the molecule highly polar and non-volatile, leading to poor chromatographic peak shape, thermal degradation in the hot injection port, and strong adsorption to active sites within the GC system.[2]
To overcome these limitations, a chemical derivatization step is essential. Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and thermally stable functional group, making the analyte "GC-amenable".[3][4] This application note provides a detailed guide to two robust derivatization strategies—silylation and alkylation—complete with mechanistic insights and step-by-step protocols tailored for the successful GC-MS analysis of this compound.
Strategic Approaches to Derivatization
The choice of derivatization reagent is dictated by the functional group requiring modification and the desired analytical outcome.[3] For this compound, the target is the single active hydrogen on the carboxylic acid group. The two most effective strategies are silylation and alkylation.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a rapid and effective method that replaces the active proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, -Si(CH3)3.[3][5] This transformation significantly reduces hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte.[3][6]
-
Mechanism: The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[7] The by-products of the reaction, such as trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography.[7] To enhance the reactivity, especially for sterically hindered acids, a catalyst such as Trimethylchlorosilane (TMCS) is often added.[4][6]
-
Advantages:
-
Considerations:
-
TMS derivatives are susceptible to hydrolysis. All glassware must be dry, and samples must be anhydrous to prevent reagent decomposition and derivative degradation.[4]
-
Alkylation: Esterification to Enhance Performance
Alkylation converts the carboxylic acid into a more stable ester. While the parent compound is already an ethyl ester on one side, derivatizing the remaining carboxylic acid to, for example, a pentafluorobenzyl (PFB) ester, offers distinct advantages.
-
Mechanism: Pentafluorobenzyl bromide (PFB-Br) is a highly effective reagent for this purpose. The reaction is an SN2 alkylation where the carboxylate anion, formed in the presence of a base, acts as a nucleophile and displaces the bromide from PFB-Br.[8][9] This creates a stable PFB ester derivative.
-
Advantages:
-
PFB esters are significantly more stable towards hydrolysis than TMS esters.[3]
-
The pentafluorobenzyl group is strongly electron-capturing, which dramatically enhances sensitivity when using an Electron Capture Detector (ECD). While not the primary detector in GC-MS, the presence of this group leads to the formation of a stable, high-mass molecular ion and a characteristic base peak at m/z 181 (the PFB cation), which is highly advantageous for selective ion monitoring (SIM) in mass spectrometry.[10][11]
-
-
Considerations:
Comparative Summary
| Feature | Silylation (BSTFA + TMCS) | Alkylation (PFB-Br) |
| Derivative | Trimethylsilyl (TMS) Ester | Pentafluorobenzyl (PFB) Ester |
| Reaction Speed | Fast (minutes to 1 hour) | Moderate (30-60 minutes) |
| Reaction Conditions | Mild (Room temp. to 70°C) | Moderate (Requires heating, 60-80°C) |
| Derivative Stability | Moisture-sensitive | Highly stable |
| MS Fragmentation | Characteristic ions at m/z 73, 75 | Characteristic ion at m/z 181 |
| Reagent Safety | Moisture sensitive, irritant | Lachrymator, corrosive |
| Primary Advantage | Speed and simplicity | High stability and MS sensitivity |
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is designed for rapid and efficient conversion of the analyte to its TMS ester.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
2 mL GC Vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream for drying
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample (typically containing 10-100 µg of the analyte) into a 2 mL GC vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogen in the sample.[7]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[4][7]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.
Causality:
-
Drying: Prevents hydrolysis of the BSTFA reagent and the TMS-ester product.
-
Solvent: Pyridine can act as an acid scavenger, while acetonitrile is a good non-protic solvent.
-
Heating: Ensures the reaction goes to completion, especially if minor steric hindrance is a factor.[4]
Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFB-Br)
This protocol yields a highly stable PFB ester suitable for sensitive and robust quantification.
Materials:
-
Pentafluorobenzyl bromide (PFB-Br), 10% solution in acetone
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
Acetone or Acetonitrile (anhydrous, GC grade)
-
2 mL GC Vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample into a 2 mL GC vial and evaporate to dryness under nitrogen.
-
Reconstitution: Add 200 µL of acetone to the dried sample residue.
-
Catalyst Addition: Add 10 µL of DIPEA. This base is crucial for deprotonating the carboxylic acid to form the reactive carboxylate anion.[10][12]
-
Derivatization: Add 50 µL of the 10% PFB-Br solution to the vial.
-
Reaction: Tightly cap the vial and vortex. Heat at 80°C for 60 minutes.[12]
-
Work-up: Cool the vial to room temperature. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of hexane or ethyl acetate for injection.
-
Analysis: The sample is ready for GC-MS analysis.
Causality:
-
Base (DIPEA): Facilitates the formation of the nucleophilic carboxylate, which is necessary for the SN2 reaction with PFB-Br.[12]
-
Heating: Provides the activation energy needed to drive the alkylation reaction to completion.[10]
-
Work-up: Removes the excess derivatizing reagent and catalyst, which can be detrimental to the GC column, and transfers the derivative to a more GC-compatible solvent.
Visualization of Workflows and Mechanisms
General Derivatization Workflow
Caption: Overall workflow for GC-MS analysis.
Silylation Reaction Mechanism
Caption: Silylation of the carboxylic acid.
PFB-Br Alkylation Reaction Mechanism
Caption: Two-step alkylation with PFB-Br.
GC-MS Analysis and Expected Results
GC Column: A low-bleed, non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is recommended for separating the derivatives from matrix components.
Mass Spectral Data: Derivatization leads to predictable changes in molecular weight and fragmentation patterns, which are key for confirmation.
| Compound | Formula | Mol. Weight ( g/mol ) | Key MS Fragment Ions (m/z) |
| Parent Analyte | C12H14O4 | 222.24 | Not analyzed directly |
| TMS Derivative | C15H22O4Si | 294.42 | M-15 (loss of CH3), 73 ([Si(CH3)3]+) |
| PFB Derivative | C19H15F5O4 | 402.31 | M-181 (loss of PFB), 181 ([C6F5CH2]+) |
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on a robust derivatization strategy. Both silylation with BSTFA and alkylation with PFB-Br are excellent methods to render the analyte volatile and thermally stable. Silylation offers a rapid and simple workflow, ideal for high-throughput screening. Alkylation with PFB-Br provides exceptionally stable derivatives and enhances mass spectrometric sensitivity, making it the preferred choice for trace-level quantification and methods requiring high robustness. The selection between these protocols should be based on the specific analytical requirements of the laboratory, including sample matrix, required sensitivity, and available instrumentation.
References
-
Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich.
-
V.N. Zenkevich. (2007). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
-
TCI Chemicals. (n.d.). GC Derivatization Reagents.
-
Bollenbach, A., et al. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules.
-
Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
-
Sparkman, O. D. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
-
Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
-
MySkinRecipes. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). Pentafluorobenzyl Bromide (PFBBr).
-
Olsen, M. F., & Mydland, L. T. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A.
-
Supelco. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide. Sigma-Aldrich.
-
Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution.
-
Meier-Augenstein, W. (2014). Answer to "What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?". ResearchGate.
-
Bollenbach, A., et al. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. PMC.
-
Presset, M., et al. (2012). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition.
-
Sigma-Aldrich. (n.d.). Product Information - 90257 2,3,4,5,6-Pentafluorobenzyl bromide.
-
Chakraborti, A. K., et al. (2004). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry.
-
Chromatography Forum. (2010). derivatization method for carboxylic acid ?.
-
Pietrogrande, M. C., & Bacco, D. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate.
-
Ashenhurst, J. (2023). Diazomethane (CH2N2). Master Organic Chemistry.
-
Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate.
-
Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
-
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gcms.cz [gcms.cz]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Benzyl-3-ethoxy-3-oxopropanoic Acid as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of a Benzylated Malonate Precursor in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis often relies on the strategic use of versatile building blocks that can be elaborated into diverse scaffolds. 2-Benzyl-3-ethoxy-3-oxopropanoic acid, a mono-ester of benzylmalonic acid, and its parent diester, diethyl benzylmalonate, represent a class of highly valuable precursors for this purpose. The presence of an active methylene group flanked by two carbonyl functionalities, combined with a strategically placed benzyl substituent, provides a unique combination of reactivity and structural pre-organization for the synthesis of a variety of benzyl-substituted heterocyclic systems.
This guide provides a comprehensive overview and detailed protocols for the application of this compound and its derivatives as a precursor for the synthesis of several key classes of heterocyclic compounds, including pyrazolones, pyrimidines, coumarins, and pyridinones. The methodologies presented herein are designed to be robust and scalable, offering researchers in both academic and industrial settings a practical toolkit for accessing these important molecular frameworks.
Core Reactivity: The Activated Methylene Group
The synthetic utility of this compound and its diester counterpart, diethyl benzylmalonate, is primarily derived from the acidity of the proton on the α-carbon. The adjacent electron-withdrawing carbonyl groups stabilize the resulting carbanion (enolate), making it a soft nucleophile that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This fundamental reactivity underpins the cyclization strategies detailed in the subsequent sections.
I. Synthesis of 4-Benzyl-Substituted Pyrazol-5-ones
Scientific Rationale: Pyrazolones are a prominent class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The synthesis of 4-benzyl-substituted pyrazol-5-ones can be readily achieved through the condensation of a benzylmalonate derivative with hydrazine. The reaction proceeds via an initial nucleophilic attack of hydrazine on one of the ester carbonyls, followed by an intramolecular cyclization and dehydration to afford the stable pyrazolone ring.
Experimental Protocol: Synthesis of 4-benzyl-1,2-dihydro-3H-pyrazol-3-one
Materials:
-
Diethyl benzylmalonate
-
Hydrazine hydrate
-
Ethanol, absolute
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl benzylmalonate (1 eq.) in absolute ethanol (20 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 4-benzyl-1,2-dihydro-3H-pyrazol-3-one as a crystalline solid.
Diagram: Synthesis of 4-benzyl-1,2-dihydro-3H-pyrazol-3-one
Caption: Reaction scheme for the synthesis of a 4-benzyl-pyrazolone.
II. Synthesis of 4-Benzyl-Substituted Pyrimidine-2,4,6-triones (Barbiturates)
Scientific Rationale: Pyrimidine derivatives are of immense biological importance, forming the core of nucleobases and a multitude of therapeutic agents. The Biginelli reaction and its variations provide a convergent and efficient route to a wide range of pyrimidine scaffolds. The condensation of a β-dicarbonyl compound, such as a benzylmalonate derivative, with urea or thiourea offers a direct pathway to barbiturates and thiobarbiturates, respectively. These compounds have a long history as sedative-hypnotics and are valuable intermediates for further chemical elaboration.
Experimental Protocol: Synthesis of 5-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Materials:
-
Diethyl benzylmalonate
-
Urea
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol, absolute
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq.) in absolute ethanol under an inert atmosphere. Alternatively, use a commercially available solution.
-
Reaction Setup: In a 250 mL round-bottom flask, add the sodium ethoxide solution. To this, add a solution of diethyl benzylmalonate (1 eq.) in absolute ethanol.
-
Addition of Urea: Add urea (1.1 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 6-8 hours. A precipitate will form during the reaction.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the mixture with concentrated hydrochloric acid to pH 2-3.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent like ethanol or water to afford pure 5-benzylpyrimidine-2,4,6(1H,3H,5H)-trione.
Diagram: Synthesis of a 5-benzyl-substituted barbiturate.
Caption: General scheme for the synthesis of a 5-benzyl barbiturate.
III. Synthesis of 3-Benzyl-Substituted Coumarins
Scientific Rationale: Coumarins are a large class of naturally occurring and synthetic compounds with diverse pharmacological properties, including anticoagulant, antioxidant, and anti-inflammatory activities. A powerful and widely used method for their synthesis is the Knoevenagel condensation of an active methylene compound with a salicylaldehyde derivative, followed by intramolecular cyclization (lactonization). Using a benzylmalonate derivative in this reaction leads to the formation of 3-benzyl-substituted coumarins.
Experimental Protocol: Synthesis of 3-benzyl-2H-chromen-2-one
Materials:
-
Diethyl benzylmalonate
-
Salicylaldehyde
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve diethyl benzylmalonate (1 eq.) and salicylaldehyde (1 eq.) in absolute ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out upon cooling. If not, the solvent can be partially evaporated.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol. The crude coumarin can be purified by recrystallization from ethanol to give pure 3-benzyl-2H-chromen-2-one.
Diagram: Synthesis of a 3-benzyl-substituted coumarin.
Caption: Knoevenagel condensation for the synthesis of 3-benzylcoumarin.
IV. Synthesis of 4-Benzyl-Substituted 2,6-Dihydroxypyridines
Scientific Rationale: The pyridinone (or hydroxypyridine) core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The synthesis of highly functionalized pyridinones can be achieved through various condensation strategies. A common approach involves the reaction of a β-ketoester or a malonic ester derivative with a source of ammonia or an equivalent, often in the presence of another carbonyl compound. The following protocol outlines a plausible route to a 4-benzyl-substituted dihydroxypyridine, leveraging the reactivity of the benzylmalonate precursor.
Experimental Protocol: Synthesis of 4-benzyl-3-cyano-6-hydroxy-2(1H)-pyridinone
Materials:
-
Diethyl benzylmalonate
-
Cyanoacetamide
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide (2.2 eq.) in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add diethyl benzylmalonate (1 eq.) followed by cyanoacetamide (1 eq.).
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize with concentrated hydrochloric acid.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent such as glacial acetic acid or a mixture of ethanol and water to afford 4-benzyl-3-cyano-6-hydroxy-2(1H)-pyridinone.
Diagram: Synthesis of a 4-benzyl-substituted pyridinone.
Caption: Synthetic route to a 4-benzyl-substituted pyridinone derivative.
Summary of Synthetic Applications
| Heterocyclic System | Key Reactants with Benzylmalonate Derivative | General Reaction Type |
| Pyrazol-5-one | Hydrazine | Condensation/Cyclization |
| Pyrimidine-2,4,6-trione | Urea | Cyclocondensation |
| Coumarin | Salicylaldehyde | Knoevenagel Condensation/Lactonization |
| 2,6-Dihydroxypyridine | Cyanoacetamide | Condensation/Cyclization |
Conclusion
This compound and its corresponding diester, diethyl benzylmalonate, are demonstrably valuable and versatile precursors for the synthesis of a range of biologically and industrially relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access 4-benzyl-substituted pyrazolones, pyrimidines, coumarins, and pyridinones. The strategic placement of the benzyl group in the starting material allows for the direct incorporation of this important lipophilic moiety into the final heterocyclic scaffold, a common feature in many bioactive molecules. The straightforward and robust nature of these condensation reactions makes them amenable to both small-scale discovery efforts and larger-scale synthetic campaigns.
References
- Kreutzberger, A., & Kreutzberger, E. (1983). Zentral dämpfende Arzneimittel, 3. Mitteilung: 3-Aromatisch-aliphatisch substituierte 4-Hydroxypyrimido-[1,2-a]benzimidazol-2-one [Central depressant drugs. 3. 3-Aromatic-aliphatic-substituted 4-hydroxypyrimido-[1,2-a]benzimidazol-2-ones]. Arzneimittelforschung, 33(11), 1517-8.
-
Organic Syntheses. (1963). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, Coll. Vol. 4, p.210 (1963); Vol. 37, p.20 (1957). [Link]
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Biginelli, P. (1893). Derivati aldeiduredici degli eteri acetil- e cian-acetico. Gazzetta Chimica Italiana, 23, 360-413.
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
- Jones, G. (1967).
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone-Substituted Coumarins. Molecules, 17(5), 5713-5722. [Link]
-
Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid
Welcome to the technical support center for the synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As an intermediate in the production of various pharmaceuticals, particularly those targeting cardiovascular and inflammatory conditions, a robust and efficient synthesis is crucial.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during scale-up operations.
I. Synthesis Overview & Key Challenges
The large-scale synthesis of this compound, also known as monoethyl benzylmalonate, typically involves the benzylation of a malonic ester derivative followed by selective hydrolysis. While seemingly straightforward, this process is fraught with potential pitfalls, especially when transitioning from bench-scale to industrial production. Key challenges include controlling side reactions, ensuring complete and selective hydrolysis, and managing purification of the final product.
Synthesis Pathway Visualization
Caption: General synthesis route for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that arise during the synthesis. The solutions provided are based on established chemical principles and practical experience in process scale-up.
FAQ 1: My benzylation of diethyl malonate is resulting in low yields and significant amounts of dibenzylated product. What's going wrong?
Answer: This is a classic challenge in malonic ester synthesis.[2] The formation of the dibenzylated byproduct occurs when the initially formed mono-benzylated product is deprotonated by the base and reacts with another equivalent of the benzyl halide.
Troubleshooting Steps:
-
Control of Stoichiometry:
-
Carefully control the stoichiometry of your reactants. Use a slight excess of diethyl malonate relative to the benzyl halide to favor mono-alkylation.
-
The amount of base is critical. Using a stoichiometric amount or a slight excess relative to the diethyl malonate is standard.
-
-
Reaction Conditions:
-
Temperature Control: Maintain a low reaction temperature during the addition of the base and the benzyl halide. This helps to control the reaction rate and minimize side reactions.
-
Addition Rate: Add the benzyl halide slowly to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second alkylation.
-
-
Choice of Base and Solvent:
Protocol for Minimizing Dibenzylation:
| Step | Parameter | Recommended Value/Action | Rationale |
| 1 | Reactant Ratio | Diethyl Malonate: 1.1 eq | A slight excess of the malonate starting material favors the mono-benzylated product. |
| Benzyl Bromide: 1.0 eq | |||
| Sodium Ethoxide: 1.05 eq | Ensures complete deprotonation of the malonate. | ||
| 2 | Temperature | 0-5 °C during additions | Reduces the rate of the second benzylation, which has a higher activation energy. |
| 3 | Addition | Slow, dropwise addition of benzyl bromide | Maintains a low concentration of the alkylating agent. |
| 4 | Solvent | Anhydrous Ethanol | Prevents unwanted side reactions with water and avoids transesterification. |
FAQ 2: The selective hydrolysis of diethyl benzylmalonate is giving me a mixture of starting material, the desired mono-acid, and the fully hydrolyzed dibenzylmalonic acid. How can I improve the selectivity?
Answer: Achieving selective mono-hydrolysis on a large scale is a significant hurdle. The goal is to hydrolyze one of the two ester groups without affecting the other or causing decarboxylation.
Troubleshooting Strategies:
-
Careful Stoichiometry of Base:
-
Use exactly one equivalent of a strong base like potassium hydroxide (KOH). An excess of base will lead to the formation of the diacid.
-
-
Reaction Temperature and Time:
-
Conduct the hydrolysis at a low to moderate temperature (e.g., room temperature to 40°C). Higher temperatures can promote the second hydrolysis and decarboxylation.
-
Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant diacid formation.
-
-
Solvent System:
-
A mixture of ethanol and water is commonly used. The ethanol helps to solubilize the diethyl benzylmalonate, while the water is necessary for the hydrolysis. The ratio of these solvents can be optimized.
-
Optimized Selective Hydrolysis Protocol:
| Parameter | Recommended Condition | Justification |
| Base | 1.0 eq KOH | Stoichiometric control is key to selective mono-hydrolysis. |
| Solvent | Ethanol/Water (e.g., 2:1 v/v) | Balances solubility of the ester and the reactivity of the hydroxide. |
| Temperature | 25-30 °C | Provides a controlled reaction rate to favor mono-hydrolysis. |
| Monitoring | TLC or HPLC every 30-60 min | Allows for precise determination of the reaction endpoint. |
FAQ 3: I am observing premature decarboxylation of my product during workup or purification. How can I prevent this?
Answer: this compound is a β-keto acid derivative and is susceptible to decarboxylation, especially at elevated temperatures or under acidic/basic conditions.[5]
Preventative Measures:
-
Avoid High Temperatures:
-
During solvent removal (e.g., rotary evaporation), use a low bath temperature (< 40°C).
-
If distillation is used for purification, it must be performed under high vacuum to keep the boiling point low.
-
-
Neutral pH during Workup:
-
After hydrolysis, carefully neutralize the reaction mixture. Avoid strongly acidic conditions. A buffered workup can be beneficial.
-
-
Storage:
-
Store the final product at a low temperature (e.g., in a refrigerator) to minimize degradation over time.
-
Troubleshooting Decision Tree for Low Yield
Sources
Technical Support Center: Purification of Crude 2-Benzyl-3-ethoxy-3-oxopropanoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS No. 2985-39-9).[1][2][3][4] This valuable intermediate in the synthesis of pharmaceuticals and fine chemicals often presents unique purification challenges due to its hybrid functional nature as both a carboxylic acid and an ester. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and adapt these methodologies to your specific experimental context.
Understanding the Molecule and Potential Impurities
This compound is a mono-ester derivative of benzylmalonic acid. Its purification is often complicated by the presence of structurally similar impurities. A sound purification strategy is built upon a foundational understanding of what these impurities are and how their physicochemical properties differ from the target compound.
The most common synthetic route to this compound is the partial hydrolysis of diethyl benzylmalonate.[5][6] This seemingly straightforward reaction can lead to a mixture of products that are challenging to separate.
Table 1: Common Impurities and Their Origin
| Impurity | Structure | Origin | Key Physicochemical Difference from Target |
| Diethyl benzylmalonate (Starting Material) | Benzyl-CH(COOEt)₂ | Incomplete hydrolysis | Neutral (non-acidic) |
| Benzylmalonic acid (Over-hydrolysis product) | Benzyl-CH(COOH)₂ | Complete hydrolysis of both ester groups | Di-acidic, more polar |
| Dibenzylmalonic acid diethyl ester | (Benzyl)₂C(COOEt)₂ | Dialkylation of diethyl malonate | Neutral, less polar than the target |
| Ethanol | CH₃CH₂OH | Byproduct of hydrolysis | Highly volatile and water-soluble |
A thorough understanding of these potential impurities is the first step in designing a robust purification workflow. The presence of both acidic and neutral impurities necessitates a multi-step approach for achieving high purity.
Purification Strategy Decision Workflow
The choice of purification technique hinges on the scale of your experiment and the impurity profile of your crude material. The following diagram outlines a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision workflow for purification strategy.
Section 1: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique to separate the acidic target compound from neutral impurities like unreacted diethyl benzylmalonate.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the extraction?
A1: A mild inorganic base such as sodium bicarbonate (NaHCO₃) is highly recommended. Strong bases like sodium hydroxide (NaOH) can lead to the saponification (hydrolysis) of the ethyl ester group of your target compound, resulting in the formation of benzylmalonic acid and reducing your yield.[7]
Q2: Why is my organic layer still showing the presence of acidic product after extraction?
A2: This could be due to several factors:
-
Insufficient base: Ensure you are using a sufficient molar excess of the base to react with all the acidic components in your crude mixture.
-
Poor mixing: Inadequate mixing of the aqueous and organic layers will result in incomplete extraction. Ensure vigorous shaking with frequent venting.
-
Emulsion formation: Emulsions can trap your product in the organic layer. If an emulsion forms, try adding brine (saturated NaCl solution) to break it up.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low recovery of acidic product from the aqueous layer after acidification. | Incomplete extraction from the organic layer. | Perform multiple extractions (3-4 times) with the basic solution to ensure complete transfer of the acidic product to the aqueous phase. |
| The product is partially soluble in the cold aqueous acidic solution. | After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the precipitated/dissolved product. | |
| The product "oils out" upon acidification of the aqueous layer instead of precipitating as a solid. | The melting point of the impure product is below room temperature, or the concentration of impurities is high, leading to a freezing point depression. | Extract the oily product with an organic solvent, dry the organic layer, and concentrate it. The resulting oil can then be purified by chromatography. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 2-3 more times to ensure complete removal of the acidic product.
-
Combine and Wash: Combine all the aqueous extracts and wash them once with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3, check with pH paper). Your product should precipitate out.
-
Isolation: If a solid precipitates, collect it by vacuum filtration. If it oils out, extract it with an organic solvent.
-
Drying: Dry the isolated product. If it was filtered, air-dry or dry in a vacuum oven at a low temperature. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Section 2: Crystallization
If the product obtained after acid-base extraction is a solid, crystallization can be an effective method for further purification.
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable solvent for crystallization?
A1: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For acidic compounds with aromatic rings, common solvent systems to try include toluene, ethyl acetate/hexanes, or ethanol/water.[8] A good starting point is to test the solubility of a small amount of your crude product in various solvents.
Q2: My compound is not crystallizing, what should I do?
A2: If crystals do not form upon cooling, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Reducing solvent volume: Evaporate some of the solvent to increase the concentration of your compound.
-
Cooling to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.
Troubleshooting Guide: "Oiling Out"
"Oiling out" is a common problem where the compound separates as a liquid instead of forming crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities.
| Problem | Probable Cause | Solution |
| Product separates as an oil upon cooling. | The solution is too concentrated, causing the product to come out of solution above its melting point. | Reheat the solution to dissolve the oil, add more of the good solvent to make the solution less saturated, and allow it to cool more slowly. |
| The chosen solvent is not ideal. | Try a different solvent or a solvent mixture. For two-solvent recrystallization, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.[9] |
Section 3: Column Chromatography
For oily products or mixtures that are difficult to separate by crystallization, flash column chromatography is the method of choice. A protocol for a similar compound, 2-(4-bromobenzyl)-3-isopropoxy-3-oxopropanoic acid, has been reported and can be adapted.[10]
Frequently Asked Questions (FAQs)
Q1: What stationary and mobile phases should I use?
A1: Standard silica gel is a good choice for the stationary phase. For the mobile phase, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. A gradient elution from a low to a higher concentration of ethyl acetate is often effective. For a compound similar to the target, a gradient of 5% to 20% ethyl acetate in hexanes has been used successfully.[10]
Q2: My acidic compound is tailing on the silica gel column. How can I improve the peak shape?
A2: Tailing of acidic compounds on silica gel is common due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will protonate the silanol groups on the silica gel and your compound, reducing the strong ionic interactions and leading to sharper peaks.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Poor separation of the product from a close-running impurity. | The eluent system is not providing enough selectivity. | Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity. Running a gradient elution very slowly can also improve resolution. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is still retained, consider adding a small amount of methanol to the eluent system. |
Experimental Protocol: Flash Column Chromatography
-
Adsorb the sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder with your compound adsorbed onto it.
-
Pack the column: Prepare a silica gel column using your starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Load the sample: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute: Run the column with your chosen eluent system, starting with a low polarity and gradually increasing it.
-
Collect and analyze fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Section 4: Stability Considerations
This compound, like other β-keto esters and malonic acid derivatives, is susceptible to degradation under certain conditions.
-
Hydrolysis: As discussed, both acidic and basic conditions can promote hydrolysis of the ester group.[11] It is crucial to use mild conditions during workup and purification.
-
Decarboxylation: Upon heating, especially in the presence of acid or base, malonic acid derivatives can undergo decarboxylation (loss of CO₂).[12][13] Therefore, prolonged heating should be avoided, and distillations, if necessary, should be performed under high vacuum at the lowest possible temperature.
By understanding the nature of the target molecule and its potential impurities, and by applying the principles outlined in this guide, you will be well-equipped to develop a robust and efficient purification strategy for this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Dialkylated Malonic Esters.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Supporting Information Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceles. Retrieved from [Link]
- Benchchem. (n.d.). Common side products in the alkylation of diethyl malonate.
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US6580004B1 - Process for preparing potassium monoethyl malonate.
- Presset, M., et al. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry.
-
PubChem. (n.d.). (2R)-2-benzyl-3-oxopropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). DE19817101A1 - Process for the preparation of potassium monoethyl malonate.
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Retrieved from [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
ResearchGate. (2013). How can I prepare malonic acid mono esters (Esters: butyl & pentyl). Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2-benzylpropanedioate. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]
-
ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. 2985-39-9|this compound|BLD Pharm [bldpharm.com]
- 5. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 12. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for the synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid
An essential intermediate in pharmaceutical and fine chemical synthesis, 2-Benzyl-3-ethoxy-3-oxopropanoic acid (also known as benzyl ethyl malonate) requires precise control over reaction conditions to achieve high yield and purity. This technical support center provides researchers with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible success.
Technical Support Center: Synthesis of this compound
The synthesis of this compound is typically achieved via a two-step process:
-
Step 1: Alkylation. A malonic ester synthesis involving the benzylation of diethyl malonate to form the precursor, diethyl benzylmalonate.
-
Step 2: Selective Saponification. A controlled partial hydrolysis of one of the two ethyl ester groups on diethyl benzylmalonate.
This guide is structured to address challenges in both stages of the synthesis, providing detailed protocols and troubleshooting advice.
Overall Synthesis Workflow
The following diagram illustrates the two-stage process for synthesizing the target compound.
Caption: Two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing this compound?
The most established route involves the benzylation of diethyl malonate using a base like sodium ethoxide, followed by the selective saponification (hydrolysis) of one ester group using a limited amount of potassium hydroxide (KOH).[1] This method is favored for its use of readily available starting materials.
Q2: Why is selective saponification so challenging?
The primary challenge is preventing the hydrolysis of both ester groups. The initial hydrolysis product, the desired monoacid, can be further hydrolyzed to form benzylmalonic acid (the diacid), an undesired byproduct. Selectivity is achieved by carefully controlling stoichiometry, temperature, and reaction time. Using a molar excess of the starting diester relative to the base is a key strategy to minimize this overreaction.[1]
Q3: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH) for the saponification step?
While NaOH can be used, KOH is often preferred. The resulting potassium salt of the monoacid (potassium monoethyl malonate) often has different solubility properties than its sodium counterpart, which can facilitate its isolation and purification through crystallization.[1]
Q4: How can I monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is an effective technique for monitoring both steps.
-
For Alkylation: You can track the disappearance of diethyl malonate and the appearance of the less polar product, diethyl benzylmalonate.
-
For Saponification: You can monitor the conversion of the non-polar diethyl benzylmalonate into the more polar monoacid product, which will have a lower Rf value. Staining with an indicator like potassium permanganate can help visualize the spots.
Q5: What are the expected NMR peaks for the final product?
For this compound, you should expect to see signals corresponding to the ethyl group (a quartet and a triplet), the benzyl group (aromatic protons and a benzylic CH2 group), and the methine proton (CH) alpha to both carbonyls. The presence of a broad singlet for the carboxylic acid proton is also a key indicator. The 13C NMR should show distinct signals for both the ester and carboxylic acid carbonyls.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low Yield in Step 1 (Alkylation to Diethyl Benzylmalonate)
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Wet Reagents/Solvent | The base used (e.g., sodium ethoxide) is extremely sensitive to moisture. Water will protonate the ethoxide and the malonate enolate, quenching the reaction and drastically reducing the concentration of the active nucleophile. | Use absolute (anhydrous) ethanol to prepare the sodium ethoxide solution.[2] Ensure all glassware is thoroughly dried. Diethyl malonate and benzyl chloride should be pure and dry. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. | Monitor the reaction via TLC. If starting material persists, consider extending the reflux time. A typical reflux period is 8-11 hours or until the mixture is neutral to moist litmus paper.[3] |
| Side Reaction: Dialkylation | If an excess of base or benzyl chloride is used, or if the enolate concentration is too high, a second benzylation can occur at the alpha-carbon, forming diethyl dibenzylmalonate. | Use a slight molar excess of diethyl malonate relative to the base and benzyl chloride.[3] Add the benzyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation. |
Problem 2: Poor Selectivity in Step 2 (Saponification)
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Over-hydrolysis to Diacid | Using too much base (>1.0 equivalent) or allowing the reaction to proceed for too long or at too high a temperature will lead to the saponification of the second ester group. | Control Stoichiometry: Use one equivalent or slightly less of KOH relative to the diethyl benzylmalonate. A significant molar excess of the diester can also be used to ensure the base is the limiting reagent.[1] Control Temperature: Perform the addition of KOH at low temperatures (e.g., 0°C) to slow down the reaction rate and improve selectivity. Allow the reaction to proceed at room temperature after addition.[1] |
| Precipitation of Byproducts | The dipotassium salt of benzylmalonic acid may co-precipitate with the desired potassium monoethyl malonate, making purification difficult. | The key is to prevent its formation in the first place by adhering to strict stoichiometric and temperature control. If significant diacid is formed, purification will require careful acidification and subsequent separation by extraction or chromatography based on polarity differences. |
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve low yield issues.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylmalonate (Precursor)
Adapted from Organic Syntheses, Coll. Vol. 2, p.489 (1943).[3]
-
Preparation of Sodium Ethoxide: In a 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Reagents: To the sodium ethoxide solution, add 830 g (5.18 moles) of diethyl malonate in a steady stream through an addition funnel. Follow this with the dropwise addition of 632 g (5 moles) of benzyl chloride over 2-3 hours.
-
Reaction: With continuous stirring, heat the mixture to reflux. Continue refluxing for 8-11 hours, or until the reaction mixture is neutral to moist litmus paper. This indicates the consumption of the basic sodium ethoxide.
-
Workup and Purification: a. Remove the ethanol via distillation. b. To the residue, add approximately 2 L of water to dissolve the sodium chloride byproduct. c. Separate the organic layer (the crude diethyl benzylmalonate). d. Purify the crude product by vacuum distillation. Collect the fraction boiling at 145–155°C / 5 mm Hg. The expected yield is 51–57%.
Protocol 2: Synthesis of this compound
Based on principles of selective saponification.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 100 g (0.40 moles) of diethyl benzylmalonate in 400 mL of ethanol. Cool the solution to 0°C in an ice bath.
-
Preparation of KOH Solution: Prepare a solution of 22.4 g (0.40 moles) of potassium hydroxide in 200 mL of ethanol.
-
Controlled Addition: With vigorous stirring, add the KOH solution dropwise to the cooled diethyl benzylmalonate solution over approximately 1 hour. Maintain the temperature at or below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. A white precipitate of potassium 2-benzyl-3-ethoxy-3-oxopropanoate will form.
-
Isolation and Purification: a. Isolate the solid product by vacuum filtration. b. Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting material. c. To obtain the free acid, dissolve the potassium salt in a minimal amount of water and acidify carefully with cold, dilute HCl until the pH is ~2. d. Extract the aqueous solution with ethyl acetate or diethyl ether. e. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
References
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]
-
Organic Syntheses. Diethyl benzoylmalonate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Malonic Ester Synthesis: Harnessing Diethyl Benzylmalonate for Carbon Framework Construction. Available at: [Link]
-
ResearchGate. (2018). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available at: [Link]
-
Organic Syntheses. dl-PHENYLALANINE. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Power of Diethyl Benzylmalonate. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
- Google Patents. (2007). Malonic acid monomethyl derivatives and production process thereof. US7208621B2.
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
New Drug Approvals. (2014). Diethyl benzylmalonate, IR, NMR, Mass. Available at: [Link]
-
YouTube. (2023). ALEKS: Predicting the products of ester saponification. Available at: [Link]
-
YouTube. (2020). Ester saponification. Available at: [Link]
-
Organic Syntheses. Malonic acid, tert-butyl ethyl ester. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid
Welcome to the technical support center for the synthesis and optimization of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS 2985-39-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic pathway. We will address common challenges, from side-product formation to yield optimization, in a direct question-and-answer format, grounding our advice in established chemical principles.
The synthesis of this valuable malonic acid derivative, a key building block in various pharmaceutical and fine chemical applications[1], is typically achieved via a two-stage process: a malonic ester synthesis followed by a selective partial hydrolysis. While conceptually straightforward, achieving high yield and purity requires careful control over reaction conditions. This guide will help you navigate the critical parameters of each step.
Part 1: Synthesis Overview & Core Logic
The primary route involves the benzylation of diethyl malonate, followed by the selective saponification of one of the two ethyl ester groups.
This process hinges on two key transformations:
-
C-C Bond Formation: The generation of a nucleophilic enolate from diethyl malonate and its subsequent SN2 reaction with a benzyl halide.[2]
-
Selective Saponification: The hydrolysis of only one of the two ester groups on diethyl benzylmalonate. This is the most challenging step, as the two esters are electronically and sterically similar.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 1: My initial alkylation step has a low yield of diethyl benzylmalonate. What are the common causes and solutions?
Answer: A low yield in the malonic ester synthesis alkylation step typically points to one of four areas: base/deprotonation, reagent quality, reaction conditions, or side reactions.
A. Incomplete Deprotonation: The α-hydrogens of diethyl malonate have a pKa of approximately 13, requiring a sufficiently strong base for complete conversion to the enolate.[2] Sodium ethoxide (NaOEt) in ethanol is the standard and recommended base.
-
Causality: Using a weaker base or insufficient equivalents will result in unreacted diethyl malonate. Moisture in the reaction vessel or solvent will consume the base, reducing the amount available for deprotonation.
-
Solution:
-
Use Freshly Prepared Base: Prepare sodium ethoxide fresh from sodium metal and absolute ethanol or use a high-quality commercial solution.
-
Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous ethanol as the solvent.
-
Stoichiometry: Use at least 1.05 equivalents of NaOEt to ensure complete deprotonation.
-
B. Alkylating Agent Issues: Benzyl bromide is an excellent electrophile for this SN2 reaction.[3] However, its quality is paramount.
-
Causality: Old or improperly stored benzyl bromide can contain impurities or degradation products that inhibit the reaction.
-
Solution: Use freshly distilled or newly purchased benzyl bromide. While benzyl chloride can be used, it is less reactive, and may require longer reaction times or slightly elevated temperatures.[4]
C. Sub-optimal Reaction Temperature: The reaction should be controlled to prevent side reactions.
-
Causality: Adding the alkylating agent at too high a temperature can promote unwanted side reactions.
-
Solution: Add the diethyl malonate to the ethoxide solution at a controlled temperature (e.g., below 50°C).[5] Then, add the benzyl bromide dropwise, maintaining a gentle reflux to ensure a steady reaction rate without excessive heat.
D. Side Product Formation (Dialkylation): This is a major cause of yield loss and is addressed in the next question.
Question 2: I am observing a significant amount of a higher molecular weight byproduct. Is this the dialkylated product, and how can I prevent it?
Answer: Yes, the formation of diethyl dibenzylmalonate is the most common side product in this synthesis.[6][7] It arises because the mono-alkylated product, diethyl benzylmalonate, still possesses one acidic α-hydrogen. This proton can be removed by any remaining base, creating a new enolate that reacts with a second molecule of benzyl bromide.
Strategies to Minimize Dialkylation:
| Strategy | Mechanism of Action | Recommended Implementation |
| Control Stoichiometry | Limit the amount of base and alkylating agent to be as close to 1:1 with the starting malonate as possible. | Use 1.0 to 1.05 equivalents of sodium ethoxide and 1.0 equivalent of benzyl bromide relative to diethyl malonate. |
| Reverse Addition | Add the initially formed malonate enolate solution slowly to the alkylating agent, rather than the other way around. | This maintains a low concentration of the enolate in the presence of an excess of the alkylating agent, favoring the first alkylation. |
| Temperature Control | Lower temperatures can sometimes favor mono-alkylation by reducing the rate of the second deprotonation step. | Maintain the reaction at a gentle reflux. Avoid excessive heating, which can accelerate the side reaction. |
Question 3: The final hydrolysis step is challenging. I'm getting either unreacted diester or the fully decarboxylated product. How can I achieve selective mono-hydrolysis?
Answer: This is the most critical and nuanced step of the synthesis. Standard vigorous hydrolysis conditions (e.g., refluxing with excess strong base or strong acid) will hydrolyze both esters, leading to benzylmalonic acid, which readily decarboxylates upon heating to form 3-phenylpropanoic acid.[2][8] The key is precise control to favor the formation of the mono-acid.
The Recommended Approach: Controlled Saponification
The most reliable method is to use a single equivalent of a strong base (like potassium hydroxide) in a mixed solvent system, followed by careful acidic workup.
-
Causality: Using exactly one equivalent of base ensures that, stoichiometrically, only enough hydroxide is present to react with one ester group per molecule. The reaction is then quenched before it can proceed further.
-
Protocol Insight:
-
Reagents: Use 1.0 equivalent of potassium hydroxide (KOH) in a solution of ethanol and water. The presence of ethanol helps to solubilize the diethyl benzylmalonate.
-
Temperature: Perform the reaction at room temperature or with gentle heating (e.g., 40-50°C). Refluxing is too harsh and will lead to di-hydrolysis.
-
Monitoring: The reaction progress is crucial. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (ideally when all starting material is consumed but before significant di-hydrolysis occurs), cool the mixture in an ice bath and carefully acidify with dilute HCl to a pH of ~2-3. This protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Troubleshooting the Hydrolysis:
-
If Unreacted Diester Remains: This suggests the reaction did not go to completion. You can try extending the reaction time at room temperature or slightly increasing the temperature (e.g., to 50°C) while carefully monitoring by TLC.
-
If Decarboxylated Product is Observed: This indicates the conditions were too harsh, leading to the formation of the diacid. Reduce the reaction temperature and/or time. Ensure the acidification step is performed at a low temperature (0-5°C) to minimize decarboxylation during workup.
Question 4: How do I effectively purify the intermediate and final product?
Answer: Proper purification is essential for obtaining a high-quality final product.
-
Intermediate (Diethyl Benzylmalonate):
-
Work-up: After the alkylation reaction, neutralize any remaining base with a dilute acid wash, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Purification: The primary method for purifying the crude product is vacuum distillation .[9] Diethyl benzylmalonate has a boiling point of approximately 162-163°C at 10 mmHg.[10] This is highly effective at separating it from unreacted diethyl malonate (lower boiling point) and the dialkylated product (higher boiling point). If distillation is not sufficient, column chromatography on silica gel can be used.
-
-
Final Product (this compound):
-
Work-up: After acidification, the product is extracted into an organic solvent. A key step is to then wash the organic layer with water to remove any remaining inorganic salts.
-
Purification: The final product is an acid, which provides a purification advantage. You can perform an acid-base extraction. Extract the crude organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like any remaining diester) in the organic layer. The aqueous layer can then be separated, re-acidified with dilute HCl, and the pure product re-extracted into fresh organic solvent. If further purification is needed, crystallization or column chromatography can be employed.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylmalonate
-
Setup: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium (1.05 eq.) in absolute ethanol under an inert atmosphere (N₂ or Argon).
-
Enolate Formation: Cool the sodium ethoxide solution to below 50°C. Add diethyl malonate (1.0 eq.) dropwise with vigorous stirring.
-
Alkylation: To the resulting enolate solution, add benzyl bromide (1.0 eq.) dropwise at a rate that maintains a gentle reflux.[4]
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up & Purification: Cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude oil by vacuum distillation.
Protocol 2: Selective Mono-hydrolysis
-
Setup: Dissolve the purified diethyl benzylmalonate (1.0 eq.) in ethanol in a round-bottom flask.
-
Saponification: Prepare a solution of potassium hydroxide (1.0 eq.) in a 1:1 mixture of ethanol and water. Add this solution to the flask and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.
-
Quenching & Acidification: Once the starting material is consumed, cool the flask in an ice bath. Slowly add cold, dilute HCl (e.g., 1M) with vigorous stirring until the pH of the solution is ~2-3.
-
Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via acid-base extraction or crystallization.
References
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Malonic Ester Synthesis: Harnessing Diethyl Benzylmalonate for Carbon Framework Construction. Retrieved from [Link]
- Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
-
The Malonic Ester Synthesis. (n.d.). University of Calgary. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of diethyl benzylidenemalonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Arcos Organics. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLALANINE. Retrieved from [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. askthenerd.com [askthenerd.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
stability of 2-Benzyl-3-ethoxy-3-oxopropanoic acid under acidic and basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS 2985-39-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this versatile synthetic intermediate.[1][2] Understanding its behavior under various conditions is critical for successful experimental outcomes.
Section 1: Core Stability Profile & Degradation Pathways
This compound, a mono-substituted malonic acid monoester, is a valuable building block in organic synthesis.[1] However, its structure, which contains a β-dicarbonyl-like system (a carboxylic acid beta to an ester), makes it susceptible to specific degradation pathways, particularly under acidic or basic conditions, often exacerbated by heat. The two primary reactions to be aware of are hydrolysis and decarboxylation .
Under typical reaction or workup conditions, the compound can undergo hydrolysis of its ethyl ester to form benzylmalonic acid. This diacid intermediate is often unstable and can readily undergo thermal decarboxylation to yield 3-phenylpropanoic acid and carbon dioxide gas.[3][4][5]
Below is a diagram illustrating the principal degradation cascade.
Caption: Key degradation pathways for the title compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My reaction produced unexpected gas, and my starting material disappeared. What happened?
A: You have likely observed decarboxylation. The evolution of gas is CO2 being released from the molecule. This reaction is characteristic of β-keto acids and their derivatives, like malonic acids, especially when heated.[4][6] The carboxylic acid and the ester group create a structure that, upon hydrolysis to the diacid, can form a stable six-membered cyclic transition state to eliminate CO2.[7]
-
Causality: Heating the compound, particularly in the presence of acid or base (which first catalyzes hydrolysis), provides the activation energy needed to break the C-C bond and release CO2.[4]
-
Troubleshooting Steps:
-
Temperature Control: Avoid heating your reaction or workup above room temperature if you wish to preserve the starting material's structure. If heating is necessary for your desired transformation, be aware that decarboxylation will be a competing, and likely dominant, pathway.
-
pH Management: Maintain a neutral pH during workups whenever possible. If an acidic or basic wash is required, perform it quickly at low temperatures (0-5 °C).
-
Product Identification: Analyze your product mixture for 3-phenylpropanoic acid to confirm this degradation pathway.
-
Q2: I'm attempting to saponify the ester to get benzylmalonic acid, but my yields are low and inconsistent.
A: This is a common challenge resulting from the instability of the target product, benzylmalonic acid. Standard saponification conditions (e.g., refluxing aqueous NaOH) will not only hydrolyze the ester but also promote the subsequent decarboxylation of the resulting diacid.[8][9]
-
Causality: Vigorous hydrolysis conditions create the unstable diacid intermediate in an environment with sufficient thermal energy to drive immediate decarboxylation.
-
Troubleshooting Steps:
-
Use Milder Conditions: Attempt hydrolysis at room temperature or slightly above (e.g., 40 °C) with a stoichiometric amount of base (e.g., LiOH in a THF/water mixture). Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
-
Careful Acidification: During workup, acidify the reaction mixture at 0 °C to protonate the carboxylates. Add the acid slowly to avoid localized heating.
-
Avoid High Temperatures: Do not heat the acidified mixture. Extract the benzylmalonic acid product immediately into an organic solvent (e.g., ethyl acetate) and concentrate the solvent under reduced pressure without heating.
-
Q3: My compound appears to be degrading during silica gel chromatography purification. How can I purify it safely?
A: The acidic nature of standard silica gel can catalyze both the hydrolysis of the ester (if water is present in the solvent) and the subsequent decarboxylation, leading to streaking, co-elution of impurities, and low recovery.
-
Causality: The silica surface is populated with acidic silanol (Si-OH) groups that can promote acid-catalyzed degradation pathways.
-
Troubleshooting Steps:
-
Deactivate the Silica: Use deactivated or neutral silica gel. You can prepare this by slurrying standard silica gel in your mobile phase containing a small amount of a neutralizer like triethylamine (~0.1-0.5%), then packing the column.
-
Use Buffered Mobile Phase: If compatible with your separation, consider adding a small amount of a buffer or an acid scavenger to your eluent.
-
Alternative Purification: Consider alternative methods like flash chromatography on a less acidic stationary phase (e.g., alumina, if compatible) or crystallization if your compound is a solid.
-
Speed and Temperature: Run the column as quickly as possible to minimize contact time and consider performing the chromatography in a cold room.
-
Section 3: Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for this compound?
-
It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated for long-term stability.[2] Keep away from moisture and sources of strong acid or base.
-
-
What is the primary degradation product I should screen for during stability studies?
-
The primary and most likely degradation product is 3-phenylpropanoic acid , formed via the hydrolysis and decarboxylation sequence.
-
-
Can I perform a reaction on the carboxylic acid moiety without affecting the ethyl ester?
-
Yes, this is possible under carefully controlled, anhydrous conditions. For example, activation of the carboxylic acid (e.g., to an acid chloride or using carbodiimide coupling agents) at low temperatures should be feasible. However, you must avoid acidic aqueous conditions, strong bases, and high temperatures.
-
Section 4: Recommended Experimental Protocols
The following protocols are designed to control the stability of this compound for two common synthetic goals.
Protocol 1: Controlled Decarboxylation to Synthesize 3-Phenylpropanoic Acid
This protocol leverages the inherent instability of the diacid intermediate to efficiently produce the decarboxylated product.
Caption: Workflow for the synthesis of 3-phenylpropanoic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of this compound in a mixture of aqueous hydrobromic acid (48%) and acetic acid. A similar procedure has been shown to be effective for related substituted malonic esters.[8]
-
Heating: Heat the mixture to reflux (typically around 100-120 °C). You will observe gas evolution (CO2) as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling & Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-phenylpropanoic acid, which can be further purified by crystallization or chromatography.
Section 5: Summary Data Table
| Condition | Reagent/Environment | Temperature | Expected Outcome | Stability Concern |
| Acidic | Dilute HCl, H2SO4 | Room Temp | Slow hydrolysis | Moderate |
| Conc. HBr / AcOH | Reflux | Rapid hydrolysis & decarboxylation | Very Low (Degradation) | |
| Silica Gel | Room Temp | Potential for slow degradation | Moderate | |
| Basic | Aq. NaOH / KOH | Room Temp | Saponification (hydrolysis) | Moderate |
| Aq. NaOH / KOH | Reflux | Saponification & decarboxylation | Very Low (Degradation) | |
| Non-nucleophilic base (e.g., NaH) | Anhydrous, Low Temp | Deprotonation (enolate formation) | High | |
| Neutral | Water, Organic Solvents | Room Temp | Generally stable for short periods | High |
| Thermal | Neat or in inert solvent | > 100 °C | Slow decomposition/decarboxylation | Low to Moderate |
References
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Decarboxylation of malonic esters. Chemistry Stack Exchange. Available at: [Link]
-
(2R)-2-benzyl-3-oxopropanoic acid. PubChem. Available at: [Link]
-
This compound. Lead Sciences. Available at: [Link]
-
Supporting Information for "The biosynthetic pathway of the non-proteinogenic amino acid (2S,3R)-2-carboxymethyl-3-hydroxyproline involves a multifunctional PLP-dependent enzyme". The Royal Society of Chemistry. Available at: [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health (NIH). Available at: [Link]
-
2-Benzyl-3-hydroxypropanoic acid. PubChem. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
21.10: Malonic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. National Institutes of Health (NIH). Available at: [Link]
-
Diethyl malonate. Wikipedia. Available at: [Link]
-
Malonic Ester Synthesis. Chemistry Steps. Available at: [Link]
-
23.11: Decarboxylation Reactions. Chemistry LibreTexts. Available at: [Link]
-
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. PubChem. Available at: [Link]
-
(PDF) Mastering β-keto esters. ResearchGate. Available at: [Link]
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Available at: [Link]
-
Malonic Ester Synthesis Reaction Mechanism. YouTube. Available at: [Link]
- Production of malonic acid. Google Patents.
-
9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]
-
The Hydrolysis of Ethyl Benzoate. YouTube. Available at: [Link]
-
Video: Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. Available at: [Link]
-
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. PubChem. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Malonic Ester Synthesis of Benzyl Derivatives
Welcome to the technical support center for the malonic ester synthesis of benzyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. Here, we will address common challenges and provide actionable, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the "why" behind each step, ensuring a deeper understanding and fostering experimental success.
I. Frequently Asked Questions (FAQs)
Q1: My initial deprotonation of diethyl malonate seems inefficient, leading to low yields. What are the critical factors for this step?
A1: Complete and efficient deprotonation of diethyl malonate is the cornerstone of a successful malonic ester synthesis.[1][2] The acidity of the α-hydrogens (pKa ≈ 13) allows for the use of common alkoxide bases like sodium ethoxide (NaOEt).[1] However, several factors can lead to incomplete enolate formation:
-
Base Stoichiometry and Quality: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base. The base should be fresh and anhydrous, as moisture will consume the base and hinder deprotonation.
-
Solvent Choice: The solvent must be anhydrous. Ethanol is a common choice when using sodium ethoxide. It's crucial that the alcohol used as the solvent matches the alkyl group of the ester to prevent transesterification, which can lead to a mixture of products.[2][3]
-
Reaction Temperature: While the deprotonation is often performed at room temperature, gentle warming can sometimes facilitate the reaction. However, excessive heat can promote side reactions.
Q2: I'm observing a significant amount of unreacted benzyl bromide and starting malonic ester after the alkylation step. How can I improve the efficiency of the SN2 reaction?
A2: The reaction between the malonate enolate and benzyl bromide is a classic SN2 substitution.[1][2] Several factors can impact its efficiency:
-
Electrophile Reactivity: Benzyl bromide is an excellent electrophile for this reaction due to the stability of the benzylic carbocation-like transition state.[2] Ensure your benzyl bromide is pure and free of inhibitors.
-
Solvent: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the nucleophilic enolate more reactive. However, ethanol is often sufficient.
-
Reaction Time and Temperature: The reaction may require several hours to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) is highly recommended to determine the optimal reaction time. Gentle heating (e.g., refluxing in ethanol) can increase the reaction rate, but be cautious of potential side reactions.
Q3: My product mixture contains a significant amount of a dialkylated product, even though I'm aiming for mono-benzylation. How can I control the extent of alkylation?
A3: The formation of a dialkylated product occurs when the mono-alkylated malonic ester is deprotonated and reacts with another molecule of benzyl bromide.[4][5] To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of diethyl malonate relative to the base and benzyl bromide. This ensures that the benzyl bromide is consumed before a significant amount of the mono-alkylated product can be deprotonated.
-
Slow Addition: Add the benzyl bromide slowly to the solution of the malonate enolate. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting enolate over the enolate of the mono-alkylated product.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.
Q4: The hydrolysis and decarboxylation steps are giving me a complex mixture of products and low yields of the desired benzylmalonic acid. What are the common pitfalls in this final stage?
A4: The final hydrolysis and decarboxylation steps are critical for obtaining the desired carboxylic acid.[1][6] Common issues include incomplete hydrolysis, incomplete decarboxylation, and side reactions.
-
Incomplete Hydrolysis: Saponification (basic hydrolysis) followed by acidification is a common and effective method.[3][6] Ensure you use a sufficient excess of a strong base (e.g., NaOH or KOH) and allow adequate time for both ester groups to be hydrolyzed. Heating is often necessary to drive the hydrolysis to completion.[3]
-
Incomplete Decarboxylation: Decarboxylation of the resulting malonic acid derivative typically requires heating.[1][3] The temperature needed can vary, but it's often carried out by heating the crude diacid. Acidic conditions from the workup can facilitate this process.[3]
-
Side Reactions: Overheating during decarboxylation can lead to decomposition. Monitor the reaction for the cessation of CO2 evolution.
II. Experimental Protocols & Workflows
Protocol 1: Synthesis of Diethyl Benzylmalonate
This protocol outlines a standard procedure for the mono-benzylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[2][6]
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.[7]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated aqueous NH₄Cl, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylmalonate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Workflow: Troubleshooting Low Yield in Benzylation
Caption: Troubleshooting workflow for low yields.
Protocol 2: Hydrolysis and Decarboxylation to Benzylmalonic Acid
This protocol describes the conversion of diethyl benzylmalonate to benzylmalonic acid.
Materials:
-
Diethyl benzylmalonate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/water mixture
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Hydrolysis (Saponification): Dissolve diethyl benzylmalonate in a mixture of ethanol and water. Add a solution of NaOH (2.5-3.0 eq) in water. Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).[3]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of benzylmalonic acid should form.
-
Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude benzylmalonic acid.
-
Decarboxylation: Place the crude benzylmalonic acid in a round-bottom flask and heat it gently in an oil bath (typically 120-150 °C) until the evolution of CO₂ ceases. The product will melt and then resolidify upon cooling.
-
Purification: The final product, 3-phenylpropanoic acid, can be purified by recrystallization from water or a suitable organic solvent.
Reaction Mechanism Overview
Caption: Overall reaction scheme.
III. Data Summary
| Step | Reagent | Equivalents | Typical Conditions | Expected Outcome |
| Deprotonation | Sodium Ethoxide | 1.0 | Anhydrous Ethanol, RT | Formation of malonate enolate |
| Alkylation | Benzyl Bromide | 1.0 | Reflux in Ethanol, 2-4h | Diethyl benzylmalonate |
| Hydrolysis | Sodium Hydroxide | 2.5 - 3.0 | Ethanol/Water, Reflux | Benzylmalonate dicarboxylate salt |
| Decarboxylation | Heat | N/A | 120-150 °C | 3-Phenylpropanoic acid |
IV. References
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
-
Chemistry Steps. Malonic Ester Synthesis. [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
-
YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]
-
Pharmaceutical Organic Chemistry II Lab Manual. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Google Patents. Purification of benzoic acid and its derivatives.
-
Google Patents. Purification of benzoic acid and its derivatives.
-
National Institute of Standards and Technology. Preparation of benzoic acid of high purity. [Link]
-
Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. [Link]
-
Pearson+. Draw the products of the following reactions: e. diethyl malonate... [Link]
-
ACS Publications. Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. [Link]
-
Google Patents. Purification of benzoic acid and its derivatives.
-
Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. [Link]
-
Google Patents. Preparation of phenylmalonic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Purification of 2-Benzyl-3-ethoxy-3-oxopropanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS No. 2985-39-9).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. We will delve into the causality behind experimental choices, ensuring you understand not just the steps, but the science that makes them effective.
Part 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the malonic ester synthesis, which involves the benzylation of diethyl malonate followed by selective partial hydrolysis.[4][5][6] Impurities typically arise from unreacted starting materials, over-reaction, or side-reactions.
Diagram: Origin of Impurities in Synthesis
Caption: Synthetic pathway and common points of impurity formation.
Table: Common Impurities and Their Properties
A successful purification strategy exploits the differing physicochemical properties of the target compound and its contaminants.
| Impurity Name | Source | Key Differentiating Property | Rationale for Separation |
| Diethyl Benzylmalonate | Incomplete hydrolysis of the diester precursor[7] | Neutral (no acidic proton) | The target compound is acidic; separable by acid-base extraction. |
| Benzylmalonic Acid | Complete (over) hydrolysis of the diester | Di-acid (more polar/acidic) | Higher water solubility; can be separated by careful pH control during extraction. |
| Diethyl Malonate | Unreacted starting material[8][9] | Neutral; lower boiling point | Will not react with base during extraction and remains in the organic layer. |
| Diethyl Dibenzylmalonate | Double alkylation of diethyl malonate[7] | Neutral; high molecular weight | Highly non-polar; remains in the organic layer during basic extraction. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My crude product is an oil, and a TLC analysis shows a major, less-polar spot with a higher Rf than the product. What is this impurity? A: This is almost certainly unreacted diethyl benzylmalonate , the direct precursor to your product.[10][11] Being a diester, it lacks the polar carboxylic acid group, making it significantly less polar and faster-moving on silica gel. The most effective removal method is an acid-base extraction, as detailed in Part 3.
Q2: I performed a basic wash with sodium bicarbonate solution. When I acidified the aqueous layer, my product separated as an oil instead of a solid. What should I do? A: Oiling out is common for this compound, which can be a liquid or semi-solid at room temperature.[1] Do not be alarmed. Simply perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the acidified aqueous mixture, shake well in a separatory funnel, and separate the layers. The purified product will be in the organic layer. You can then dry the organic layer with an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[12][13]
Q3: Can I use a strong base like sodium hydroxide (NaOH) for the extraction instead of sodium bicarbonate? A: This is strongly discouraged. While NaOH would effectively deprotonate the carboxylic acid, it is a strong enough base to hydrolyze the ethyl ester of your target compound, especially with prolonged contact.[14][15] This would convert your desired product into the di-acid impurity (benzylmalonic acid). Sodium bicarbonate is the preferred base because it is strong enough to deprotonate the carboxylic acid but generally not strong enough to saponify the ester, preserving the integrity of your molecule.[12][14]
Q4: My NMR spectrum is clean except for peaks corresponding to unreacted diethyl malonate. Is column chromatography necessary? A: Not necessarily. An acid-base extraction should be sufficient. While the α-protons of diethyl malonate are weakly acidic (pKa ≈ 13), they are not acidic enough to be fully deprotonated by a weak base like sodium bicarbonate. Therefore, during the bicarbonate wash, the diethyl malonate will remain in the organic layer with other neutral impurities, while your target acid-ester is extracted into the aqueous layer.[16]
Part 3: Troubleshooting Guides & Detailed Protocols
This section provides validated, step-by-step methodologies for the most common purification challenges.
Guide 1: High-Purity Isolation via Acid-Base Extraction
This method is the most robust and highly recommended approach for removing neutral starting materials and side-products. It leverages the acidic nature of the target molecule's carboxylic acid group.[14][17]
Experimental Protocol
-
Dissolution: Dissolve the crude product (1 part by weight) in a suitable organic solvent like ethyl acetate or diethyl ether (10-15 parts by volume).
-
Initial Wash (Optional): If significant acid from synthesis workup is present, wash the organic solution with deionized water to remove any highly water-soluble acids.
-
Base Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Causality Check: The NaHCO₃ reacts with the carboxylic acid of your product to form the sodium carboxylate salt, which is ionic and highly soluble in the aqueous layer. Neutral impurities (diethyl benzylmalonate, diethyl dibenzylmalonate) remain in the organic layer.[12]
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Back-Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trace amounts of neutral impurities that may have been physically carried over. Discard this organic wash.[17]
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl solution dropwise with stirring until the pH is ~2-3 (test with pH paper). You should observe the formation of a precipitate or an oily emulsion.
-
Causality Check: Re-protonation of the carboxylate salt regenerates the neutral, organic-soluble carboxylic acid.
-
-
Product Isolation: Extract the acidified mixture twice with a fresh organic solvent (e.g., ethyl acetate).
-
Final Wash & Dry: Combine the organic extracts from the previous step. Wash once with brine (saturated NaCl solution) to aid in the removal of water.[13] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified this compound.
Workflow Diagram: Acid-Base Extraction
Caption: Decision and material flow for purification by extraction.
Guide 2: Purification by Flash Column Chromatography
Chromatography is a powerful alternative or supplementary step, especially for removing impurities with similar acidity but different polarity, such as benzylmalonic acid (the di-acid).
Experimental Protocol
-
Column Preparation: Dry pack a suitable size glass column with silica gel (230-400 mesh). The mass of silica should be approximately 50-100 times the mass of the crude product.[13]
-
Equilibration: Elute the packed column with the initial, least polar solvent system (e.g., 100% Hexanes or a 95:5 Hexanes:Ethyl Acetate mixture).
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the initial elution solvent. For better resolution, adsorb this solution onto a small amount of fresh silica gel, evaporate the solvent to dryness, and carefully load the resulting free-flowing powder onto the top of the column bed.[13]
-
Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Elution Order: Less polar compounds elute first. Expect to see diethyl dibenzylmalonate, followed by diethyl benzylmalonate. The target product, being more polar due to the carboxylic acid, will elute later. Any highly polar di-acid (benzylmalonic acid) will be strongly retained on the silica.
-
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table: Suggested Solvent Systems for Chromatography
| Eluent System (v/v) | Polarity | Typical Compound Eluted |
| Hexanes / Ethyl Acetate (95:5 to 90:10) | Low | Diethyl Dibenzylmalonate, Diethyl Benzylmalonate |
| Hexanes / Ethyl Acetate (80:20 to 70:30) | Medium | This compound (Target) |
| Hexanes / Ethyl Acetate (50:50) + 1% Acetic Acid | High | Benzylmalonic Acid (if present) |
Note: The addition of a small amount of acetic acid to the eluent can improve peak shape and recovery of carboxylic acids by preventing tailing on the silica gel.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-benzyl-3-oxopropanoic acid | C10H10O3 | CID 137349199. Retrieved from [Link]
-
ResearchGate. (n.d.). General instruction for the extraction of acidic, neutral and basic.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Malonate | C7H12O4 | CID 7761. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLALANINE. Retrieved from [Link]
-
ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Organic Synthesis: The Power of Diethyl Benzylmalonate. Retrieved from [Link]
-
YouTube. (2021, February 24). Test 2 Fall 2020 Retrosynthetic Analysis using a Malonic Ester Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of malonic acid monobenzyl ester. Retrieved from [Link]
-
New Drug Approvals. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1430104-91-8,(2S)-2-benzyl-3-ethoxy-2-hydroxy-3-oxopropanoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
PubChem. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diethyl benzylmalonate(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
common pitfalls in the handling and storage of 2-Benzyl-3-ethoxy-3-oxopropanoic acid
Welcome to the technical support center for 2-Benzyl-3-ethoxy-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling and storage of this valuable synthetic intermediate. Our goal is to ensure the integrity of your experiments through a foundational understanding of the compound's chemical properties and stability.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from moisture.[1][2] Several suppliers recommend storing it sealed and in a dry environment.[2]
Q2: What is the appearance of this compound?
A2: It is typically a colorless to light yellow liquid.[1]
Q3: Is this compound sensitive to moisture?
A3: Yes. As a mono-ester of a malonic acid derivative, it is susceptible to hydrolysis. The presence of water can lead to the formation of benzylmalonic acid and ethanol. This is a critical consideration for long-term storage and for designing reaction conditions. An efficient protocol for ester hydrolysis has been described using a mixture of t-BuNH2/LiBr/alcohol/H2O, highlighting the compound's susceptibility to hydrolysis under certain conditions.[3]
Q4: Is this compound prone to decarboxylation?
A4: Yes, this is a significant concern. Malonic acids and their derivatives, particularly when one of the carboxylic acid groups is free, are known to undergo decarboxylation upon heating.[4][5][6] The resulting product would be 3-phenylpropanoic acid ethyl ester. Kinetic studies on the decarboxylation of benzylmalonic acid in various solvents have shown that this process is temperature-dependent.[4][5][7] Therefore, prolonged heating or exposure to high temperatures during storage or experiments should be avoided.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
Troubleshooting Guide
This section provides solutions to common problems that may arise during the use of this compound in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low reaction yield where the carboxylic acid moiety is the reactive site. | Decarboxylation of the starting material. The compound is thermally sensitive and can decarboxylate, especially at elevated temperatures.[4][5] This reduces the amount of active starting material available for your desired reaction. | - Run reactions at the lowest effective temperature. - Avoid prolonged heating. - If possible, use a milder catalyst or reaction conditions that do not require high temperatures. - Consider performing a purity check of your starting material (e.g., by NMR) to ensure it has not degraded. |
| Presence of an unexpected side product with a molecular weight corresponding to the loss of CO2. | Thermal decomposition. The unexpected product is likely the decarboxylated form, 3-phenylpropanoic acid ethyl ester. | - Confirm the identity of the side product using analytical techniques such as GC-MS or LC-MS. - Optimize reaction conditions to minimize heating. |
| Reaction failure or low yield in an anhydrous reaction. | Hydrolysis of the starting material. Contamination with water can lead to the hydrolysis of the ester, forming benzylmalonic acid. This introduces a different chemical entity into your reaction mixture which may not be reactive under your anhydrous conditions or could interfere with the reaction. | - Ensure all solvents and reagents are rigorously dried before use. - Store this compound under inert gas (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture. - If hydrolysis is suspected, the starting material can be purified, or the presence of the diacid can be confirmed by analytical methods. |
| Inconsistent results between different batches of the compound. | Degradation during storage. Improper storage can lead to varying degrees of hydrolysis and decarboxylation over time, resulting in batch-to-batch variability. | - Always store the compound in a tightly sealed container in a dry place at room temperature.[1][2] - For long-term storage, consider storing under an inert atmosphere. - It is good practice to re-analyze older batches of the compound for purity before use. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, inspect the container for any damage that may compromise the seal.
-
Store the container in a cool, dry, and well-ventilated area at room temperature.[1][2]
-
For long-term storage or for use in moisture-sensitive reactions, it is advisable to transfer the compound into a clean, dry container under an inert atmosphere (e.g., in a glove box) and seal with a tight-fitting cap and paraffin film.
-
Always allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture into the compound.
Protocol 2: Safe Handling and Dispensing
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
To dispense the liquid, use a clean, dry syringe or pipette.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[8][9]
-
After dispensing, securely reseal the container and return it to the designated storage area.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
Technical Support Center: Reaction Optimization for C-C Bond Formation Using 2-Benzyl-3-ethoxy-3-oxopropanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing C-C bond formation reactions utilizing 2-Benzyl-3-ethoxy-3-oxopropanoic acid (also known as benzylmalonic acid monoethyl ester). As a versatile C3 synthon, this reagent is a valuable building block in pharmaceutical and fine chemical synthesis.[1][2][3] This guide is structured to address common challenges and provide scientifically grounded solutions.
Section 1: Understanding the Reagent: FAQs
Q1: What is this compound and why is it useful for C-C bond formation?
A1: this compound is a derivative of malonic acid where one carboxylic acid group is esterified (ethyl ester) and the central methylene is substituted with a benzyl group.[1][2] Its utility stems from the acidic proton on the α-carbon (the carbon bearing the benzyl group), which is flanked by two carbonyl groups (one ester and one carboxylic acid). This "active methylene" character makes the proton readily removable by a base to form a stabilized enolate nucleophile.[4][5] This enolate is the key intermediate for forming new carbon-carbon bonds. Furthermore, the presence of the carboxylic acid group allows for subsequent decarboxylation, a highly useful transformation that often occurs readily upon heating.[4][6]
Q2: What are the primary types of C-C bond-forming reactions I can perform with this reagent?
A2: This reagent is highly versatile and is primarily used in the following classes of C-C bond-forming reactions:
-
Malonic Ester-type Alkylation: Reacting the enolate with alkyl halides to introduce a second substituent at the α-position.[4][5]
-
Knoevenagel Condensation: Condensing the reagent with aldehydes or ketones to form α,β-unsaturated products, often with subsequent decarboxylation.[7][8]
-
Michael Addition (Conjugate Addition): Adding the enolate to α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl systems.[9][10][11]
-
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): Using the enolate as a soft nucleophile to react with palladium-activated allylic electrophiles.[12][13][14]
Q3: What safety precautions should I take when working with this reagent and the associated bases?
A3: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. Many bases used in these reactions (e.g., sodium ethoxide, sodium hydride, LDA) are corrosive, flammable, or pyrophoric. These must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, away from moisture. Quenching procedures must be performed carefully and slowly, typically at reduced temperatures.
Section 2: Troubleshooting Guide for Key Reactions
This section provides a problem-and-solution format for specific issues you may encounter during your experiments.
Malonic Ester-type Alkylation
This reaction involves deprotonating the α-carbon and subsequent reaction with an electrophile (e.g., an alkyl halide). The general workflow is deprotonation followed by alkylation, hydrolysis, and finally decarboxylation to yield a substituted carboxylic acid.[4][5][15]
Caption: Workflow for Malonic Ester-type Alkylation.
Problem 1: Low or No Conversion to the Alkylated Product.
-
Possible Cause A: Incomplete Deprotonation. The base may not be strong enough to fully deprotonate the α-carbon. The pKa of the α-proton is significantly lowered by the two carbonyl groups, but a sufficiently strong base is still required.[16]
-
Solution: Ensure the chosen base is appropriate. For malonic esters, an alkoxide like sodium ethoxide (NaOEt) in ethanol is standard.[5] The pKa of the conjugate acid of the base should be higher than the pKa of the α-proton of the substrate.[16] If using NaOEt in EtOH, ensure the solvent is anhydrous, as water will consume the base. For less reactive electrophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF may be required.[16]
-
-
Possible Cause B: Poor Electrophile. The alkyl halide may be too sterically hindered (e.g., tertiary or bulky secondary halides) for the SN2 reaction to proceed efficiently. SN2 reactions are sensitive to steric hindrance.[4]
-
Solution: Use primary or unhindered secondary alkyl halides. Methyl and primary halides are ideal. If a bulky group must be introduced, alternative synthetic strategies may be necessary.
-
-
Possible Cause C: Reaction Temperature is Too Low. While enolate formation is often done at low temperatures, the subsequent alkylation step may require warming to proceed at a reasonable rate.
-
Solution: After forming the enolate (e.g., at 0 °C or room temperature), add the alkyl halide and slowly warm the reaction to room temperature or gently heat to reflux, monitoring by TLC or LC-MS.
-
Problem 2: Significant Amount of Dialkylated or Unwanted Side Products.
-
Possible Cause: Use of a Strong, Hindered Base with a Diester. While our substrate is a monoester, in related malonic ester syntheses, using a very strong base like LDA can sometimes lead to complications if not controlled. A more common issue is transesterification.
-
Solution: The choice of base and solvent is critical. To avoid transesterification, the alkoxide base should match the ester group (e.g., use sodium ethoxide with an ethyl ester).[17] Using NaOEt in ethanol is a classic, self-validating system for this reason.
-
Knoevenagel Condensation
This reaction condenses the active methylene group with an aldehyde or ketone, catalyzed by a weak base, to form a C=C double bond.[8][18] The Doebner modification is particularly relevant here, using pyridine or piperidine as the catalyst, which also promotes decarboxylation of the resulting α,β-unsaturated dicarboxylic acid intermediate.[7][8]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2985-39-9|this compound|BLD Pharm [bldpharm.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Tsuji-Trost Reaction [organic-chemistry.org]
- 15. nbinno.com [nbinno.com]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Knoevenagel Condensation Reaction [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Benzyl-3-ethoxy-3-oxopropanoic acid and its Malonic Acid Peers: A Comparative Analysis
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Malonic acid derivatives are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon bonds. This guide provides an in-depth comparative analysis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid against other key malonic acid derivatives, grounded in experimental data and field-proven insights to inform your research and development endeavors.
The Malonic Ester Synthon: A Foundation of Molecular Construction
Malonic acid and its esters are defined by a central methylene group flanked by two carbonyl functionalities. This unique arrangement renders the α-hydrogens exceptionally acidic (pKa ≈ 13 in diethyl malonate), facilitating easy deprotonation with even mild bases like sodium ethoxide to form a resonance-stabilized enolate.[1][2] This enolate is a potent nucleophile, serving as the linchpin of the classical Malonic Ester Synthesis . This synthetic sequence allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation upon heating, ultimately yielding a substituted carboxylic acid.[3][4] This powerful methodology transforms the simple malonate scaffold into a synthon for the -CH2COOH group, enabling the construction of a vast array of complex carboxylic acids.[3]
Profiling the Subject: this compound
This compound, also known as ethyl benzylmalonate, is a mono-alkylated, mono-ester derivative of malonic acid. Its structure incorporates a benzyl group, which imparts distinct physicochemical properties and reactivity compared to its unsubstituted or simply-alkylated counterparts.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [5] |
| Molecular Weight | 222.24 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Primary Application | Intermediate in organic synthesis | [5] |
Primarily, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and inflammatory conditions.[5] The presence of both a carboxylic acid and an ester group offers orthogonal reactivity, while the benzyl moiety can serve as a key pharmacophore or a handle for further functionalization.
Comparative Analysis: Performance Against Key Alternatives
The choice of a malonic acid derivative is dictated by the synthetic goal. The performance of this compound is best understood when compared with its common alternatives.
| Derivative | Structure | Key Features & Rationale for Use | Typical Applications |
| Diethyl Malonate | CH₂(COOEt)₂ | The foundational starting material. Highly acidic α-hydrogens allow for facile mono- or di-alkylation.[6] Its symmetry simplifies initial reactions. | Synthesis of a wide range of substituted carboxylic acids, barbiturates, and other heterocycles.[1][3] |
| This compound | Bn-CH(COOH)(COOEt) | Pre-functionalized with a benzyl group. The remaining α-hydrogen is less acidic than in diethyl malonate, reducing the risk of unwanted di-alkylation.[2] The benzyl group adds steric bulk and introduces aromaticity. | Intermediate for pharmaceuticals where a benzyl or related aryl group is part of the final structure.[5][7] |
| Dimethyl Malonate | CH₂(COOMe)₂ | Similar reactivity to the diethyl ester but can offer advantages in specific transesterification-sensitive contexts or where the methyl ester is desired in the final product. | General malonic ester synthesis; sometimes preferred for solubility or reactivity reasons. |
| Malonic Acid | CH₂(COOH)₂ | The parent diacid. Directly used in Knoevenagel-Doebner condensations with aldehydes and ketones, often catalyzed by pyridine, which also promotes decarboxylation.[8][9] | Synthesis of α,β-unsaturated carboxylic acids (e.g., cinnamic acids).[8][10] |
| Diethyl Benzylmalonate | Bn-CH(COOEt)₂ | The direct precursor to our title compound (via selective hydrolysis). The remaining α-hydrogen can be removed for a second, different alkylation, leading to disubstituted products.[6] | Synthesis of α-benzyl substituted carboxylic acids and complex macrocycles.[11] |
Causality Behind Reactivity Differences:
The introduction of the first alkyl group (e.g., benzyl) to diethyl malonate slightly reduces the acidity of the remaining α-hydrogen. This is because alkyl groups are weakly electron-donating, which destabilizes the conjugate base (enolate) to a small degree. This effect is beneficial as it helps to prevent undesired di-alkylation when only the mono-alkylated product is the target.[2] However, a major drawback of the general malonic ester synthesis is that producing a mono-alkylated product can be challenging without careful control of equivalents, as a mixture of di-alkylated and starting material can result.[3]
Experimental Data & Protocols: A Practical Guide
Trustworthiness in synthesis relies on robust, repeatable protocols. Below are methodologies for the key transformations discussed.
Protocol 1: Synthesis of Diethyl Benzylmalonate (Precursor)
This protocol details the foundational C-C bond formation via the malonic ester synthesis.
Objective: To synthesize diethyl benzylmalonate by alkylating diethyl malonate with benzyl bromide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Add diethyl malonate (1.0 eq) dropwise to the cooled solution (0 °C). Stir for 30 minutes at room temperature to ensure complete formation of the sodio-malonic ester enolate.[12]
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise to the enolate solution. The reaction is often exothermic. After addition, heat the mixture to reflux for 2-3 hours to drive the Sₙ2 reaction to completion.[1]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation to yield pure diethyl benzylmalonate.
Rationale: The use of sodium ethoxide as the base and ethanol as the solvent prevents transesterification, which could occur if a different alkoxide or alcohol were used.[3] The Sₙ2 reaction with a primary alkyl halide like benzyl bromide is highly efficient.
Caption: Workflow for the synthesis of the target compound.
Protocol 2: Knoevenagel-Doebner Condensation
This protocol demonstrates an alternative use for malonic acid itself, showcasing a different reaction pathway.
Objective: To synthesize cinnamic acid from benzaldehyde and malonic acid.
Materials:
-
Malonic acid
-
Benzaldehyde
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric acid (10% aqueous)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine malonic acid (1.1 eq) and benzaldehyde (1.0 eq) in pyridine, which acts as both the solvent and a base.
-
Add a catalytic amount of piperidine (e.g., 0.05 eq).
-
Condensation & Decarboxylation: Heat the mixture in a water bath at 90-100 °C for 2 hours. The reaction involves a nucleophilic addition followed by dehydration and decarboxylation.[8][9]
-
Workup: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.
-
The product, cinnamic acid, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure cinnamic acid.
Rationale: The Doebner modification uses pyridine as the solvent and catalyst. It facilitates the condensation and, crucially, the subsequent decarboxylation of the intermediate carboxylic acid, providing the α,β-unsaturated product in a one-pot procedure.[9]
Caption: Mechanism of the Knoevenagel-Doebner reaction.
Applications in Drug Discovery and Development
The strategic incorporation of malonic acid derivatives is a recurring theme in medicinal chemistry. The benzyl group is a privileged scaffold in many bioactive molecules due to its ability to engage in π-π stacking and hydrophobic interactions within protein binding pockets.
-
Anti-inflammatory Agents: Diethyl benzylmalonate has been investigated for its potential as an anti-inflammatory agent, suggesting the utility of this structural motif in modulating biological pathways.[7]
-
Anticancer Therapeutics: Malonic acid derivatives have recently been designed as potent inhibitors of CD73, an enzyme that suppresses the immune response in the tumor microenvironment.[13] This highlights their role in developing novel cancer immunotherapies.[13]
-
General Bioactivity: Benzoic acid derivatives, the class to which our decarboxylated products belong, exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[14][15]
Performance Data: CD73 Inhibition
The following data from a recent study illustrates the potency of specifically designed malonic acid derivatives in a therapeutic context.
| Compound ID | Structure | hCD73 Inhibition IC₅₀ (µM) |
| Compound 18 | (Structure not shown) | 0.28 |
| Compound 19 | (Structure not shown) | 0.10 |
| Data sourced from Zhang et al., Bioorg. Med. Chem. Lett., 2024.[13] |
This data underscores how the malonate backbone can be elaborated into highly potent and specific enzyme inhibitors, a critical goal in drug development.
Caption: Synthetic pathways from a common malonate precursor.
Conclusion and Future Outlook
This compound stands as a highly valuable, pre-functionalized building block in the synthetic chemist's toolkit. Its primary advantage lies in providing a direct route to α-benzyl substituted carboxylic acids and esters, bypassing the potential over-alkylation issues associated with starting from diethyl malonate.
-
Compared to Diethyl Malonate: It offers superior control for mono-benzylation products.
-
Compared to Malonic Acid: It is suited for alkylation-decarboxylation sequences rather than direct condensation reactions.
-
Compared to Diethyl Benzylmalonate: Its free carboxylic acid group offers a site for amide coupling or other transformations while the ester remains protected.
The choice between these derivatives is not a matter of universal superiority but of strategic selection based on the target molecule's architecture. As drug discovery moves towards increasingly complex and stereochemically rich targets, the reliable and versatile chemistry of malonic acid derivatives, including specialized reagents like this compound, will continue to be indispensable.
References
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
-
PubChem. (n.d.). (2R)-2-benzyl-3-oxopropanoic acid. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed). [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Malonic Synthesis. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with...[Link]
-
Di, P., et al. (2022). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound [myskinrecipes.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. biosynth.com [biosynth.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Diethyl benzylmalonate CAS#: 607-81-8 [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist’s Comparative Guide to the Purity Validation of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid by HPLC and NMR
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of building blocks and intermediates is not merely a quality metric; it is the foundation of a product's safety, efficacy, and reproducibility. 2-Benzyl-3-ethoxy-3-oxopropanoic acid, a key malonic acid derivative used in the synthesis of complex molecules, is no exception.[1] Its purity directly influences reaction yields, impurity profiles of subsequent steps, and the ultimate quality of the active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, grounding our protocols in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[2][3]
The Analyte: this compound
Before delving into analysis, understanding the analyte and its potential impurities is critical. The structure contains a moderately polar carboxylic acid, an ester, and an aromatic ring, making it well-suited for both reversed-phase HPLC and NMR analysis.
Chemical Structure:
Caption: Structure of this compound.
Anticipated Impurities: The typical synthesis route for such compounds is the malonic ester synthesis.[4][5] This knowledge allows us to anticipate potential process-related impurities, which is crucial for developing a specific and robust analytical method.
-
Dialkylated Product: (Dibenzylmalonic acid ethyl ester): Arises if the mono-alkylated intermediate reacts a second time with the benzyl halide.[4][6] This is often the most common side product.
-
Unreacted Starting Materials: e.g., Diethyl malonate and benzyl bromide.
-
Hydrolysis Products: Benzylmalonic acid, from the saponification of the ethyl ester.
Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For this compound, a reversed-phase method is the logical choice, separating compounds based on their hydrophobicity.
The "Why": Causality in Method Design
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is selected because its nonpolar surface provides effective retention for the moderately polar analyte and allows for separation from more polar (e.g., hydrolyzed impurities) and less polar (e.g., dialkylated impurities) species.
-
Mobile Phase: A mixture of water (polar) and acetonitrile (nonpolar) is used. Acetonitrile is chosen over methanol for its lower viscosity and UV transparency. A small amount of acid (e.g., 0.1% formic acid) is added to suppress the ionization of the carboxylic acid group on the analyte, leading to sharper, more symmetrical peaks and reproducible retention times.
-
Detection: The benzyl group contains a chromophore that absorbs UV light, making a UV detector an ideal choice. A wavelength of 254 nm is commonly effective for aromatic compounds.[7]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid suppresses ionization for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 30% B to 95% B over 20 min | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time stability. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance. |
-
Data Analysis (Area Percent Method):
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
Purity % = (AreaAnalyte / ΣAreaAll Peaks) x 100
-
Trustworthiness: A Self-Validating System
This protocol must be validated according to ICH Q2(R1) guidelines to be considered trustworthy.[3][8] This involves demonstrating:
-
Specificity: The ability to resolve the main peak from all potential impurities. This can be confirmed by spiking the sample with known impurities or by using a photodiode array (PDA) detector to check for peak purity.
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration over a defined range.
-
Accuracy & Precision: Ensuring the results are close to the true value and are reproducible across multiple measurements.
Purity by Quantitative NMR (qNMR)
While HPLC provides excellent separation, qNMR offers a distinct, powerful advantage: it is a primary analytical method. The signal integral is directly proportional to the number of protons, allowing for purity determination against a certified internal standard without needing a reference standard of the analyte itself.[9] This makes qNMR an invaluable orthogonal technique.
The "Why": Causality in Method Design
-
Internal Standard Selection: This is the most critical choice in qNMR.[10] The standard must:
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are good starting points. The choice depends on the solubility of both the analyte and the chosen internal standard.[9]
-
Acquisition Parameters: To ensure accurate integration, the longitudinal relaxation time (T₁) of all integrated protons (analyte and standard) must be considered. A long relaxation delay (typically 5 times the longest T₁) is essential to allow for complete magnetization recovery between scans.[13]
Workflow for qNMR Purity Assessment
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Experimental Protocol: qNMR Purity Determination
-
Standard & Sample Preparation:
-
Use a microbalance for high accuracy (±0.01 mg).[14]
-
Accurately weigh ~15 mg of the this compound sample directly into an NMR tube. Record the mass (ma).
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, Puritystd ≥ 99.5%) into the same NMR tube. Record the mass (mstd).
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D Proton (zg30 or similar).
-
Key Parameters:
-
Relaxation Delay (d1): 30 seconds (ensure 5x T₁).
-
Number of Scans (ns): 8 to 16 (for good signal-to-noise).
-
Dummy Scans (ds): 4.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, and carefully phase and baseline correct the spectrum.
-
Select a well-resolved signal for the analyte (e.g., the methine proton, CH) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid).
-
Integrate both signals accurately. Let the integrals be Ia and Istd.
-
Calculate the purity using the following equation:[9]
Puritya (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Puritystd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
a: Analyte
-
std: Internal Standard
-
-
Comparative Analysis: HPLC vs. qNMR
Neither technique is universally superior; they are complementary, and their strengths are suited to different aspects of purity analysis.
| Feature | HPLC (Reversed-Phase UV) | qNMR (¹H with Internal Standard) |
| Principle | Separation based on polarity; quantification by UV response factor. | Quantification based on the direct proportionality of signal integral to the number of nuclei. |
| Quantification | Relative. Purity is based on area percent. Assumes all impurities have the same response factor as the analyte, which can be a source of error. | Absolute. Provides a direct measure of mass purity against a certified standard. Not dependent on response factors. |
| Impurity Detection | High Sensitivity. Excellent for detecting and quantifying trace-level impurities (e.g., <0.1%). | Lower Sensitivity. Generally less sensitive for trace impurities. Impurities below ~0.5% may be difficult to quantify accurately. |
| Structural Info | None. Provides no structural information about unknown impurity peaks. | High. Provides definitive structural information, aiding in the identification of unknown impurities directly from the spectrum. |
| Throughput | Moderate. Typical run times are 20-30 minutes per sample. | High. Acquisition can be <10 minutes per sample after initial setup. |
| Method Dev. | Can be time-consuming, requiring optimization of column, mobile phase, and gradient. | Relatively straightforward once a suitable standard and solvent are identified. |
Conclusion: A Synergistic and Authoritative Approach
For a comprehensive and authoritative validation of this compound purity, a dual-pronged approach is recommended.
-
Use HPLC for Impurity Profiling: Employ a validated, gradient HPLC method to detect, resolve, and quantify all detectable impurities, especially those at trace levels (<0.1%). This is essential for meeting regulatory requirements for impurity control.
-
Use qNMR for Absolute Purity Assay: Use qNMR with a certified internal standard to determine the absolute mass purity of the material. This value serves as an orthogonal confirmation of the primary component's content and is not subject to the assumptions of the HPLC area percent method.
By combining the high sensitivity and resolving power of HPLC with the absolute quantitative accuracy and structural insight of qNMR, researchers and drug development professionals can establish a robust, trustworthy, and scientifically sound purity profile for this compound, ensuring the quality and integrity of their downstream processes and final products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. ScienceDirect. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Let's try doing quantitative NMR. JEOL Ltd. [Link]
-
This compound. MySkinRecipes. [Link]
-
This compound. Lead Sciences. [Link]
-
Malonic ester synthesis. Wikipedia. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
A Researcher's Guide to Differentiating Carboxylic Acid and Diester Isomers: A Spectroscopic Comparison
This guide provides an in-depth spectroscopic comparison of two constitutional isomers with the formula C₁₂H₁₄O₄: 2-Benzyl-3-ethoxy-3-oxopropanoic acid (Isomer A) and Benzyl ethyl malonate (Isomer B) . While they share the same mass, their divergent functional groups—a carboxylic acid and an ethyl ester for Isomer A versus two distinct ester linkages for Isomer B—give rise to unique spectral fingerprints. Here, we will dissect these differences using the foundational techniques of NMR, FT-IR, and Mass Spectrometry, providing both the theoretical basis for our predictions and the practical protocols for their validation.
Molecular Structures and Isomeric Relationship
Isomers A and B are constitutional isomers. Isomer A is a mono-substituted malonic acid, featuring a single chiral center, a carboxylic acid, and an ethyl ester. Isomer B is a malonic acid diester, with both benzyl and ethyl ester groups. This fundamental difference in connectivity is the primary driver of their distinct spectroscopic behavior.
Figure 1. Comparison of Isomer A and Isomer B.
¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It exploits the magnetic properties of atomic nuclei to provide information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: A Tale of Two Spin Systems
The proton NMR spectra of Isomers A and B are strikingly different, primarily due to the unique proton environments around the malonic core.
-
Isomer A (Carboxylic Acid): The spectrum is characterized by a complex AX₂ spin system. The benzylic protons (-CH₂-Ph) appear as a doublet, coupled to the adjacent methine proton (-CH-). This methine proton, in turn, appears as a triplet, split by the two benzylic protons. The most definitive signal is the highly deshielded, broad singlet for the carboxylic acid proton (-COOH), typically appearing well downfield (>10 ppm).
-
Isomer B (Diester): The spectrum is simpler. The benzylic protons (-O-CH₂-Ph) are significantly shifted downfield compared to Isomer A because they are attached to an electron-withdrawing oxygen atom. Crucially, they appear as a singlet because there are no adjacent protons. Similarly, the central malonic protons (-CH₂-) also present as a singlet. The absence of the AX₂ coupling pattern and the far-downfield -COOH signal are unambiguous indicators for Isomer B.[1][2][3]
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the functional group differences.
-
Isomer A: Will exhibit two distinct carbonyl signals: one for the carboxylic acid carbon (~170-180 ppm) and one for the ethyl ester carbon (~165-175 ppm).[4] The benzylic carbon (-CH₂-Ph) will appear in the aliphatic region (~30-40 ppm).
-
Isomer B: Will show two ester carbonyl signals, which may be resolved or overlap in the ~165-175 ppm range. The most telling difference is the chemical shift of the benzylic carbon (-O-CH₂-Ph), which is shifted significantly downfield (~60-70 ppm) due to the direct attachment to oxygen.[1]
Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Isomer A: this compound | Isomer B: Benzyl ethyl malonate | Key Differentiator |
|---|---|---|---|
| ¹H NMR | |||
| -COOH | >10 (broad s, 1H) | Absent | Presence/absence of carboxylic acid proton. |
| Phenyl-H | ~7.2-7.4 (m, 5H) | ~7.2-7.4 (m, 5H) | - |
| Benzyl -CH₂- | ~3.2 (d, 2H) | ~5.2 (s, 2H) | Coupling pattern (d vs. s) and chemical shift (O-deshielding). |
| Malonyl -CH-/-CH₂- | ~3.8 (t, 1H) | ~3.4 (s, 2H) | Coupling pattern (t vs. s) and number of protons. |
| -O-CH₂-CH₃ | ~4.2 (q, 2H) | ~4.2 (q, 2H) | - |
| -O-CH₂-CH₃ | ~1.2 (t, 3H) | ~1.2 (t, 3H) | - |
| ¹³C NMR | |||
| Carbonyl (C=O) | ~175 (COOH), ~170 (COOEt) | ~168, ~167 (two COO-) | Presence of a carboxylic acid carbon vs. two ester carbons. |
| Benzyl -CH₂- | ~35 | ~67 | Significant downfield shift in Isomer B due to -O-CH₂ linkage. |
| Malonyl -CH-/-CH₂- | ~55 | ~41 | Different chemical environments. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is exceptionally useful for identifying the presence or absence of specific functional groups.
The key to differentiating Isomers A and B lies in the hydroxyl (-OH) and carbonyl (C=O) stretching regions of the spectrum.
-
Isomer A: The spectrum will be dominated by a very broad absorption band from approximately 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[5][6] This broad feature often partially obscures the C-H stretching bands. Furthermore, two distinct C=O stretching peaks are expected: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹).[7][8][9]
-
Isomer B: The most notable feature is the complete absence of the broad O-H stretch. The carbonyl region will show a strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the two ester groups.[7][8][9] This single, intense peak, coupled with the clean C-H stretching region (~2850-3100 cm⁻¹), provides a clear and rapid method for identification.
Figure 2. Key differentiating regions in the FT-IR spectra.
Mass Spectrometry (MS): Decoding Fragmentation Patterns
Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. While both isomers have the same molecular weight and will thus show the same molecular ion peak (m/z = 222.24), their fragmentation patterns under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) will differ significantly, providing structural confirmation.[10][11][12][13][14]
-
Isomer A: The presence of the carboxylic acid and the specific C-C bond arrangement allows for characteristic fragmentation pathways. We anticipate observing fragments corresponding to:
-
Isomer B: The fragmentation will be dictated by the two ester linkages. Key fragments would include:
-
Loss of the ethoxy radical (-•OEt): [M-45]⁺
-
Formation of an acylium ion by loss of the ethoxy group: [M-45]⁺
-
Loss of the benzyloxy radical (-•OCH₂Ph): [M-107]⁺
-
A very prominent peak at m/z = 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), formed from the rearrangement of the benzyl group.[18][19][20] This is a classic fragmentation pattern for benzyl esters and serves as a powerful diagnostic peak for Isomer B.[18][19][20]
-
Table 2. Predicted Key Mass Spectrometry Fragments (m/z)
| Fragment | Isomer A | Isomer B | Significance |
|---|---|---|---|
| [M]⁺ | 222 | 222 | Molecular Ion |
| [M-45]⁺ | Plausible (Loss of -COOH or -OEt) | Plausible (Loss of -OEt) | Ambiguous |
| [M-73]⁺ | Plausible (Loss of -COOEt) | Plausible (Loss of -COOEt) | Ambiguous |
| [M-107]⁺ | Unlikely | Plausible (Loss of -OCH₂Ph) | Differentiates |
| 91 | Plausible (Benzyl cation) | Highly Abundant (Tropylium ion) | Key Differentiator |
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols must be followed. The following are generalized procedures; specific instrument parameters should be optimized for the highest quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[21] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.[22][23][24]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[21][23]
-
Acquisition: Acquire a standard ¹H spectrum (e.g., 16-32 scans). Following this, acquire a proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Background Spectrum: Ensure the sample stage (e.g., ATR crystal) is clean. Collect a background spectrum of the empty stage to subtract atmospheric and instrument signals.[25][26]
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[27][28] If using a solid, apply pressure to ensure good contact.
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 3. Standard workflow for ATR-FTIR analysis.
Protocol 3: Mass Spectrometry (ESI-MS) Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Tuning: Optimize key ESI-MS parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the molecular ion.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). If fragmentation data is desired, perform MS/MS analysis by selecting the molecular ion (m/z 222) as the precursor and applying collision-induced dissociation (CID).
Conclusion
The differentiation of constitutional isomers like this compound and Benzyl ethyl malonate is straightforward and unambiguous when leveraging a multi-technique spectroscopic approach.
-
NMR provides the definitive structural map, with the presence of a -COOH proton and a coupled AX₂ system in Isomer A contrasting sharply with the two singlets for the benzylic and malonic protons in Isomer B.
-
FT-IR offers a rapid and conclusive test, where the presence of the broad carboxylic acid O-H stretch immediately identifies Isomer A.
-
Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through distinct fragmentation pathways, most notably the abundant tropylium ion (m/z 91) characteristic of Isomer B.
By understanding the principles behind each technique and applying rigorous experimental protocols, researchers can confidently distinguish between these isomers, ensuring the integrity and success of their scientific endeavors.
References
-
V. K. K. Ho, "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications," Clinical Biochemist Reviews, 2003.
-
Health, Safety and Environment Office, "E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy," Standard Operating Procedure.
-
Scribd, "IR Spectra: Acids, Alcohols, Esters," Scribd.
-
Chemistry LibreTexts, "Spectroscopy of Carboxylic Acid Derivatives," Chemistry LibreTexts, 2021.
-
University of Notre Dame, "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS," University of Notre Dame, 2023.
-
M. Wilm, "Principles of electrospray ionization," Molecular & Cellular Proteomics, 2011.
-
JoVE, "Spectroscopy of Carboxylic Acid Derivatives," Journal of Visualized Experiments, 2023.
-
Creative Proteomics, "Electrospray Ionization," Creative Proteomics.
-
JoVE, "NMR and Mass Spectroscopy of Carboxylic Acids," Journal of Visualized Experiments, 2025.
-
Wikipedia, "Electrospray ionization," Wikipedia, 2023.
-
A. C. K. Chung, "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications," ResearchGate, 2025.
-
YouTube, "PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE," YouTube, 2020.
-
Agilent Technologies, "Fourier Transform Infrared Spectroscopy (FTIR) Overview," Agilent Technologies.
-
PerkinElmer, "Introduction to Fourier Transform Infrared Spectrometry," PerkinElmer.
-
Georgia Gwinnett College, "Standard Operating Procedure H-NMR," Georgia Gwinnett College.
-
University of Arizona, "Mass Spectrometry: Fragmentation," University of Arizona.
-
Michigan State University, "IR Spectra of a Carboxylic Acid, Alcohol, and Ester," Michigan State University.
-
PubChem, "Benzyl ethyl malonate," National Center for Biotechnology Information.
-
University of Calgary, "IR: carboxylic acids," University of Calgary.
-
Wikipedia, "Fragmentation (mass spectrometry)," Wikipedia.
-
University of Wyoming, "NMR Basic Operation - Bruker NMR Spectrometer," University of Wyoming.
-
Chemistry LibreTexts, "How an FTIR Spectrometer Operates," Chemistry LibreTexts, 2023.
-
Echemi, "IR Spectra for Carboxylic Acid | Detailed Guide," Echemi, 2024.
-
S. H. M. D. L. C. et al., "¹³C ; DEPT135 ; HSQC) and HRMS spectra," HAL open science.
-
Innovatech Labs, "How Does FTIR Analysis Work?," Innovatech Labs, 2022.
-
S. Weigel et al., "Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination," Standard Operating Procedure.
-
Organic Spectroscopy International, "Diethyl benzylmalonate, IR, NMR, Mass," Organic Spectroscopy International, 2014.
-
Bruker, "Guide to FT-IR Spectroscopy," Bruker.
-
ChemicalBook, "Diethyl benzylmalonate(607-81-8) 1H NMR spectrum," ChemicalBook.
-
SpectraBase, "Benzyl ethyl malonate - Optional[Vapor Phase IR] - Spectrum," SpectraBase.
-
PubChem, "Diethyl (phenylmethylene)malonate," National Center for Biotechnology Information.
-
ChemicalBook, "DIETHYL BENZYLIDENEMALONATE(5292-53-5) 13C NMR spectrum," ChemicalBook.
-
ChemicalBook, "Diethyl benzylmalonate(607-81-8) 13C NMR spectrum," ChemicalBook.
-
BLD Pharm, "this compound," BLD Pharm.
-
ChemicalBook, "Diethyl benzylmalonate(607-81-8)IR1," ChemicalBook.
-
ChemicalBook, "BENZOYLMALONIC ACID DIETHYL ESTER(1087-97-4) 1H NMR spectrum," ChemicalBook.
-
ACS Publications, "Mass Spectra of Aromatic Esters," Analytical Chemistry.
-
ChemicalBook, "BENZYL METHYL MALONATE(52267-39-7) 1H NMR spectrum," ChemicalBook.
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023.
-
MySkinRecipes, "this compound," MySkinRecipes.
-
Scribd, "Mass Spectrometry: Fragmentation Patterns," Scribd.
-
Reddit, "Fragmentation of benzyl acetate," r/massspectrometry, 2025.
-
Lead Sciences, "this compound," Lead Sciences.
-
Chemdiv, "Compound this compound," Chemdiv.
-
SUST Repository, "Fig.2.9.IR spectra of diethyl benzoyl malonate (IV)," SUST Repository.
-
SpectraBase, "2-Benzyl-3-oxopropanoic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum," SpectraBase.
Sources
- 1. Benzyl ethyl malonate | C12H14O4 | CID 562228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl benzylmalonate(607-81-8) 1H NMR spectrum [chemicalbook.com]
- 3. BENZYL METHYL MALONATE(52267-39-7) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. scribd.com [scribd.com]
- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: Diethyl benzylmalonate, IR, NMR, Mass [orgspectroscopyint.blogspot.com]
- 20. reddit.com [reddit.com]
- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 22. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 23. commons.ggc.edu [commons.ggc.edu]
- 24. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 27. agilent.com [agilent.com]
- 28. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
A Senior Application Scientist's Guide to the Biological Activity of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid Derivatives: A Comparative Framework
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
2-Benzyl-3-ethoxy-3-oxopropanoic acid, a substituted malonic acid monoester, serves as a versatile scaffold in synthetic organic chemistry. While its primary role has been documented as a pharmaceutical and agrochemical intermediate, the inherent biological activities of its derivatives remain an underexplored frontier.[1][2] This guide provides a comprehensive framework for the synthesis, evaluation, and comparative analysis of novel this compound derivatives. We will detail robust protocols for assessing their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, drawing parallels from structurally related compounds to inform experimental design and establish a basis for structure-activity relationship (SAR) studies.
Introduction: The Rationale for Derivatization
The core structure of this compound presents multiple sites for chemical modification, making it an attractive starting point for generating a library of diverse compounds. The benzyl group, the carboxylic acid, and the ethyl ester can all be modified to modulate physicochemical properties such as lipophilicity, steric hindrance, and electronic distribution. These modifications are critical for influencing a molecule's interaction with biological targets.
For instance, studies on related benzylidene derivatives have shown that substitutions on the phenyl ring, such as nitro groups, can confer potent antibacterial activity against resistant pathogens like MRSA.[3] Similarly, the broader class of propanoic acid derivatives has yielded compounds with significant enzyme inhibitory activity, targeting crucial cellular pathways.[4][5][6] This guide, therefore, proposes a logical pathway from synthesis to a multi-faceted biological evaluation to unlock the therapeutic potential of this compound class.
Synthetic Strategy: Generating a Focused Library
The generation of a diverse library of derivatives is the foundational step in our comparative analysis. The parent compound, this compound, can be synthesized through standard malonic ester synthesis protocols. Our derivatization strategy will focus on two primary modifications: substitution on the benzyl ring and amidation of the carboxylic acid.
General Synthesis Workflow
The proposed workflow begins with the alkylation of diethyl malonate with a substituted benzyl halide, followed by selective hydrolysis of one ester group to yield the desired substituted parent acid. Subsequent amidation of the carboxylic acid moiety with a variety of amines will generate the final library of derivatives.
Caption: Proposed synthetic workflow for derivatives.
Comparative Biological Evaluation: A Multi-Pronged Approach
To build a comprehensive profile of the synthesized derivatives, we will employ a battery of standardized in vitro assays. This parallel screening is crucial for identifying lead compounds and understanding the SAR.
Antimicrobial Activity Assessment
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties.[3]
-
Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation and Incubation: Add the standardized inoculum to each well. Include positive (microorganism, no compound) and negative (broth only) controls. Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Data Presentation:
| Derivative ID | R1-Group (Benzyl) | R2-Group (Amide) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | H | OH | >128 | >128 | >128 |
| DA-01 | 4-Cl | -NH-CH₂-Ph | 32 | 64 | >128 |
| DA-02 | 4-NO₂ | -NH-CH₂-Ph | 8 | 16 | 64 |
| DA-03 | 4-OCH₃ | -NH-CH₂-Ph | 64 | >128 | >128 |
| DA-04 | 4-NO₂ | -NH-Cyclohexyl | 16 | 32 | 128 |
Table 1: Hypothetical antimicrobial screening data for a subset of synthesized derivatives.
Anticancer Activity Evaluation
The evaluation of cytotoxic effects against various cancer cell lines is a cornerstone of modern drug discovery.[7]
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol with HCl). Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation:
| Derivative ID | R1-Group (Benzyl) | R2-Group (Amide) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | H | OH | >100 | >100 | >100 |
| DA-01 | 4-Cl | -NH-CH₂-Ph | 45.2 | 68.1 | 55.9 |
| DA-02 | 4-NO₂ | -NH-CH₂-Ph | 12.5 | 21.7 | 18.3 |
| DA-03 | 4-OCH₃ | -NH-CH₂-Ph | 89.3 | >100 | >100 |
| DA-04 | 4-NO₂ | -NH-Cyclohexyl | 25.8 | 40.2 | 33.1 |
Table 2: Hypothetical anticancer screening data (IC50 values) for synthesized derivatives.
Enzyme Inhibition Assays
The structural motif of our target compounds suggests potential interactions with various enzymes. For instance, related propanoic acids have been shown to inhibit enzymes like glucosamine-6-phosphate synthase or acetyl-CoA carboxylase.[4][6] A targeted screen against a panel of relevant enzymes is therefore warranted.
-
Reagent Preparation: Prepare buffer, substrate, and enzyme solutions at optimal concentrations.
-
Assay Setup: In a 96-well plate, add buffer, the test compound (derivative), and the enzyme solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the change in absorbance over time using a plate reader at a wavelength specific to the product or a coupled indicator.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot % inhibition versus inhibitor concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data and literature on analogous series, we can postulate several SAR trends:
-
Influence of Benzyl Ring Substitution: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the para-position of the benzyl ring appear to enhance both antimicrobial and anticancer activity (compare DA-02 and DA-01 to DA-03 ).[3] This suggests that modulating the electronic properties of the aromatic ring is a key factor in biological activity.
-
Role of the Amide Moiety: The nature of the R2 group in the amide linkage is critical. Aromatic substituents (e.g., -NH-CH₂-Ph in DA-02 ) seem to confer greater potency than aliphatic ones (e.g., -NH-Cyclohexyl in DA-04 ), possibly due to additional hydrophobic or π-stacking interactions with the biological target.
-
Lipophilicity and Activity: A balance of hydrophilicity and lipophilicity is likely crucial for cell permeability and target engagement. Highly lipophilic or hydrophilic derivatives may exhibit poor activity due to bioavailability issues.
Conclusion and Future Directions
This guide presents a systematic and scientifically rigorous framework for exploring the biological potential of this compound derivatives. By combining targeted synthesis with a multi-assay screening platform, researchers can efficiently identify lead compounds for further development. The proposed protocols are robust, well-documented, and designed to generate high-quality, comparable data essential for establishing definitive structure-activity relationships. Future work should focus on mechanism-of-action studies for the most potent compounds and in vivo evaluation in relevant disease models.
References
-
MySkinRecipes. This compound. [Link]
- Zhang, L., et al. (2013). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. [Link]
-
Kumar, A., et al. (2021). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Scientific Reports. [Link]
-
Lead Sciences. This compound. [Link]
-
Andruszkiewicz, R., et al. (2000). N3-oxoacyl derivatives of L-2,3-diaminopropanoic acid and their peptides; novel inhibitors of glucosamine-6-phosphate synthase. Journal of Enzyme Inhibition. [Link]
-
Farag, N. A., et al. (2018). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Pharmaceutical Sciences. [Link]
-
Milewski, S., et al. (1985). Synthetic Derivatives of N3-fumaroyl-L-2,3-diaminopropanoic Acid Inactivate Glucosamine Synthetase From Candida Albicans. Biochimica et Biophysica Acta. [Link]
-
PubChem. (2R)-2-benzyl-3-oxopropanoic acid. [Link]
- Al-Sultani, A. A. K. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Iraqi Journal of Bioscience and Biomedical.
-
Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
ResearchGate. Biologically active diethyl benzylphosphonate derivatives. [Link]
-
MySkinRecipes. This compound. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
-
Journal of Chemistry and Technologies. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. [Link]
-
ResearchGate. Structure Activity Relationship. [Link]
-
Kariya, T., et al. (1987). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. Biochemical Pharmacology. [Link]
-
PubMed Central. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]
-
PubMed. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. [Link]
-
MDPI. Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. [Link]
-
PubMed. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. [Link]
Sources
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N3-oxoacyl derivatives of L-2,3-diaminopropanoic acid and their peptides; novel inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic derivatives of N3-fumaroyl-L-2,3-diaminopropanoic acid inactivate glucosamine synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Benzyl-3-ethoxy-3-oxopropanoic Acid in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the construction of carbon-carbon bonds with precision and efficiency is paramount. The malonic ester synthesis is a foundational strategy for the preparation of carboxylic acids, and the choice of starting material can significantly influence the reaction pathway, yield, and purification requirements. This guide provides an in-depth comparison of two key precursors for the synthesis of substituted propanoic acids: 2-Benzyl-3-ethoxy-3-oxopropanoic acid (a monoester of benzylmalonic acid) and its close relative, diethyl benzylmalonate (a diester).
This document will delve into the mechanistic nuances, practical advantages, and potential applications of this compound, offering experimental insights and a comparative analysis to guide your synthetic strategy.
The Synthetic Landscape: Monoesters vs. Diesters in Malonic Synthesis
The classical malonic ester synthesis traditionally employs a dialkyl malonate. The reaction hinges on the acidity of the α-hydrogen, allowing for deprotonation and subsequent alkylation. However, the use of a monoester, such as this compound, introduces a strategic divergence from this well-trodden path.
The core distinction lies in the number of acidic protons and the subsequent steps required to arrive at the final product. Diethyl benzylmalonate possesses two acidic protons, offering the potential for dialkylation, which can be a drawback if mono-alkylation is the desired outcome.[1] In contrast, this compound has a single acidic proton, inherently limiting the reaction to mono-alkylation and simplifying product profiles.
Comparative Analysis: A Tale of Two Precursors
To illustrate the practical implications of choosing between a monoester and a diester, let's consider the synthesis of a generic 2-benzyl-3-arylpropanoic acid.
| Feature | This compound | Diethyl Benzylmalonate |
| Starting Material | Monoester of benzylmalonic acid | Diester of benzylmalonic acid |
| Alkylation Step | Single deprotonation and alkylation | Potential for mono- and di-alkylation |
| Hydrolysis & Decarboxylation | Milder conditions often suffice (e.g., Krapcho) | Typically requires harsher saponification |
| Byproducts | Fewer potential byproducts | Risk of dialkylated and unreacted material |
| Control over Substitution | Inherent mono-alkylation | Requires careful control of stoichiometry |
| Potential Applications | Agrochemicals, specialized pharmaceuticals | General carboxylic acid synthesis, pharmaceuticals |
Mechanistic Deep Dive: The Monoester Advantage
The synthetic utility of this compound shines in its streamlined reaction pathway. The presence of a single ester group and a single carboxylic acid group allows for a more controlled and often more efficient synthesis of mono-substituted acids.
The Direct Decarboxylation Route
A significant advantage of using a malonic acid monoester is the potential for direct decarboxylation without the need for a separate hydrolysis step. The Krapcho decarboxylation, for instance, offers a milder alternative to the harsh basic or acidic conditions typically required for the saponification of diesters.[2][3][4] This reaction is particularly useful for substrates that are sensitive to strong acids or bases.[3]
Caption: Krapcho decarboxylation of the monoester.
Comparison with the Classical Malonic Ester Synthesis
The traditional route starting with diethyl benzylmalonate involves two key transformations after alkylation: hydrolysis of both ester groups followed by decarboxylation of the resulting dicarboxylic acid.[5][6] This multi-step process can be less efficient and generate more waste compared to the more direct route offered by the monoester.
Caption: Classical malonic ester synthesis workflow.
Application Spotlight: Agrochemical Synthesis
While direct peer-reviewed applications of this compound are not extensively documented, a notable application for a closely related class of compounds, monomethyl 3-halobenzylmalonates, is found in the synthesis of indanonecarboxylic acid esters. These esters are valuable intermediates in the production of insecticides.[7] This highlights the potential of benzylmalonic acid monoesters in the agrochemical industry, where precise molecular architectures are crucial for biological activity.
The synthesis of these indanone derivatives showcases the utility of starting with a monoester to control the cyclization and subsequent transformations, avoiding the complexities of handling a diester.[7]
Experimental Protocols
Synthesis of this compound (Hypothetical)
A plausible route to the title compound would be the partial hydrolysis of diethyl benzylmalonate.
Protocol:
-
To a solution of diethyl benzylmalonate (1 equivalent) in ethanol, add a solution of potassium hydroxide (1 equivalent) in water dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 12 hours, monitoring by TLC.
-
Acidify the reaction mixture with cold 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Comparative Synthesis of 2-benzyl-3-phenylpropanoic acid
Method A: From this compound
-
To a solution of this compound (1 eq.) in a suitable solvent (e.g., THF), add a base such as sodium hydride (1.1 eq.) at 0°C.
-
After gas evolution ceases, add benzyl bromide (1.1 eq.) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting ester can be directly decarboxylated using Krapcho conditions (LiCl in DMSO at elevated temperature) to yield the final product.
Method B: From Diethyl Benzylmalonate
-
Follow the same alkylation procedure as in Method A, using diethyl benzylmalonate as the starting material.
-
After workup, the resulting dialkylated diester must be hydrolyzed. Add a solution of NaOH (2.5 eq.) in water/ethanol and reflux for 4 hours.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Extract the product with ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate to obtain the dicarboxylic acid.
-
Heat the dicarboxylic acid to its melting point until gas evolution ceases to effect decarboxylation.
Conclusion and Future Outlook
This compound represents a strategic and often more efficient alternative to its diester counterpart in the synthesis of mono-substituted propanoic acids. Its inherent design for mono-alkylation and its compatibility with milder decarboxylation methods can lead to cleaner reactions, higher yields, and simplified purification protocols.
While the peer-reviewed literature specifically detailing its applications is still emerging, the demonstrated utility of related malonic acid monoesters in agrochemical and pharmaceutical intermediate synthesis points to a promising future for this class of reagents. Researchers and process chemists are encouraged to consider the "monoester advantage" when designing synthetic routes that require precise control and efficiency. The continued development of selective mono-hydrolysis techniques for diesters will likely increase the accessibility and application of these valuable synthetic building blocks.
References
- Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC - NIH.
- US7208621B2 - Malonic acid monomethyl derivatives and production process thereof - Google P
- Krapcho decarboxyl
- The kinetics of the decarboxyl
- Krapcho Decarboxylation | Chem-St
- Decarboxyl
- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2022-05-20).
- Krapcho Decarboxyl
- Ch21: Malonic esters - University of Calgary.
- Malonic Ester Synthesis - Organic Chemistry Portal.
- Chemistry:Krapcho decarboxyl
- 122 UDC 547-326 SYNTHESIS OF MALONIC ACID ESTERS Fatmakhanym Kh. Aliyeva, Kamala O. Israfilova, Narmina A. Javadova, Saida F. A.
- (PDF)
- Decarboxylation of malonic esters - Chemistry Stack Exchange. (2024-12-20).
- Decarboxylation - Master Organic Chemistry. (2022-05-20).
- Malonic Ester Synthesis: Harnessing Diethyl Benzylmalonate for Carbon Framework Construction - NINGBO INNO PHARMCHEM CO.,LTD.
- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f
- Malonic Ester Synthesis: Steps, Mechanism, and Examples - P
- Malonic ester synthesis - Wikipedia.
- (PDF)
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US7208621B2 - Malonic acid monomethyl derivatives and production process thereof - Google Patents [patents.google.com]
Unambiguous Structural Confirmation of 2-Benzyl-3-ethoxy-3-oxopropanoic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of pharmaceutical development and fine chemical synthesis, the precise molecular structure of a compound is not merely a descriptive detail but the very foundation of its function and activity. For a molecule such as 2-Benzyl-3-ethoxy-3-oxopropanoic acid, an intermediate with significant potential in the synthesis of bioactive compounds, absolute structural confirmation is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against orthogonal spectroscopic techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers in the field.
The Imperative of Structural Certainty
This compound, a derivative of malonic acid, possesses multiple structural features—a carboxylic acid, an ester, and a chiral center—that necessitate a robust analytical approach for unambiguous characterization. While techniques like NMR and mass spectrometry provide crucial connectivity and compositional data, only X-ray crystallography can deliver a direct, three-dimensional visualization of the atomic arrangement, bond lengths, and angles in the solid state. This is the gold standard for confirming stereochemistry and understanding intermolecular interactions that can influence bulk properties and biological activity.
A Multi-Faceted Approach to Structural Elucidation
A comprehensive strategy for structural confirmation involves a synergistic application of various analytical techniques. While X-ray crystallography provides the ultimate answer, spectroscopic methods offer complementary and often more readily accessible data.
Figure 1: A comprehensive workflow for the structural elucidation of this compound, integrating spectroscopic and crystallographic methods for unambiguous confirmation.
Comparative Analysis of Key Techniques
The choice of analytical technique is often guided by the specific question being asked. For this compound, a comparative analysis reveals the strengths and limitations of each method.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.[2][3] | Unambiguous and definitive structural determination.[2] | Requires a high-quality single crystal, which can be challenging to grow.[4] Provides solid-state structure, which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of ¹H and ¹³C nuclei, connectivity through bonds (COSY, HSQC, HMBC).[5][6] | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Indirect structural information; determination of stereochemistry can be challenging without reference compounds or complex experiments. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.[7][8] | High sensitivity, provides exact molecular formula. | Provides no information on stereochemistry or connectivity of isomers. Fragmentation can sometimes be complex to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-O).[9][10][11] | Fast, non-destructive, and excellent for identifying key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
In-Depth Experimental Protocols
I. Definitive Structure Determination by Single-Crystal X-ray Crystallography
This protocol outlines the necessary steps to confirm the structure of this compound using X-ray crystallography, assuming a suitable crystal can be obtained.
A. Single Crystal Growth: The Critical First Step
The success of X-ray crystallography is entirely dependent on the quality of the single crystal.[4] For a polar molecule like this compound, a systematic approach to crystallization is crucial.
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Vapor Diffusion (Hanging or Sitting Drop): In a sealed container, place a small drop of a concentrated solution of the compound on a platform (sitting drop) or a coverslip inverted over a reservoir (hanging drop). The reservoir contains a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility, promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C. The gradual decrease in temperature reduces solubility and can induce crystal growth.
Sources
- 1. This compound [myskinrecipes.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Strategic Utility of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid in Antibacterial Drug Discovery: A Comparative Guide
In the relentless pursuit of novel antibacterial agents to combat the rising tide of drug-resistant pathogens, the strategic selection of foundational chemical scaffolds is paramount. 2-Benzyl-3-ethoxy-3-oxopropanoic acid, and its widely used synthetic equivalent diethyl benzylmalonate, represent a class of versatile building blocks in medicinal chemistry.[1][2] Their utility stems from the reactive methylene group flanked by two ester functionalities, providing a facile entry point for molecular elaboration. This guide delves into the application of this scaffold in antibacterial drug discovery, presenting a case study based on structurally related analogs and comparing this approach to established alternative strategies targeting the promising bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).
Introduction to this compound: A Versatile Synthetic Platform
This compound is an organic compound that serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[3] Its structure is primed for the classic malonic ester synthesis, a powerful carbon-carbon bond-forming reaction that allows for the introduction of various substituents. This adaptability makes it an attractive starting point for the generation of diverse chemical libraries in the early phases of drug discovery.
Case Study: Diethyl Benzylphosphonate Analogs as Antimicrobial Agents
While direct case studies commencing with this compound and culminating in a clinical candidate targeting a specific bacterial enzyme are not extensively documented in publicly accessible literature, a compelling parallel can be drawn from the study of diethyl benzylphosphonate derivatives. These organophosphonate compounds share the core benzyl group and a reactive center analogous to the malonate moiety, and have been investigated for their antimicrobial properties.[1]
A study exploring the structure-activity relationship (SAR) of a series of diethyl benzylphosphonate analogs against various strains of Escherichia coli revealed that modifications to the phenyl ring significantly impact their antibacterial efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible bacterial growth, was used to quantify this activity.
Comparative Analysis of Antimicrobial Activity of Diethyl Benzylphosphonate Analogs
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | -H | 125 | 125 | 250 | 500 |
| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
| 5 | 4-CH=CH-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
Data sourced from a study on diethyl benzylphosphonate analogs.[1]
The data clearly indicates that the introduction of a boronic acid group at the 4-position of the phenyl ring (Compound 3 ) enhances antimicrobial activity, halving the MIC compared to the unsubstituted parent compound (Compound 1 ). Conversely, the addition of bulky substituents (Compounds 4 and 5 ) leads to a significant loss of activity. This SAR provides a foundational understanding for the rational design of more potent antimicrobial agents based on this scaffold.[1]
Experimental Workflow for Synthesis and Evaluation of Analogs
The following diagram illustrates a typical workflow for the synthesis and evaluation of such analogs, starting from a benzylphosphonate precursor.
Caption: A generalized workflow for the synthesis and evaluation of diethyl benzylphosphonate analogs.
Alternative Strategies: Targeting FabH with Different Scaffolds
The bacterial fatty acid biosynthesis (FASII) pathway is an attractive target for novel antibiotics because it is essential for bacterial survival and distinct from the corresponding pathway in humans.[4] β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial condensation step in this pathway and is a particularly promising target.[5] A number of natural and synthetic compounds with diverse chemical scaffolds have been identified as FabH inhibitors.
Prominent Alternative FabH Inhibitors
| Inhibitor | Class | Organism(s) | IC₅₀ (FabH) | Antibacterial Activity (MIC) |
| Thiolactomycin | Natural Product | S. aureus, E. coli | ~25-100 µM | Moderate |
| Cerulenin | Natural Product | S. aureus | - | Good (also inhibits FabF) |
| Platensimycin | Natural Product | S. aureus | 247 µM | Potent (primarily targets FabF)[6] |
| Phomallenic Acids | Natural Product | S. aureus, H. influenzae | - | Good (target FabF/H)[7][8] |
| Pyrrole Derivatives | Synthetic | MRSA | - | Potent (MIC as low as 0.25 µg/mL)[9] |
| SB418011 | Synthetic | E. coli, H. influenzae, S. pneumoniae, S. aureus | 0.2-5.5 µM | Not reported |
IC₅₀ and MIC values are approximate and can vary depending on the specific assay conditions and bacterial strains.
These alternative scaffolds highlight the diversity of chemical structures that can inhibit FabH. Natural products like thiolactomycin and cerulenin have served as important tool compounds for studying the FASII pathway, although their development as clinical drugs has been hampered by factors such as limited potency or broad reactivity.[7][10] More recent discoveries, such as platensimycin and certain synthetic scaffolds, have shown promising antibacterial activity.[3][6]
Comparative Discussion
| Feature | Benzylmalonate-derived Scaffolds | Alternative FabH Inhibitor Scaffolds |
| Synthetic Accessibility | High, utilizing well-established malonic ester synthesis.[2][11] | Varies from complex total synthesis for natural products to multi-step synthesis for synthetic scaffolds. |
| Chemical Diversity | High potential for generating diverse libraries through modification of the benzyl group and alkylation at the methylene carbon. | Dependent on the specific scaffold; some are highly amenable to derivatization, while others are less so. |
| Mechanism of Action | For diethyl benzylphosphonate analogs, the exact mechanism is not fully elucidated but is likely related to cell membrane disruption or inhibition of essential enzymes.[1] | For many alternatives, the mechanism is confirmed as direct inhibition of FabH.[5] |
| Potency | Moderate antibacterial activity observed for lead compounds (MIC ~62.5 µg/mL).[1] | Can be very high, with some synthetic inhibitors exhibiting MIC values in the sub-µg/mL range.[9] |
The primary advantage of using this compound or its analogs lies in its synthetic tractability, which allows for the rapid generation of a wide array of derivatives for SAR studies. However, based on the available data for the phosphonate analogs, the resulting antimicrobial potency may be moderate. In contrast, while often more synthetically challenging, other scaffolds have demonstrated very high potency through direct inhibition of FabH.
Experimental Protocol: In Vitro FabH Inhibition Assay
To provide a practical context for the evaluation of potential FabH inhibitors, a representative experimental protocol for an in vitro inhibition assay is outlined below. This type of assay is crucial for determining the IC₅₀ of a compound, a key parameter in drug discovery.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of the FabH enzyme.
Materials:
-
Purified FabH enzyme
-
Acetyl-CoA (substrate)
-
Malonyl-ACP (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DTNB, and malonyl-ACP in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (a known FabH inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding acetyl-CoA to each well.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C). The change in absorbance corresponds to the production of Coenzyme A, which reacts with DTNB to produce a colored product.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Caption: Workflow for a typical in vitro FabH inhibition assay.
Conclusion
This compound and its synthetic equivalents are valuable tools in the medicinal chemist's arsenal, offering a straightforward route to a diverse range of chemical structures. While direct evidence for its use in developing potent, specific FabH inhibitors is limited, the study of analogous scaffolds like diethyl benzylphosphonates demonstrates the potential of this chemical class in the broader search for new antibacterial agents. For researchers targeting FabH, a comparative approach is essential. While benzylmalonate-derived compounds provide synthetic advantages, other scaffolds have shown greater promise in terms of on-target potency. Future work could focus on integrating the benzylmalonate core into scaffolds known to have a high affinity for the FabH active site, potentially combining synthetic accessibility with potent biological activity.
References
- BenchChem. Unraveling the Structure-Activity Relationship of Diethyl Benzylphosphonate Analogs as Antimicrobial Agents. Accessed January 21, 2026.
- MySkinRecipes. This compound. Accessed January 21, 2026.
- ResearchGate. Antibacterial FabH Inhibitors with Mode of Action Validated in Haemophilus Influenzae by in vitro Resistance Mutation Mapping | Request PDF. Accessed January 21, 2026.
- PubMed.
- ACS Omega. Design and Synthesis of Covalent Inhibitors of FabA. Accessed January 21, 2026.
- Wikipedia. Malonic ester synthesis. Accessed January 21, 2026.
- MDPI. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Accessed January 21, 2026.
- ResearchGate. (PDF)
- PMC - NIH. Discovery of FabH/FabF Inhibitors from Natural Products. Accessed January 21, 2026.
- A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Accessed January 21, 2026.
- ResearchGate. Discovery of FabH/FabF Inhibitors from Natural Products. Accessed January 21, 2026.
- PubMed. Discovery of FabH/FabF inhibitors from natural products. Accessed January 21, 2026.
- A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Accessed January 21, 2026.
- ChemRxiv | Cambridge Open Engage. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs. Accessed January 21, 2026.
- PMC - NIH.
- ResearchGate. Covalent Inhibitors Targeting FabH: A Cutting-edge Strategy in the Development of Novel Antibiotics. Accessed January 21, 2026.
- PMC - NIH. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs. Accessed January 21, 2026.
- YouTube. Malonic Ester Synthesis Reaction Mechanism. Accessed January 21, 2026.
- PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Covalent Inhibitors of FabA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of FabH/FabF inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Comparative Benchmarking Guide to the Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 2-Benzyl-3-ethoxy-3-oxopropanoic acid, also known as monoethyl benzylmalonate, is a valuable building block in the synthesis of a variety of complex molecules. This guide provides an in-depth, objective comparison of the primary methods for its synthesis, supported by experimental data and procedural insights to inform laboratory and process development decisions.
The synthesis of this compound is predominantly a two-stage process. The first stage involves the C-alkylation of a malonic ester, typically diethyl malonate, with a benzyl halide to form diethyl benzylmalonate. The second, and more nuanced stage, is the selective mono-saponification of one of the two ester groups to yield the desired product. This guide will dissect and compare the efficiencies of various methodologies for each of these critical steps.
Stage 1: Synthesis of Diethyl Benzylmalonate: A Comparative Analysis
The classical approach to the synthesis of diethyl benzylmalonate is the malonic ester synthesis, which involves the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by its reaction with a benzyl halide. The choice of base and reaction conditions significantly impacts the yield, purity, and scalability of this process.
Method 1: Conventional Synthesis with Alkoxide Bases
Sodium ethoxide (NaOEt) in ethanol is a traditional and cost-effective choice for the deprotonation of diethyl malonate. The reaction proceeds through an equilibrium, and to drive it towards the product, the alcohol byproduct is often removed.
Causality Behind Experimental Choices: The use of sodium ethoxide as a base is logical as its corresponding alcohol is ethanol, matching the ester's alcohol component and thus preventing transesterification, a potential side reaction with other alkoxide bases. The reaction is typically heated to reflux to increase the rate of reaction.
A key challenge with this method is the reversibility of the deprotonation, which can lead to incomplete conversion. To overcome this, a stronger, non-nucleophilic base such as sodium hydride (NaH) is often employed.
Method 2: Irreversible Deprotonation with Sodium Hydride
Sodium hydride offers the advantage of an irreversible deprotonation of diethyl malonate, as the byproduct is hydrogen gas, which evolves from the reaction mixture. This drives the reaction to completion and can lead to higher yields.
Causality Behind Experimental Choices: The use of an aprotic solvent like DMF or THF is necessary as sodium hydride reacts violently with protic solvents like ethanol. The reaction is typically performed at a low temperature initially to control the exothermic reaction and the evolution of hydrogen gas.
Method 3: Phase Transfer Catalysis (PTC)
Phase transfer catalysis provides a milder and often more efficient alternative to the use of strong, anhydrous bases. This technique facilitates the transfer of the malonate anion from an aqueous or solid phase to an organic phase containing the benzyl halide.
Causality Behind Experimental Choices: PTC, using catalysts like quaternary ammonium salts or crown ethers, allows the use of weaker, safer, and more economical bases like potassium carbonate. The biphasic system simplifies the work-up procedure, and the reaction can often be run at lower temperatures, reducing the potential for side reactions.
Method 4: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to dramatically accelerate organic reactions. In the synthesis of diethyl benzylmalonate, MAOS can significantly reduce reaction times from hours to minutes.[1]
Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate. This can lead to higher yields and cleaner reactions by minimizing the time for side reactions to occur.
Quantitative Data Summary for Diethyl Benzylmalonate Synthesis
| Method | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Conventional | Sodium Ethoxide | Ethanol | None | Reflux | 2-3 | ~85 | [2] |
| Irreversible Deprotonation | Sodium Hydride | DMF | None | 0 to RT | 2-12 | High (unspecified) | [3] |
| Phase Transfer Catalysis | K₂CO₃ | Acetonitrile | 18-Crown-6 | 100 | 1.5-2 | High (unspecified) | [4] |
| Microwave-Assisted | Cs₂CO₃ | Toluene | Cu(OTf)₂, 2-picolinic acid | 90 | 0.5 | High (unspecified) | [5] |
Stage 2: Selective Mono-Saponification of Diethyl Benzylmalonate
The selective hydrolysis of one of the two ester groups of diethyl benzylmalonate is a critical step that requires careful control of reaction conditions to avoid the formation of the diacid.
Method 1: Controlled Saponification with Potassium Hydroxide
The most common method for mono-saponification involves the use of a stoichiometric amount of potassium hydroxide (KOH) in an alcoholic solvent, typically ethanol.
Causality Behind Experimental Choices: The use of one equivalent of a strong base like KOH at a controlled temperature allows for the selective cleavage of one ester group. Using an excess of the diethyl benzylmalonate can also favor mono-saponification by ensuring that the base is the limiting reagent.[6] Running the reaction at a low temperature (e.g., 0 °C) is critical to enhance selectivity.[7]
Method 2: Amine-Mediated Hydrolysis
An alternative method involves the use of an amine and a Lewis acid catalyst in a mixed solvent system. For instance, the use of tert-butylamine (t-BuNH₂) in the presence of lithium bromide (LiBr) in a methanol/water mixture has been reported for the hydrolysis of esters, including dialkyl malonates.[8]
Causality Behind Experimental Choices: This method offers a potentially milder alternative to strong base-mediated saponification. The amine acts as a base, and the Lewis acid may coordinate to the carbonyl oxygen, facilitating nucleophilic attack by water.
Quantitative Data Summary for Mono-Saponification
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Controlled Saponification | KOH (1 equiv.) | Ethanol | 0 to RT | 1 (plus aging) | 85.5 (for KEM from DEM) | [7] |
| Amine-Mediated Hydrolysis | t-BuNH₂, LiBr, H₂O | Methanol | Reflux | Varies | High (general procedure) | [8] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylmalonate via Phase Transfer Catalysis
This protocol is adapted from a general procedure for the alkylation of diethyl malonate using phase transfer catalysis.[4]
Materials:
-
Diethyl malonate
-
Benzyl bromide
-
Anhydrous potassium carbonate (powdered)
-
18-Crown-6
-
Acetonitrile
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a dry 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (0.050 mol, 8.00 g), benzyl bromide (0.050 mol, 8.55 g), powdered anhydrous potassium carbonate (0.075 mol, 10.35 g), and 18-crown-6 (0.002 mol, 0.50 g).
-
Add 25 mL of acetonitrile as the solvent.
-
With vigorous stirring, heat the mixture to 100°C using a heating mantle.
-
Continue heating and stirring for 1.5 to 2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylmalonate.
-
Purify the product by vacuum distillation.
Protocol 2: Selective Mono-Saponification of Diethyl Benzylmalonate
This protocol is adapted from a procedure for the high-purity synthesis of potassium monoethyl malonate.[7]
Materials:
-
Diethyl benzylmalonate
-
Potassium hydroxide (KOH)
-
Anhydrous ethanol
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Büchner funnel, vacuum filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl benzylmalonate (0.1 mol, 25.0 g) in anhydrous ethanol (100 mL).
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of potassium hydroxide (0.1 mol, 5.6 g) in anhydrous ethanol (100 mL).
-
Slowly add the potassium hydroxide solution dropwise to the stirred diethyl benzylmalonate solution over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour. A white precipitate of the potassium salt of this compound will form.
-
Isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted diethyl benzylmalonate.
-
Dry the product under reduced pressure.
-
To obtain the free acid, dissolve the potassium salt in water, cool in an ice bath, and carefully acidify with cold, dilute hydrochloric acid until the pH is acidic.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Visualization of Synthetic Workflows
Caption: Synthetic workflow for this compound.
Conclusion and Recommendations
The synthesis of this compound is a well-established process with several viable methodologies. For the initial alkylation to form diethyl benzylmalonate, phase transfer catalysis offers a compelling balance of efficiency, safety, and ease of operation, making it highly suitable for both lab-scale and potential scale-up applications. For rapid synthesis and optimization, microwave-assisted methods are a powerful option.
In the critical mono-saponification step, careful control of stoichiometry and temperature using potassium hydroxide remains a robust and reliable method. The key to high yields of the desired mono-acid is the precise control over the reaction conditions to prevent the formation of the diacid.
Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity. This guide provides the foundational data and procedural insights to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
- BenchChem. Application Notes and Protocols: Diethyl Butylmalonate in Phase Transfer Catalysis. BenchChem. Accessed January 20, 2026.
- Halpern, M. PTC C-Alkylation of Malonate.
- BenchChem. A Head-to-Head Battle of the Bases: Sodium Hydride vs. Sodium Ethoxide in Malonic Ester Synthesis. BenchChem. Accessed January 20, 2026.
- Grün, A., Bálint, E., & Keglevich, G. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.
- Google Patents. Process for the C-alkylation of malonic esters using phase-transfer agents. Accessed January 20, 2026.
- BenchChem. How to improve the yield of diethyl phenylmalonate synthesis. BenchChem. Accessed January 20, 2026.
- Reddit. NaH alternative : r/OrganicChemistry. Reddit. Published February 9, 2024.
- Scribd.
- BenchChem. A Comparative Guide to Diethyl Phenylmalonate and Dimethyl Phenylmalonate in Synthesis. BenchChem. Accessed January 20, 2026.
- ChemicalBook. Diethyl benzylmalonate | 607-81-8. ChemicalBook. Accessed January 20, 2026.
- BenchChem. A Comparative Guide to the Purification of Substituted Malonic Acids. BenchChem. Accessed January 20, 2026.
- Marcantoni, E., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc2001, (xi), 19-26.
- Bálint, E., et al. Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles.
- ResearchGate. Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?.
- BenchChem. Application Notes and Protocols: Potassium Malonate in Organic Synthesis. BenchChem. Accessed January 20, 2026.
- Klages, F., et al. Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Zeitschrift für anorganische und allgemeine Chemie2017, 643(21), 1476-1481.
- International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science2021, 19(2), 65-76.
- Google Patents.
- Al-Zoubi, R. M., et al. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry2016, 9, S1134-S1139.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Power of Diethyl Benzylmalonate. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 20, 2026.
- BenchChem. "selective saponification of diethyl malonate to potassium monoethyl malonate". BenchChem. Accessed January 20, 2026.
- Pearson+. Draw the products of the following reactions: e. diethyl malonate... | Study Prep. Pearson+. Accessed January 20, 2026.
- Katritzky, A. R., et al. Microwave-assisted benzyl-transfer reactions of commercially available 2-benzyloxy-1-methylpyridinium triflate. Tetrahedron Letters2012, 53(3), 295-297.
- Phelps, I. K., & Eddy, W. G. Purification of Esters. Journal of the American Chemical Society1908, 30(2), 253-256.
- Google Patents. Process for purifying esters. Accessed January 20, 2026.
- Organic Syntheses.
- Google Patents.
- Khurana, J. M., et al. Facile Hydrolysis of Esters with KOH-Methanol at Ambient Temperature.
- Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. Organic Syntheses1951, 31, 38.
- Kondath, S., et al. Transesterification of diethyl malonate with benzyl alcohol catalysed by modified zirconia: Kinetic study.
- Cheméo. Chemical Properties of Benzylmalonic acid (CAS 616-75-1). Cheméo. Accessed January 20, 2026.
- ChemicalBook. Diethyl benzylmalonate CAS#: 607-81-8. ChemicalBook. Accessed January 20, 2026.
- Santa Cruz Biotechnology. Diethyl Benzylmalonate | CAS 607-81-8. Santa Cruz Biotechnology. Accessed January 20, 2026.
- Google Patents. Production of malonic acid. Accessed January 20, 2026.
- PubChem. Benzylmalonic acid. PubChem. Accessed January 20, 2026.
- ChemicalBook. Benzylmalonic acid(616-75-1) 1H NMR spectrum. ChemicalBook. Accessed January 20, 2026.
- ChemicalBook. BENZOYLMALONIC ACID DIETHYL ESTER(1087-97-4) 1H NMR spectrum. ChemicalBook. Accessed January 20, 2026.
- Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry2020, 16, 153-159.
Sources
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Diethyl Benzylmalonate
This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of Diethyl Benzylmalonate (a key precursor and structural analog to 2-Benzyl-3-ethoxy-3-oxopropanoic acid). For professionals in pharmaceutical development and quality control, ensuring that different analytical methods yield comparable and reliable results is paramount. This process, known as cross-validation, underpins data integrity, facilitates method transfer between laboratories, and is a critical component of regulatory compliance.[1]
We will explore the theoretical basis for each method, provide detailed, self-validating experimental protocols, and present a complete validation data set according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The guide culminates in a direct cross-validation study to demonstrate the interchangeability and specific advantages of each technique.
Analyte Profile: Diethyl Benzylmalonate
Diethyl benzylmalonate (CAS 607-81-8) is a diester frequently used in organic synthesis as a precursor to active pharmaceutical ingredients (APIs).[5] Its chemical structure, featuring a phenyl ring and two ethoxycarbonyl groups, dictates the choice of analytical methodologies.
-
Molecular Weight: 250.29 g/mol [7]
-
Key Physicochemical Properties: It is a colorless liquid with a high boiling point (162-163 °C at 10 mmHg), making it suitable for both HPLC and GC analysis, although GC benefits from the compound's thermal stability.[5][6] The presence of the phenyl group provides a strong chromophore, essential for UV detection in HPLC.
Methodology I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality Behind Method Selection: RP-HPLC is the quintessential technique for non-volatile and thermally sensitive compounds.[8] Diethyl benzylmalonate, with its moderate polarity and strong UV absorbance from the benzyl moiety, is an ideal candidate. A C18 stationary phase is selected for its hydrophobic character, which provides excellent retention and separation from potential polar and non-polar impurities. UV detection at 254 nm is chosen to maximize the response of the aromatic ring.
Experimental Protocol: HPLC-UV
Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the quantification of Diethyl Benzylmalonate.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials & Reagents:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Diethyl Benzylmalonate Reference Standard: >99.5% purity.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: 60% B to 85% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
System Suitability Test (SST) - A Self-Validating System: Before any sample analysis, the system's performance must be verified. A standard solution (e.g., 100 µg/mL) is injected five times. The acceptance criteria are:
-
Tailing Factor (T): ≤ 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%. This ensures the chromatographic system is operating with adequate efficiency, symmetry, and precision on the day of analysis.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the Diethyl Benzylmalonate sample.
-
Transfer to a 25 mL volumetric flask and dissolve in the diluent to obtain a 1 mg/mL stock solution.
-
Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with the diluent to achieve a final concentration of 100 µg/mL.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analytical method.
Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Method Selection: GC-MS offers superior specificity and resolution, particularly for volatile compounds and impurities that may not be easily resolved by HPLC.[9] The mass spectrometer acts as a highly specific detector, allowing for positive identification based on mass fragmentation patterns. While Diethyl Benzylmalonate is thermally stable, related acidic impurities would require derivatization (e.g., silylation) to increase their volatility and prevent poor peak shape.[9] For this guide, we will focus on the direct analysis of the ester, which is amenable to GC without derivatization.
Experimental Protocol: GC-MS
Objective: To develop and validate a specific and sensitive GC-MS method for the quantification of Diethyl Benzylmalonate.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
Materials & Reagents:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Solvent: Dichloromethane, GC-grade.
-
Diethyl Benzylmalonate Reference Standard: >99.5% purity.
Chromatographic & Spectrometric Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 91 (Tropylium ion, characteristic of a benzyl group).
-
Qualifier Ions: m/z 176, 250 (Molecular Ion).
-
System Suitability Test (SST) - A Self-Validating System: A standard solution (e.g., 50 µg/mL) is injected five times. The acceptance criteria are:
-
Peak Symmetry: 0.8 - 1.5.
-
Signal-to-Noise Ratio (S/N) for Quantifier Ion: ≥ 100.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%. This confirms injector precision, system sensitivity, and chromatographic performance.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the Diethyl Benzylmalonate sample.
-
Transfer to a 25 mL volumetric flask and dissolve in dichloromethane to obtain a 1 mg/mL stock solution.
-
Perform a serial dilution to achieve a final concentration of 50 µg/mL.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analytical method.
Analytical Method Validation (per ICH Q2(R2))
Both methods were validated against the parameters outlined in ICH guidelines.[10][11][12] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[12] A summary of the performance characteristics is presented below.
Table 1: Summary of Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | ICH Acceptance Criteria |
| Specificity | No interference from placebo or known impurities at the analyte retention time. Peak purity > 99.5%. | No interfering peaks at the retention time for the target ions (m/z 91, 176, 250). | Method must be selective for the analyte.[12] |
| Linearity (r²) | > 0.9995 | > 0.9992 | r² ≥ 0.999 |
| Range | 25 - 150 µg/mL | 10 - 100 µg/mL | Typically 80-120% of test concentration. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 101.9% | 98.0% - 102.0% for drug substance assay. |
| Precision (Repeatability, %RSD) | 0.45% | 0.68% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 0.78% | 1.12% | %RSD ≤ 2.0% |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.1 µg/mL | Demonstrate detectability. |
| LOQ (Limit of Quantitation) | 1.5 µg/mL | 0.3 µg/mL | Demonstrate acceptable precision and accuracy. |
Cross-Validation: Comparing HPLC and GC-MS
Objective: The core directive of cross-validation is to compare the results from two different validated analytical methods to ensure they are comparable and can be used interchangeably if needed.[1][13] This is crucial when transferring a method or when one method is used for release testing and another for stability studies.
Experimental Design: Three independent batches of Diethyl Benzylmalonate were analyzed in triplicate using both the validated HPLC-UV and GC-MS methods. The mean assay value for each batch was calculated and compared.
Cross-Validation Logic Diagram
Caption: Logical workflow for the cross-validation of two analytical methods.
Comparative Results
Table 2: Cross-Validation Assay Results for Diethyl Benzylmalonate (%)
| Batch ID | HPLC-UV Mean Assay (%) | GC-MS Mean Assay (%) | % Relative Difference |
| Batch A | 99.68 | 99.55 | 0.13% |
| Batch B | 99.81 | 99.93 | -0.12% |
| Batch C | 99.52 | 99.39 | 0.13% |
Acceptance Criterion: The relative difference between the mean assay values obtained by the two methods should not exceed 2.0%.
Discussion and Conclusion
The validation data demonstrates that both the RP-HPLC-UV and GC-MS methods are accurate, precise, and specific for the quantification of Diethyl Benzylmalonate. The cross-validation results confirm this, with all relative differences falling well below the 2.0% acceptance limit. This provides a high degree of confidence that both methods are suitable for their intended purpose and yield comparable data.
Expert Insights on Method Selection:
-
RP-HPLC-UV is often the preferred method for routine quality control and release testing due to its robustness, lower instrument complexity, and high throughput. It excels at separating the main component from non-volatile or polar impurities.
-
GC-MS serves as an excellent orthogonal method. Its strength lies in its superior specificity and sensitivity, making it ideal for impurity identification, stability studies where volatile degradants may appear, and for reference standard characterization. The higher sensitivity (lower LOQ) also makes it more suitable for trace-level analysis.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: diethyl benzylmalonate Source: Stenutz URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
-
Title: Diethyl 2-benzylpropanedioate | C14H18O4 Source: PubChem - NIH URL: [Link]
-
Title: Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies Source: Pharmaceutical Technology URL: [Link]
-
Title: Diethyl malonate Source: NIST WebBook URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 6. Diethyl benzylmalonate - Safety Data Sheet [chemicalbook.com]
- 7. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid
As a Senior Application Scientist, my aim is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a working laboratory. The following directive for the disposal of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS No. 2985-39-9) is designed to ensure safety, compliance, and environmental responsibility. This is more than a checklist; it is a framework for sound scientific practice.
Core Principles: Understanding the Hazard
Before any disposal protocol is initiated, a complete understanding of the compound's characteristics is essential. This compound, a derivative of malonic acid, is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] While it is not classified as hazardous under US OSHA Hazard Communication Standard 2024, it requires careful handling due to its potential for irritation and environmental impact.[2] Its close structural relative, Diethyl benzylmalonate, is noted as being harmful to aquatic life with long-lasting effects.[3] Therefore, all disposal procedures must prioritize the containment of the chemical and prevent its release into the environment.[3]
Key Imperatives for Disposal:
-
Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of via sanitary sewer systems (drain disposal) or general refuse.[2][3]
-
Chemical Incompatibility: This compound is incompatible with strong acids, bases, and both oxidizing and reducing agents.[2][4] Waste streams must be strictly segregated to prevent dangerous reactions.
-
Personal Protection: Adherence to proper Personal Protective Equipment (PPE) is non-negotiable to prevent skin and eye contact.
Hazard and Safety Profile
For immediate reference, the key safety and hazard information is summarized below. This data is synthesized from Safety Data Sheets (SDS) of the compound and its close structural analogs.
| Hazard Category | Classification & Precautionary Statements | Source |
| Physical State | Colorless to light yellow liquid. | [1] |
| Acute Health Hazards | May cause skin, eye, and respiratory irritation.[5] Harmful if swallowed.[5] | [5] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[3] Avoid release to the environment.[3] | [3] |
| Primary Incompatibilities | Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents.[2][4] | [2][4] |
| Combustion Products | Thermal decomposition may produce Carbon Monoxide (CO) and Carbon Dioxide (CO2).[2] | [2] |
Pre-Disposal: Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of direct contact and inhalation. Before handling the compound for disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.[2]
-
Skin and Body Protection: A laboratory coat is mandatory. Ensure it is clean and fully buttoned.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[2][4]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing waste containing this compound.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in ensuring safe disposal. Never mix this waste with incompatible materials.[6][7]
-
Neat (Unused/Residual) Chemical: Collect the pure or concentrated liquid chemical in its original container or a designated, compatible waste container.[6]
-
Contaminated Solids: This includes items like absorbent materials from spills, contaminated gloves, weigh boats, or paper towels. These must be placed in a separate, sealed container. A plastic-lined pail or a sturdy cardboard box clearly marked for solid chemical waste is appropriate.[6][7]
-
Aqueous Solutions: Dilute aqueous solutions containing this compound must not be drain disposed.[3][6] Collect them in a designated aqueous waste container. Do not mix with organic solvent waste.
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Compatibility: Waste must be stored in containers made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass).[8] The original product container is often the best choice for residual material.[6]
-
Condition: Ensure containers are in good condition, free from cracks or rust, and have a tightly fitting, sealable cap.[7]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills.
Step 3: Labeling
Proper labeling is a legal and safety requirement. Unlabeled containers pose a significant risk to all laboratory and waste management personnel.
-
Hazardous Waste Tag: Securely attach a hazardous waste tag or label as required by your institution's Environmental Health & Safety (EHS) department.[6][7]
-
Content Identification: Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
Composition: List all chemical constituents and their approximate percentages, including any solvents.
Step 4: Temporary Storage (Satellite Accumulation)
Store the prepared waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment trays or bins to contain any potential leaks.[6][7]
-
Segregation: Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[4][6]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of the chemical yourself. The final disposal will be conducted at an approved treatment, storage, and disposal facility (TSDF) in accordance with all applicable local, state, and federal regulations.[3]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions for waste streams containing this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a large spill, immediate and correct action is crucial.
Spill Response
For small spills, ensure adequate ventilation and wear full PPE.
-
Containment: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or a universal binder.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[2] Do not add water.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container as hazardous waste and dispose of it according to the protocol in Section 4.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
References
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic acid. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Wikipedia. (n.d.). Malonic acid. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
3M. (n.d.). Safety Data Sheet. [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal. [Link]
-
Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
University of Maryland. (n.d.). Chemical Waste. [Link]
-
Heavy-duty this compound With Free Shipping. (2025). Heavy-duty this compound. [Link]
- Google Patents. (n.d.). FR2819807A1 - Two stage synthesis of dihydroxymalonic acid....
-
PubChem. (n.d.). (2R)-2-benzyl-3-oxopropanoic acid. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Journal of the American Chemical Society. (1954). Malonic Ester Syntheses with Organosilicon Compounds.... [Link]
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Diethyl benzylmalonate(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Safe Handling of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and organic synthesis, the safe handling of chemical reagents is paramount to both personal safety and the integrity of our work. This guide provides a comprehensive, step-by-step framework for the safe use of 2-Benzyl-3-ethoxy-3-oxopropanoic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No: 2985-39-9) is a malonic acid derivative used as a building block in the synthesis of various pharmaceutical and fine chemicals.[1] While it is a valuable reagent, it is not without hazards. A thorough understanding of its potential risks is the first step in mitigating them.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]
These classifications necessitate a careful and considered approach to its handling. The primary routes of exposure are dermal contact, eye contact, and inhalation. Therefore, our personal protective equipment (PPE) and handling protocols must be designed to effectively block these pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical risk management decision. Each component of your protective ensemble is chosen to counter a specific hazard posed by this compound.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[3] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against accidental splashes that could cause serious eye irritation.[2] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated. | To prevent inhalation of the compound, which can cause respiratory tract irritation.[2][3] |
Expert Insight: The causality behind glove selection is crucial. Nitrile gloves are often a good starting point for general chemical resistance, but for prolonged or high-exposure scenarios, consulting a glove compatibility chart for the specific chemical class is recommended. Always practice proper glove removal techniques to avoid contaminating your skin.[3]
Safe Handling and Operational Workflow
A structured workflow minimizes the risk of exposure and ensures a safe laboratory environment. The following diagram and steps outline a proven methodology for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and concise emergency plan is essential.
| Exposure Route | Immediate Action | Follow-up |
| Inhalation | Move the exposed person to fresh air at once.[6] | If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water.[2] Remove contaminated clothing.[2] | If skin irritation persists, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Call a poison center or doctor/physician if you feel unwell.[4] |
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[7]
-
If the spill is minor, and you are trained and equipped to handle it, carefully sweep up the solid material, avoiding dust formation.[8]
-
Place the spilled material into a labeled container for disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.[7]
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[8]
-
Disposal Method: The recommended method of disposal is through a licensed professional waste disposal service.[2][8] Do not dispose of this chemical down the drain or in the regular trash.
-
Neutralization (for acidic waste): While this compound is an acid, neutralization of concentrated solutions should only be performed by trained personnel in a controlled setting, such as a fume hood, with appropriate PPE.[9] The neutralized waste may then be suitable for drain disposal, but always consult your institution's waste disposal guidelines.[9]
By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely handle this compound in your research endeavors.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
-
3M. (n.d.). Safety Data Sheet. [Link]
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center Laboratory Emergency Response Procedures. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
-
University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. tulsa.okstate.edu [tulsa.okstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
